Boc-Val-OSu
Description
The exact mass of the compound tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-8(2)11(15-13(20)21-14(3,4)5)12(19)22-16-9(17)6-7-10(16)18/h8,11H,6-7H2,1-5H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBDBYGSGKMZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3392-12-9 | |
| Record name | NSC164060 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl (S)-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-methylpropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Boc-Val-OSu?
An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-Val-OSu
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-L-valine N-hydroxysuccinimide ester, commonly abbreviated as this compound. It is designed for researchers, chemists, and drug development professionals who utilize peptide synthesis in their work. We will move beyond a simple datasheet presentation to discuss the causality behind its reactivity, its practical applications, and the self-validating protocols that ensure successful synthesis.
Core Identity and Physicochemical Characteristics
This compound is a critical reagent in synthetic organic chemistry, specifically in the domain of solid-phase peptide synthesis (SPPS). It is an amino acid derivative where the alpha-amino group of L-valine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester.[1][2] This dual modification renders the molecule ideally suited for the controlled, stepwise addition of a valine residue to a growing peptide chain.
The Boc group provides temporary protection, which can be removed under specific acidic conditions, while the NHS ester facilitates efficient amide bond formation under mild conditions.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3392-12-9 | [1][5] |
| Molecular Formula | C₁₄H₂₂N₂O₆ | [1][5] |
| Molecular Weight | 314.33 g/mol | [1][5] |
| Appearance | Solid | |
| Optical Activity | [α]20/D −38±1°, c = 2% in dioxane | |
| Storage Temperature | −20°C | [6] |
Molecular Structure and the Basis of Reactivity
The utility of this compound is a direct consequence of its tripartite structure: the Boc protecting group, the valine residue, and the OSu activating group. Understanding the function of each component is crucial for its effective use.
-
The Boc Protecting Group: The tert-butoxycarbonyl group is an acid-labile protecting group.[7] Its role is to render the nucleophilic alpha-amino group of valine unreactive, thereby preventing self-polymerization or unwanted side reactions during the coupling step. The Boc group is stable to a wide range of basic and nucleophilic conditions but is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA), regenerating the free amine for the next coupling cycle.[3][8] This orthogonal stability is a cornerstone of the Boc-SPPS strategy.[7]
-
The Valine Residue: Valine is an aliphatic amino acid characterized by its bulky, sterically hindering isopropyl side chain. This steric bulk can influence the kinetics of the coupling reaction, sometimes requiring longer reaction times or more potent coupling conditions compared to less hindered amino acids like glycine or alanine.
-
The N-hydroxysuccinimide (OSu) Ester: This is the engine of the molecule's reactivity. The N-hydroxysuccinimide moiety is an excellent leaving group. By forming an ester with the valine carboxyl group, it significantly increases the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl group highly susceptible to nucleophilic attack by the free N-terminal amine of a growing peptide chain, leading to the formation of a stable amide (peptide) bond.[9]
Mechanism of Amide Bond Formation
The coupling reaction is a classic nucleophilic acyl substitution. The deprotected N-terminal amine of the peptide-resin attacks the activated carbonyl carbon of this compound. The tetrahedral intermediate formed then collapses, expelling the stable N-hydroxysuccinimide anion to form the new peptide bond.
Experimental Protocols and Methodological Rationale
The successful application of this compound requires adherence to protocols that account for its chemical properties. The following outlines a standard coupling cycle within a Boc-SPPS workflow, emphasizing the causality behind each step.
Standard Boc-SPPS Coupling Cycle
This protocol assumes the synthesis is proceeding after the successful coupling of the previous amino acid.
-
Resin Swelling (Equilibration):
-
Step: Wash the peptide-resin with Dichloromethane (DCM) (3x).
-
Rationale: DCM is an excellent solvent for swelling the polystyrene-based resins typically used in Boc-SPPS, ensuring that reactive sites within the resin beads are fully accessible to reagents.
-
-
Boc Deprotection (Acidolysis):
-
Step: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[3]
-
Rationale: TFA is a strong enough acid to quantitatively cleave the acid-labile Boc group, exposing the N-terminal primary amine. The DCM serves as the solvent. A scavenger, such as dithiothreitol (DTE), may be included if sensitive residues like Met or Trp are present in the sequence.[3]
-
-
Washing:
-
Step: Wash the resin with DCM (3x), followed by Isopropanol (IPA) (2x), and then DCM (3x).
-
Rationale: This extensive washing sequence is critical. The DCM washes remove residual TFA. The IPA wash helps remove any remaining salts and can disrupt secondary structures. The final DCM washes prepare the resin for the subsequent neutralization step.
-
-
Neutralization:
-
Step: Treat the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF) for 5-10 minutes (2x).
-
Rationale: The deprotection step leaves the newly exposed amine as a trifluoroacetate salt. This salt is unreactive in the coupling reaction. The hindered, non-nucleophilic base DIPEA deprotonates the ammonium salt to regenerate the free primary amine (R-NH₂) required for nucleophilic attack.
-
-
Coupling:
-
Step: Add a pre-dissolved solution of this compound (typically 2-4 equivalents relative to resin capacity) in DMF or DCM to the neutralized peptide-resin. Agitate for 1-4 hours.
-
Rationale: this compound is an "active ester" and generally does not require additional in-situ coupling reagents. The reaction proceeds upon mixing with the free amine. DMF is a common solvent due to its excellent solvating properties for both the protected amino acid and the growing peptide chain. The reaction time can be longer for valine due to steric hindrance.
-
-
Post-Coupling Wash:
-
Step: Wash the resin with DMF (3x) and DCM (3x).
-
Rationale: This removes excess this compound and the N-hydroxysuccinimide byproduct, ensuring the purity of the peptide-resin before the next cycle.
-
Protocol Validation: The Kaiser Test
A key aspect of trustworthy synthesis is in-process monitoring. After the coupling step (and before the next deprotection), a small sample of the resin can be tested using the Kaiser ninhydrin test.
-
Positive Result (Blue Bead): Indicates the presence of free primary amines, meaning the coupling reaction was incomplete.
-
Negative Result (Yellow/Clear Bead): Indicates the absence of free primary amines, confirming a successful coupling.
This self-validating step prevents the propagation of deletion sequences, which are notoriously difficult to separate from the target peptide during final purification.
Sources
- 1. This compound | C14H22N2O6 | CID 98768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. omizzur.com [omizzur.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
A Technical Guide to Boc-Val-OSu: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of N-α-(tert-Butoxycarbonyl)-L-valine N-hydroxysuccinimide ester (Boc-Val-OSu), a critical reagent in the field of peptide synthesis and drug discovery. We will delve into its fundamental properties, the chemical principles guiding its use, a detailed protocol for its application in Solid-Phase Peptide Synthesis (SPPS), and its role in the development of novel therapeutics.
Core Properties of this compound
This compound is a derivative of the amino acid L-valine, strategically modified for efficient incorporation into a growing peptide chain. The key modifications are the N-α-Boc protecting group and the C-terminus N-hydroxysuccinimide (OSu) ester. These features render the molecule stable for storage and highly reactive under specific conditions, making it a valuable building block in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 3392-12-9 | [1] |
| Molecular Weight | 314.33 g/mol | |
| Molecular Formula | C₁₄H₂₂N₂O₆ | |
| Synonyms | Boc-L-valine hydroxysuccinimide ester, this compound | [1] |
| Appearance | Solid | |
| Storage Temperature | -20°C |
The Chemistry of this compound in Peptide Synthesis
The utility of this compound in peptide synthesis is rooted in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This classical approach relies on the graduated acid lability of protecting groups to control the stepwise assembly of amino acids.[2][3]
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group on the α-amino group of valine serves as a temporary shield. Its primary function is to prevent self-polymerization of the amino acid and to ensure that the coupling reaction occurs specifically at the N-terminus of the growing peptide chain.[2][4] The Boc group is stable under the conditions of peptide coupling but can be readily removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][5] This selective removal is the cornerstone of the stepwise elongation of the peptide.
The N-Hydroxysuccinimide (OSu) Ester: An Activated Intermediate
The N-hydroxysuccinimide ester at the C-terminus of this compound is a highly effective activating group.[6] Carboxylic acids themselves are not sufficiently reactive to form an amide bond with the free amine of the growing peptide chain. The OSu group transforms the carboxyl group into a good leaving group, facilitating nucleophilic attack by the N-terminal amine of the resin-bound peptide.[7][8] This reaction proceeds efficiently under mild conditions to form a stable peptide bond, releasing N-hydroxysuccinimide (NHS) as a water-soluble byproduct that is easily washed away.[9]
The mechanism for this coupling reaction is illustrated below:
Caption: Mechanism of peptide bond formation using this compound.
Step-by-Step Protocol for this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating this compound into a peptide chain using the Boc/Bzl strategy on a solid support, such as a Merrifield resin.
Materials and Reagents
-
Resin (e.g., Merrifield resin pre-loaded with the first amino acid)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Scavengers (e.g., dithiothreitol - DTE, if synthesizing peptides with Trp, Cys, or Met)[4]
-
Kaiser (ninhydrin) test kit
Experimental Workflow
The SPPS cycle is a repetitive process of deprotection, neutralization, and coupling.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Detailed Procedure
1. Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation.[5]
-
Drain the solvent.
2. Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the swollen resin.[5]
-
Agitate for 5 minutes for a pre-wash, then drain.[5]
-
Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes for complete deprotection.[4][5]
-
Causality: TFA is a moderately strong acid that cleaves the acid-labile Boc group without affecting the more stable benzyl-based side-chain protecting groups or the resin linkage.[2] The two-step process ensures efficient removal. If the peptide contains sensitive residues like Cysteine, Methionine, or Tryptophan, add a scavenger like DTE to the TFA solution to prevent side reactions from the tert-butyl cation generated during deprotection.[4]
3. Washing:
-
Wash the resin thoroughly with DCM and then IPA to remove residual TFA and the cleaved Boc group.[5]
4. Neutralization:
-
The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which is not nucleophilic.[10]
-
Add a solution of a hindered base, such as 5-10% DIEA in DCM, to the resin and agitate for 5-10 minutes. This deprotonates the ammonium salt to yield a free amine.[10]
-
Causality: A hindered base like DIEA is used because it is non-nucleophilic and sterically hindered, preventing it from participating in unwanted side reactions.[10]
5. Washing:
-
Wash the resin with DCM to remove the excess base and the resulting salt.
6. Coupling:
-
Dissolve 2-4 equivalents of this compound in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[5]
-
Causality: Valine is a sterically hindered amino acid, which can sometimes lead to slower coupling reactions. Using a pre-activated form like an OSu ester enhances the reaction rate and efficiency. For particularly difficult couplings, alternative activating agents like HBTU or HATU can be used in conjunction with the Boc-protected amino acid.[11]
7. Monitoring and Washing:
-
Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction. A blue color indicates the presence of free primary amines (incomplete reaction), while a yellow/colorless result signifies a complete reaction.
-
If the test is positive, the coupling step should be repeated.
-
Once the test is negative, wash the resin with DMF and DCM to remove excess reagents and the NHS byproduct.
8. Repeat Cycle:
-
Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
9. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]
Applications in Drug Discovery and Development
This compound, as a fundamental building block for peptide synthesis, plays a crucial role in the discovery and development of new drugs. Peptides are increasingly important as therapeutic agents due to their high specificity and potency.
The ability to precisely incorporate valine into a peptide sequence is critical for several reasons:
-
Structure and Conformation: The bulky, hydrophobic side chain of valine influences the secondary and tertiary structure of peptides, which is often essential for their biological activity and binding affinity to therapeutic targets.
-
Enzyme Inhibition: Many enzyme inhibitors are peptide-based, and the specific sequence, including the placement of residues like valine, is key to their inhibitory function.
-
Peptide-Drug Conjugates: this compound can be used in the synthesis of peptide linkers for antibody-drug conjugates (ADCs) or other targeted drug delivery systems.
While specific drug development case studies directly citing this compound are often proprietary, its application is implicit in the synthesis of a vast number of peptide-based drug candidates and research compounds. The principles of organic synthesis are foundational to the creation of novel drug molecules, allowing medicinal chemists to design and construct compounds with desired therapeutic properties.[]
Safety and Handling
This compound is a laboratory chemical and should be handled with appropriate safety precautions. It is classified as causing skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[1]
-
Storage: Store in a tightly sealed container in a freezer at -20°C. The compound is air-sensitive.[1]
Conclusion
This compound is a cornerstone reagent for researchers and developers in the field of peptide science. Its carefully designed chemical properties—a labile Boc protecting group and a highly reactive OSu ester—provide a reliable and efficient means of incorporating the sterically hindered amino acid valine into synthetic peptides. A thorough understanding of the underlying chemical principles and adherence to established protocols are paramount for its successful application in the synthesis of peptides for basic research and for the development of the next generation of peptide-based therapeutics.
References
-
McLuckey, S. A., & O'Hair, R. A. J. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 21(12), 2074–2085*. [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved January 20, 2026, from [Link]
-
Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved January 20, 2026, from [Link]
-
Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]
-
Merck Millipore. (n.d.). Safety Data Sheet for Boc-Val-OH 853011. Retrieved January 20, 2026, from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved January 20, 2026, from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 20, 2026, from [Link]
-
Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(21), 7383-7399*. [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet for Boc-Gly-OSu. Retrieved January 20, 2026, from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 421-437*. [Link]
-
The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
The Ohio State University College of Pharmacy. (n.d.). Research in Drug Development & Discovery. Retrieved January 20, 2026, from [Link]
-
Balliol College, Oxford. (2025, April 16). Insight Into Science 2025 - Structure Based Drug Discovery [Video]. YouTube. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's In-Depth Technical Guide to Boc-L-valine Hydroxysuccinimide Ester: Supplier Selection, Purity Verification, and Impact on Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Activated Amino Acids in Peptide Synthesis
In the precise and demanding world of synthetic peptide chemistry, the quality of each building block is paramount to the success of the final product. Boc-L-valine hydroxysuccinimide ester (Boc-Val-OSu) is a critical activated amino acid derivative, extensively utilized in Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the α-amino group, while the N-hydroxysuccinimide (NHS) ester function pre-activates the carboxylic acid for efficient amide bond formation.[1] This strategic combination allows for the stepwise and controlled elongation of peptide chains, a cornerstone of modern therapeutic peptide and protein development.[2]
However, the seemingly straightforward nature of this reagent belies a critical dependency on its purity. The presence of even minor impurities can have a cascading effect on the synthesis, leading to a host of undesirable side products, complicating purification, and ultimately compromising the yield and biological activity of the target peptide.[1][3] This guide, from the perspective of a Senior Application Scientist, provides an in-depth analysis of Boc-L-valine hydroxysuccinimide ester, focusing on the practical aspects of supplier evaluation, rigorous purity assessment, and the causal relationship between reagent quality and synthesis outcomes.
I. Supplier Landscape and Purity Specifications: A Comparative Analysis
The selection of a reliable supplier is the first critical control point in ensuring the quality of your peptide synthesis. While many chemical vendors offer Boc-L-valine hydroxysuccinimide ester, their stated purity and the analytical rigor behind that claim can vary significantly. It is incumbent upon the researcher to look beyond the catalog number and scrutinize the technical data provided.
A review of prominent suppliers reveals a general commitment to high purity, typically ≥97.5% or ≥98%. However, the methods used to determine this purity and the level of detail provided in their documentation are key differentiators.
Table 1: Comparative Analysis of Supplier Specifications for Boc-L-valine Hydroxysuccinimide Ester
| Supplier | Product Name | Stated Purity | Analytical Method(s) Cited | Additional Specifications |
| Sigma-Aldrich | This compound | ≥98.5% (N) | Elemental Analysis (Nitrogen) | Optical Activity: [α]20/D −38±1°, c = 2% in dioxane. |
| Thermo Fisher Scientific | BOC-L-Valine hydroxysuccinimide ester, 98% | ≥97.5% (HPLC) | HPLC, Infrared Spectrum | Specific Optical Rotation: -36.0° to -40.0°.[4] |
| Chem-Impex | Boc-L-valine N-hydroxysuccinimide ester | ≥ 98% (Assay) | Assay | Optical Rotation: [a]20D = -38 ± 3 º (C=2 in Dioxane).[5] |
Expert Insight: The method of purity determination is a crucial detail. A purity claim based on elemental analysis (like %N) provides a measure of the overall nitrogen content but may not distinguish the target compound from nitrogen-containing impurities. In contrast, a specification based on High-Performance Liquid Chromatography (HPLC) offers a more accurate representation of the desired active ester's purity relative to process-related impurities and degradation products.[4] Therefore, a supplier providing HPLC-based purity data should be prioritized. Always request a lot-specific Certificate of Analysis (CoA) to verify the purity and analytical methods used for the batch you are purchasing.
II. The Chemistry of Purity: Synthesis and Potential Impurities
Understanding the synthetic route to Boc-L-valine hydroxysuccinimide ester is fundamental to anticipating potential impurities. The most common laboratory and industrial synthesis involves the coupling of N-Boc-L-valine with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent, most frequently N,N'-Dicyclohexylcarbodiimide (DCC).[6]
Caption: Synthesis of this compound via DCC/NHS coupling.
While effective, this reaction is not without its challenges and potential for side reactions, which directly impact the purity of the final product.
Key Potential Impurities:
-
N,N'-Dicyclohexylurea (DCU): This is the primary byproduct of the DCC coupling reaction.[7] DCU is notoriously difficult to remove from the desired product due to its limited solubility in many organic solvents, often co-precipitating with the NHS ester.[8][9] Residual DCU in the final product is a non-reactive impurity but will artificially inflate the perceived yield and can complicate subsequent reaction monitoring.
-
Unreacted N-Boc-L-valine: Incomplete reaction will leave residual starting material. This unreacted acid can compete with the activated ester during the peptide coupling step, leading to incomplete coupling and the formation of deletion sequences in the final peptide.[10]
-
N-acylurea: A significant side reaction can occur where the activated O-acylisourea intermediate rearranges to form a stable, unreactive N-acylurea.[11] This impurity is particularly problematic as it consumes the starting material and is difficult to separate from the desired product.
-
Hydrolysis Product (N-Boc-L-valine): this compound is sensitive to moisture.[7] Hydrolysis of the NHS ester regenerates the starting carboxylic acid, reducing the potency of the reagent and leading to the same issues as unreacted starting material.
III. A Self-Validating System: Protocols for Purity Verification
Trust in a supplier's CoA is important, but for critical applications in drug development, in-house verification is a cornerstone of a robust quality control system. Here, we provide detailed, field-proven protocols for the analysis of Boc-L-valine hydroxysuccinimide ester purity.
Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to separate the active this compound from its potential non-polar impurities and degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-20 min: 5% B to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: 95% B to 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve Boc-L-valine hydroxysuccinimide ester in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Calculate the percentage purity by dividing the peak area of the main component (this compound) by the total area of all peaks detected in the chromatogram.
-
Causality Behind Experimental Choices:
-
The C18 stationary phase provides excellent retention for the moderately non-polar Boc-protected amino acid ester.
-
A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from the more polar unreacted Boc-L-valine to the less polar N-acylurea byproduct.
-
TFA is used as an ion-pairing agent to improve peak shape and resolution.
-
Detection at 210 nm allows for the sensitive detection of the peptide bond and other chromophores present in the molecule and its impurities.
Protocol 2: Structural Confirmation and Purity Assessment by Quantitative ¹H-NMR (qNMR)
qNMR is a powerful primary method for both structural verification and the absolute quantification of purity without the need for a specific reference standard of the compound itself.[9]
Instrumentation and Reagents:
-
NMR Spectrometer (≥400 MHz)
-
High-purity deuterated solvent (e.g., DMSO-d₆)
-
High-purity internal standard with a known concentration (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Boc-L-valine hydroxysuccinimide ester and a similar, accurately weighed amount of the internal standard into a clean, dry NMR tube.
-
Add a precise volume (e.g., 0.75 mL) of deuterated solvent. Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton of interest) to ensure full signal recovery. A D1 of 30 seconds is a conservative starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks of interest).[12]
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal from Boc-L-valine hydroxysuccinimide ester (e.g., the methine proton of the valine residue) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Causality Behind Experimental Choices:
-
DMSO-d₆ is a suitable solvent that can dissolve both the analyte and many common internal standards.
-
A long relaxation delay is critical for accurate quantification, as it allows all protons to fully relax between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei.[12]
-
The use of a certified internal standard provides a reference point for calculating the absolute purity of the analyte.
Caption: A self-validating quality control workflow for this compound.
IV. The Domino Effect: Impact of Impurities on Solid-Phase Peptide Synthesis
The use of suboptimal purity Boc-L-valine hydroxysuccinimide ester can initiate a cascade of undesirable events during SPPS, significantly impacting the final outcome.
-
Formation of Deletion Sequences: The most direct consequence of using low-purity reagent (containing unreacted Boc-L-valine or its hydrolysis product) is incomplete coupling. If the acylation of the free amine on the growing peptide chain does not go to completion, a portion of the chains will lack the intended valine residue. This leads to the synthesis of "deletion sequences," which are often difficult to separate from the full-length target peptide due to their similar physicochemical properties.[10]
-
Reduced Yield of Target Peptide: Every impurity that is not the active NHS ester effectively reduces the molar equivalence of the reagent. This leads to lower coupling efficiency and, consequently, a lower overall yield of the desired full-length peptide. Even a few percentage points of impurity in each of the many amino acid derivatives used in a long synthesis can dramatically reduce the final crude product yield.[1]
-
Increased Burden on Purification: The presence of deletion sequences, truncated peptides, and other side products generated due to impure reagents significantly complicates the downstream purification process. This often necessitates more rigorous and time-consuming HPLC purification steps, leading to lower recovery of the final pure peptide and increased solvent consumption.[1]
Caption: The cascading negative impact of impure this compound.
V. Conclusion: A Commitment to Quality as a Prerequisite for Success
Boc-L-valine hydroxysuccinimide ester is more than just a chemical commodity; it is a precision tool for the construction of complex biomolecules. As such, its quality cannot be taken for granted. For researchers and drug development professionals, establishing a rigorous process for supplier vetting and in-house quality control is not an optional extra—it is a fundamental prerequisite for reproducible and successful peptide synthesis. By understanding the synthetic origin of potential impurities, implementing robust analytical verification methods, and appreciating the profound impact of purity on the final synthetic outcome, scientists can mitigate risks, improve efficiency, and ensure the integrity of their research and development efforts. The principles and protocols outlined in this guide provide a framework for achieving this critical objective.
References
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
-
NINGBO INNO PHARMCHEM CO.,LTD. Peptide Synthesis with NHS: A Guide for Manufacturers. [Link]
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [Link]
-
ResearchGate. (2013, February 9). How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Wang, P., Layfield, J., & Houghten, R. A. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298. [Link]
-
Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]
-
Taylor & Francis Online. Dicyclohexylurea – Knowledge and References. [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 75(4), 834–851. [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. TrAC Trends in Analytical Chemistry, 29(1), 117-130. [Link]
-
University of Bristol. Quantitative NMR Spectroscopy. [Link]
-
ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]
-
ResearchGate. (2006, August). Solid-Phase Synthesis of Peptide Radiopharmaceuticals Using Fmoc- N -ε-(Hynic-Boc)−Lysine, a Technetium-Binding Amino Acid: Application to Tc-99m-Labeled Salmon Calcitonin. [Link]
-
Kim, H. W., et al. (2017). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food science of animal resources, 37(4), 516–525. [Link]
-
ResearchGate. (2016, December 12). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
Holzgrabe, U., & Malet-Martino, M. (2011). Quantitative NMR spectroscopy in drug analysis. [Link]
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. 440920050 [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A-Z of Amine Protection: An In-depth Technical Guide to the Boc Group Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1] Its widespread adoption stems from its ease of introduction, stability across a broad range of reaction conditions, and the mild acidic conditions required for its removal.[1][2][3] This guide provides a comprehensive exploration of the Boc protection mechanism, offering detailed reaction pathways, quantitative data, and robust experimental protocols to empower researchers in leveraging this critical synthetic tool.
I. Core Principles of Amine Protection with the Boc Group
Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity often necessitate protection to prevent undesired side reactions during complex synthetic sequences.[4] The Boc group effectively masks these properties by converting the amine into a carbamate, a significantly less reactive moiety.[1][4] This protection strategy is governed by several key principles:
-
Robustness and Orthogonality: The Boc group is stable under a wide array of conditions, including exposure to most bases, nucleophiles, and reducing agents.[5][6] This stability allows for its use in concert with other protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex, multi-step syntheses.[5][7][8] This "orthogonality" is a critical concept in modern synthetic strategy.[5][8]
-
Mild and Selective Deprotection: A defining feature of the Boc group is its lability under acidic conditions.[5][9] This allows for its selective removal without disturbing other acid-sensitive functionalities when appropriate conditions are chosen. The byproducts of deprotection are typically volatile (carbon dioxide and isobutene), simplifying purification.[4][7]
-
Predictable Reactivity: The mechanisms for both the introduction and removal of the Boc group are well-understood, allowing for predictable outcomes and optimization of reaction conditions.[10][11][12]
II. The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution
The introduction of the Boc group onto an amine is typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[13][14] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1][15] This attack forms a transient tetrahedral intermediate.[1] The intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into tert-butanol and carbon dioxide gas.[1][11]
The reaction can be performed with or without a base.[1] In the absence of a base, the tert-butyl carbonate leaving group is protonated by the newly formed carbamate.[1] When a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is employed, it deprotonates the positively charged amine in the intermediate, which can accelerate the reaction.[1][12]
Visualization of the Boc Protection Mechanism
Caption: Mechanism of Boc protection of an amine.
III. The Mechanism of Boc Deprotection: An Acid-Catalyzed Elimination
The removal of the Boc group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the reagents of choice.[9][16] The deprotection mechanism is an acid-catalyzed elimination reaction.
The process begins with the protonation of the carbamate's carbonyl oxygen by the acid.[8] This protonation makes the carbonyl carbon more electrophilic and weakens the tert-butyl-oxygen bond, transforming the oxygen into a better leaving group.[7][8] The protonated carbamate then undergoes fragmentation, cleaving the tert-butyl-oxygen bond to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7][17]
The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[7][10] The liberated amine is typically protonated by the excess acid in the reaction mixture, forming an amine salt as the final product.[8]
Potential Side Reactions
A notable complication during deprotection is the reactivity of the generated tert-butyl cation.[9] This electrophilic species can alkylate other nucleophilic residues within the molecule, such as the side chains of tryptophan or methionine, leading to undesired byproducts.[5][9] To mitigate this, "scavengers" like anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[8][9]
Visualization of the Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
IV. Experimental Protocols
A. General Protocol for Boc Protection of a Primary Amine
This protocol is a general guideline and may require optimization based on the specific substrate.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of chloroform and water)[16]
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP))[16]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen solvent.
-
Add the base (1.1-1.5 equivalents). For reactions using sodium bicarbonate in a biphasic system, a saturated aqueous solution is used.[9]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise to the stirred solution.[1]
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[1]
-
Upon completion, dilute the reaction mixture with an organic solvent if necessary.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl, if a base like TEA was used), saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.[1]
-
Purify the product by column chromatography on silica gel if necessary.
B. General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., anisole or thioanisole)[9]
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM (a typical concentration is 0.1-0.5 M).
-
If using a scavenger, add it to the solution (typically 5-10% v/v).
-
Add TFA to the solution. A common concentration is 20-50% TFA in DCM.[18]
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is usually rapid, often completing within 30 minutes to a few hours.[9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[1]
-
The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a mild base, such as saturated sodium bicarbonate solution, until the aqueous layer is basic.[1]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[1]
V. Data Presentation: Comparison of Deprotection Conditions
The choice of deprotection agent can be critical, especially when other acid-sensitive groups are present in the substrate.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, room temp[18] | Fast, efficient, volatile byproducts[1] | Harsh acidity can cleave other acid-labile groups; can cause t-butylation side reactions[5] |
| Hydrochloric Acid (HCl) | 4 M in dioxane or ethyl acetate, room temp[9] | Cost-effective, readily available | Can be less selective than TFA for some substrates |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Stoichiometric amounts in DCM, room temp[9][19] | Can offer different selectivity; useful for acid-sensitive compounds[16][20] | Often require stoichiometric amounts; can be moisture sensitive[20] |
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equivalents in DCM, room temp[16] | Mild conditions, useful for sensitive substrates[9] | Reagent can be expensive and moisture-sensitive |
VI. Conclusion
The Boc protecting group is an indispensable tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, robust stability, and mild deprotection conditions make it a versatile choice for the protection of amines in a wide range of applications, from peptide synthesis to the development of novel pharmaceuticals. A thorough understanding of the mechanisms of Boc protection and deprotection, as detailed in this guide, is essential for its effective and strategic implementation in complex synthetic endeavors.
VII. References
-
Wikipedia. (2023, December 1). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]
-
Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
Sources
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- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
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- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 12. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
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- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
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- 19. Amine Protection / Deprotection [fishersci.dk]
- 20. Lewis Acids - Wordpress [reagents.acsgcipr.org]
The Role of N-hydroxysuccinimide Esters in Peptide Coupling: A Guide to Mechanism and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation and peptide synthesis, prized for their ability to efficiently form stable amide bonds.[1] This technical guide provides an in-depth exploration of the chemistry, mechanism, and practical application of NHS esters in peptide coupling. We delve into the fundamental principles of carboxylic acid activation, the synergistic role of carbodiimides, and the critical parameters governing reaction success. By synthesizing mechanistic theory with field-proven protocols, this document serves as an essential resource for researchers aiming to leverage NHS ester chemistry for the reliable synthesis of peptides, antibody-drug conjugates (ADCs), and other functionalized biomolecules.
The Fundamental Challenge: Peptide Bond Formation
The formation of a peptide bond—an amide linkage between the carboxyl group of one amino acid and the amino group of another—is a thermodynamically unfavorable condensation reaction. Simply mixing a carboxylic acid and an amine will not result in an efficient reaction. To drive the reaction forward under biologically compatible conditions, the carboxyl group must first be "activated" to create a more reactive electrophilic species that is susceptible to nucleophilic attack by the primary amine. This activation is the central principle behind all peptide coupling strategies.
N-Hydroxysuccinimide: The Premier Activating Agent
N-hydroxysuccinimide (NHS) has emerged as a premier reagent for this activation process.[1] Its primary role is to convert a weakly reactive carboxylic acid into a highly reactive "active ester," specifically an NHS ester.[2] These active esters strike an optimal balance between reactivity towards amines and stability, allowing for efficient and controlled coupling reactions.[3]
The Two-Step Activation Mechanism: The Synergy with Carbodiimides
The generation of an NHS ester is most commonly achieved using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) or N,N'-dicyclohexylcarbodiimide (DCC).[4] The process is a sequential, two-step reaction:
-
Carbodiimide Activation: The carbodiimide (e.g., EDC) reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to rapid hydrolysis in aqueous environments and can undergo side reactions.[5]
-
NHS Ester Formation: N-hydroxysuccinimide is added to the reaction. As a potent nucleophile, it attacks the O-acylisourea intermediate, displacing the carbodiimide urea byproduct and forming a more stable, amine-reactive NHS ester.[5] This intermediate is significantly more resistant to hydrolysis than the O-acylisourea, enhancing the overall efficiency of the subsequent coupling to the target amine.[4][6]
The resulting NHS ester can be readily attacked by a primary amine (e.g., the N-terminus of a peptide or the ε-amino group of a lysine residue), forming a stable amide bond and releasing NHS as a benign, water-soluble byproduct.[7][8]
Protocol: Labeling a Peptide/Protein with an NHS Ester
This protocol provides a general framework for conjugating an amine-reactive NHS ester probe (e.g., a fluorescent dye or biotin) to a protein or peptide. [9][10][11] Materials:
-
Protein/peptide with primary amines (1-10 mg/mL)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or 0.1 M PBS, pH 7.2-7.4) [7][9]* Amine-reactive NHS ester reagent
-
Anhydrous DMSO or DMF [9]* Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column, dialysis cassette)
Methodology:
-
Prepare Protein: Dissolve the protein/peptide in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. If the stock buffer contains amines, exchange it for the appropriate reaction buffer via dialysis or a desalting column. [11]2. Calculate Reagent Amount: Determine the amount of NHS ester needed. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for achieving a moderate degree of labeling. [11]This ratio may need optimization depending on the desired outcome.
-
Prepare NHS Ester Solution: Equilibrate the vial of NHS ester to room temperature before opening. [11]Immediately before use, dissolve the calculated amount of NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mg/mL). [10]4. Initiate Reaction: Add the NHS ester stock solution directly to the protein solution while gently vortexing. The final volume of organic solvent should ideally not exceed 10% of the total reaction volume. [11]5. Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice. [11]Longer incubation times (e.g., overnight at 4°C) can also be used. [9]6. Quench Reaction (Optional but Recommended): Stop the reaction by adding a small amount of quenching buffer to a final concentration of ~50 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction). The primary amines in the Tris buffer will react with and consume any excess NHS ester. [7]Incubate for 15-30 minutes.
-
Purify Conjugate: Remove unreacted NHS ester, the NHS byproduct, and quenching buffer from the labeled protein using a desalting column, gel filtration, or dialysis. [9][10]
Protocol: Self-Validation of NHS Ester Reagent Activity
The reactivity of an NHS ester can diminish over time due to hydrolysis from improper storage. This simple spectrophotometric assay can verify if a reagent is still active before committing valuable biomolecules to a reaction. [12][13][14] Principle: The reaction of an NHS ester with an amine (aminolysis) or water (hydrolysis) releases the N-hydroxysuccinimide leaving group, which absorbs strongly at ~260 nm. [14]By measuring the absorbance before and after forcing complete hydrolysis with a strong base, one can determine the amount of active ester remaining.
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 10 mM phosphate buffer, pH 7.0)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Methodology:
-
Prepare Sample: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.
-
Prepare Blank: Use 2 mL of the same amine-free buffer as a blank.
-
Initial Measurement (A_initial): Zero the spectrophotometer at 260 nm using the blank. Immediately measure the absorbance of the NHS ester solution. This reading represents any pre-existing hydrolyzed NHS in the sample. [12]4. Forced Hydrolysis: To 1 mL of the measured NHS ester solution, add 100 µL of 0.5 N NaOH to rapidly and completely hydrolyze all active esters. [12]5. Final Measurement (A_final): After 5-10 minutes, measure the absorbance of the base-treated solution at 260 nm.
-
Interpretation:
Troubleshooting and Advanced Considerations
-
Low Labeling Efficiency: This is often due to inactive (hydrolyzed) NHS ester, incorrect buffer pH, or the presence of competing nucleophiles (e.g., Tris buffer). Verify reagent activity and buffer composition. [15]* Protein Precipitation: High concentrations of organic solvent or over-labeling of the protein can cause precipitation. Keep the final solvent concentration below 10% and consider reducing the molar excess of the NHS ester.
-
Side Reactions: While highly selective for primary amines, NHS esters can exhibit minor reactivity with other nucleophilic side chains like tyrosine, serine, threonine, and cysteine under certain conditions, particularly at higher pH or with prolonged reaction times. [16][17]* Sulfo-NHS Esters: For applications requiring direct solubility in aqueous buffers without organic solvents, water-soluble Sulfo-NHS esters are an excellent alternative. They follow the same reaction mechanism but are less membrane-permeable. [14]
Conclusion
N-hydroxysuccinimide esters are indispensable tools in peptide and protein chemistry, enabling the precise and efficient formation of stable amide bonds. Their utility stems from a well-understood mechanism that converts a carboxylic acid into a stable, yet highly amine-reactive, intermediate. By mastering the critical reaction parameters—particularly pH, buffer composition, and reagent stability—researchers can reliably execute conjugation protocols to generate novel peptides, labeled proteins, and complex bioconjugates for a vast array of applications in research, diagnostics, and therapeutics.
References
- Vertex AI Search. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- Benchchem. An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- Semantic Scholar. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- Hopax Fine Chemicals. The Science Behind N-Hydroxysuccinimide: Activation and Coupling in Synthesis.
- MilliporeSigma. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- ResearchGate. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- BOC Sciences. Peptide Synthesis with NHS: A Guide for Manufacturers.
- NIH. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC.
- BroadPharm. (2022). Protocol for PEG NHS Ester.
- G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
- Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
- NEB. Reaction Conditions for Chemical Coupling (S9237).
- APExBIO. NHS ester labeling of amino biomolecules.
- StackExchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- RSC Publishing. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC).
- BOC Sciences. NHS Esters for Antibody Labeling.
- ResearchGate. Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF.
- University of Calgary. Ch27 : Peptide synthesis.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. glenresearch.com [glenresearch.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
A Tale of Two Guards: An In-depth Technical Guide to Boc and Fmoc Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, particularly in the precise construction of peptides and other complex molecules, the strategic use of protecting groups is paramount. These chemical moieties act as temporary shields for reactive functional groups, preventing unintended side reactions and ensuring the controlled formation of desired bonds. Among the arsenal of protecting groups available to the modern chemist, two have risen to prominence for the protection of amines: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
This guide provides a comprehensive technical exploration of the core differences between Boc and Fmoc protecting groups. Moving beyond a simple list of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, providing field-proven insights to inform your synthetic strategies.
The Principle of Orthogonality: A Foundation of Modern Synthesis
The choice between Boc and Fmoc fundamentally dictates the entire synthetic strategy, a concept rooted in the principle of orthogonality. In chemical synthesis, orthogonality refers to the ability to deprotect one functional group in the presence of another without affecting the latter.[1] The Boc and Fmoc protecting groups are a classic example of an orthogonal pair; Boc is labile to acid, while Fmoc is removed under basic conditions.[2] This fundamental difference in their deprotection chemistry allows for the selective and sequential unmasking of reactive sites, a cornerstone of complex molecular assembly, particularly in Solid-Phase Peptide Synthesis (SPPS).[3]
The Veteran Protector: The Tert-Butoxycarbonyl (Boc) Group
The Boc group, a stalwart in peptide synthesis, has been instrumental in the development of the field.[3] Its robustness and well-understood chemistry have made it a reliable choice for decades.
Chemical Nature and Protection
The Boc group is introduced to an amine via reaction with di-tert-butyl dicarbonate ((Boc)₂O), a process that proceeds through nucleophilic acyl substitution.[4] The resulting carbamate is stable to a wide range of nucleophiles and bases, offering robust protection during subsequent synthetic steps.[2]
The Mechanism of Acid-Labile Deprotection
The removal of the Boc group is achieved under acidic conditions, typically with trifluoroacetic acid (TFA).[4] The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[5] The carbamic acid readily decomposes to release the free amine and carbon dioxide gas.[5]
Caption: Mechanism of Boc deprotection under acidic conditions.
Potential for Side Reactions
A critical consideration in Boc chemistry is the generation of the highly reactive tert-butyl cation during deprotection.[6] This electrophile can attack nucleophilic side chains of certain amino acids, such as tryptophan, methionine, and cysteine, leading to unwanted byproducts.[6] To mitigate this, "scavengers" like triisopropylsilane (TIS) or water are often added to the cleavage cocktail to trap the tert-butyl cations.[7]
Experimental Protocol: Boc Deprotection in SPPS
The following is a generalized protocol for the removal of the N-terminal Boc group from a resin-bound peptide.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Scavenger (e.g., Triisopropylsilane (TIS), optional but recommended)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Deprotection Cocktail Preparation: Prepare the deprotection solution, typically 25-50% TFA in DCM. If required, add a scavenger such as 2.5% TIS.
-
Deprotection: Drain the swelling solvent and add the deprotection cocktail to the resin. Agitate the mixture for 20-30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and byproducts.
-
Neutralization: To obtain the free amine for the subsequent coupling step, neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each).
-
Final Washes: Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next amino acid coupling.
The Modern Contender: The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group emerged as a milder alternative to Boc, revolutionizing solid-phase peptide synthesis with its base-labile nature.[3] This key feature allows for an orthogonal protection strategy where acid-labile side-chain protecting groups can be employed.[8]
Chemical Nature and Protection
The Fmoc group is typically introduced by reacting an amine with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[9] The resulting carbamate is stable to acidic conditions, providing orthogonality to Boc and other acid-labile protecting groups.[9]
The Mechanism of Base-Labile Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[10] A weak base, most commonly a 20% solution of piperidine in dimethylformamide (DMF), abstracts the acidic proton from the C9 position of the fluorene ring.[10] This generates a carbanion that is stabilized by the aromatic fluorene system. The unstable intermediate then undergoes elimination, releasing the free amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[10] The excess piperidine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct and preventing its reaction with the newly liberated amine.[]
Caption: Mechanism of Fmoc deprotection under basic conditions.
Potential for Side Reactions
While generally milder, Fmoc deprotection is not without potential side reactions. Aspartimide formation can occur in sequences containing aspartic acid, leading to the formation of a cyclic imide and subsequent side products.[12] Racemization of sensitive amino acids like cysteine and histidine can also be a concern under basic conditions.[] Careful selection of coupling reagents and deprotection conditions can minimize these side reactions.[14]
Experimental Protocol: Fmoc Deprotection in SPPS
The following is a standard protocol for the removal of the N-terminal Fmoc group from a resin-bound peptide.
Materials:
-
Peptide-resin with an N-terminal Fmoc group
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes in a reaction vessel.
-
Initial Deprotection: Drain the swelling solvent and add the 20% piperidine/DMF solution to the resin. Agitate the slurry for 1-3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Main Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended): The completion of the deprotection can be monitored by performing a Kaiser test (ninhydrin test) on a few beads of the resin.[8] A positive test (blue color) indicates the presence of free primary amines. Alternatively, the UV absorbance of the fluorenyl group in the collected filtrate can be monitored.[]
Head-to-Head Comparison: Boc vs. Fmoc
The choice between Boc and Fmoc chemistry is a critical decision in the design of a synthetic route. The following table summarizes the key differences to guide this selection process.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA)[3] | Base-labile (e.g., 20% piperidine in DMF)[3] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz).[15] | Orthogonal to acid-labile groups (e.g., Boc, tBu) and hydrogenolysis-labile groups. |
| Side-Chain Protection Strategy | Typically benzyl-based (Bzl), requiring strong acid (e.g., HF) for final cleavage. | Typically tert-butyl-based (tBu), removed simultaneously with final cleavage by TFA.[14] |
| Key Advantage | Robust and well-established. Can be advantageous for synthesizing long or hydrophobic peptides prone to aggregation.[14] | Milder deprotection conditions, compatible with a wider range of sensitive functional groups and automated synthesis.[3] |
| Key Disadvantage | Requires strong, hazardous acids (e.g., HF) for final cleavage, necessitating specialized equipment. Potential for side reactions from the tert-butyl cation.[1] | Potential for base-induced side reactions like aspartimide formation and racemization.[12] |
| Monitoring | More complex to monitor deprotection in real-time. | Deprotection can be easily monitored by UV spectroscopy of the dibenzofulvene byproduct.[] |
Making the Right Choice: A Scientist's Perspective
The decision to employ Boc or Fmoc chemistry is not merely a matter of preference but a strategic choice based on the specific requirements of the target molecule and the overall synthetic plan.
-
For routine peptide synthesis, especially with automated synthesizers, the Fmoc strategy is often the method of choice. Its milder deprotection conditions and ease of monitoring have contributed to its widespread adoption.[3]
-
When synthesizing long and difficult sequences prone to aggregation, the Boc strategy may offer advantages. The acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[3]
-
For peptides containing acid-sensitive modifications, the Fmoc strategy is clearly superior.
-
Conversely, if the target molecule possesses base-sensitive functionalities, the Boc strategy would be the more prudent choice. [14]
Ultimately, a thorough understanding of the chemical principles, potential pitfalls, and practical considerations of both Boc and Fmoc SPPS is essential for the successful synthesis of high-quality peptides for research and drug development.
References
-
Ovid. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2020). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Manual Peptide Synthesis Using Boc-Val-OSu
Introduction: The Strategic Advantage of Boc-Val-OSu in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups and activation strategies is paramount to achieving high-purity peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a classic and robust method, relies on the acid-labile Boc group for temporary Nα-amino protection.[1] Within this framework, the use of pre-activated amino acid derivatives streamlines the critical peptide bond formation step. This compound, or Nα-Boc-L-valine N-hydroxysuccinimide ester, represents a highly efficient building block for the incorporation of valine residues.
The OSu (N-hydroxysuccinimide) ester is an active ester that facilitates the coupling reaction by making the carboxyl group of valine highly susceptible to nucleophilic attack by the free amine of the growing peptide chain.[2][3] This pre-activation strategy offers several advantages in a manual synthesis workflow:
-
Efficiency and Speed: The high reactivity of the OSu ester leads to rapid and efficient coupling reactions, often requiring shorter reaction times compared to in-situ activation methods.[4]
-
Reduced Risk of Side Reactions: By avoiding the use of carbodiimide activators like DCC or DIC directly in the reaction vessel with the resin, the formation of difficult-to-remove byproducts such as N-acylurea can be minimized.
-
Simplicity in Manual Operations: For researchers performing manual SPPS, the use of a stable, pre-activated building block like this compound simplifies the coupling step, reducing the number of reagents to be handled and potential sources of error.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in manual solid-phase peptide synthesis. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and offer insights for troubleshooting and ensuring the synthesis of high-quality peptides.
Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)
Manual Boc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[5][6] The fundamental cycle consists of three key steps:
-
Deprotection: The removal of the acid-labile Nα-Boc protecting group from the terminal amino acid of the resin-bound peptide. This is typically achieved using trifluoroacetic acid (TFA).[7]
-
Neutralization: The protonated N-terminal amine resulting from the acidic deprotection step is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to regenerate the free amine nucleophile required for the subsequent coupling reaction.[8]
-
Coupling: The activated carboxyl group of the incoming Nα-Boc protected amino acid (in this case, this compound) reacts with the free N-terminal amine of the peptide-resin to form a new peptide bond.[4]
This cycle is repeated for each amino acid in the desired peptide sequence. Upon completion of the chain assembly, a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), is used to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (typically benzyl-based).[9]
Experimental Workflow: Manual Boc-SPPS Cycle
The following diagram illustrates the cyclical nature of manual Boc-SPPS.
Caption: Manual Boc-SPPS Cycle Workflow.
Detailed Protocol for the Incorporation of Valine using this compound
This protocol outlines the manual synthesis steps for coupling this compound to a deprotected amino acid residue on a solid support.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Reaction vessel with a sintered glass filter
-
Shaker or manual agitation setup
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of peptide-resin in the reaction vessel.
-
Add DCM to fully immerse the resin and allow it to swell for 30-60 minutes with gentle agitation.[5]
-
-
Boc Deprotection:
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 5 minutes (pre-wash).[7]
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[7]
-
Drain the deprotection solution.
-
-
Washing after Deprotection:
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash the resin with DMF (2-3 times) to prepare for the coupling step.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time.
-
Wash the resin with DMF (3-5 times) to remove excess DIEA.
-
-
Coupling with this compound:
-
Dissolve this compound (2-3 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add the this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored.
-
-
Monitoring the Coupling Reaction (Self-Validation):
-
To ensure the coupling reaction has gone to completion, perform a qualitative ninhydrin (Kaiser) test.[10]
-
Take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads with DCM and dry them.
-
Perform the ninhydrin test according to standard procedures.[11]
-
A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete coupling reaction. A positive result (blue/purple beads) signifies incomplete coupling.[12]
-
If the coupling is incomplete, the coupling step can be repeated with a fresh solution of this compound ("double coupling").[12]
-
-
Washing after Coupling:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove unreacted this compound and the N-hydroxysuccinimide byproduct.
-
Wash the resin with DCM (3-5 times) to prepare for the next deprotection step or for storage.
-
The resin is now ready for the next cycle of deprotection, neutralization, and coupling with the subsequent amino acid.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| This compound Equivalents | 2-3 eq. | To drive the coupling reaction to completion. |
| Deprotection Time | 25-35 minutes | To ensure complete removal of the Boc group.[7] |
| Neutralization Time | 2 x 5-10 minutes | To ensure complete neutralization of the TFA salt. |
| Coupling Time | 1-2 hours | Sufficient for most coupling reactions with OSu esters. |
| TFA in DCM (Deprotection) | 50% (v/v) | Standard concentration for Boc deprotection.[7] |
| DIEA in DMF (Neutralization) | 10% (v/v) | Effective concentration for neutralization. |
Mechanism of Action: The Coupling Reaction
The key to the efficiency of this compound lies in the electron-withdrawing nature of the N-hydroxysuccinimide group. This makes the carbonyl carbon of the valine residue highly electrophilic and, therefore, susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin.
Caption: Mechanism of Peptide Bond Formation.
The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond, releasing N-hydroxysuccinimide as a soluble byproduct that is easily washed away.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | - Steric hindrance of the valine residue. - Peptide aggregation on the resin. | - Perform a "double coupling" by repeating the coupling step with fresh reagents.[12] - If aggregation is suspected, consider using a different solvent system or chaotropic salts. |
| Racemization | - Prolonged activation time (less of an issue with pre-activated esters). - Presence of excess base. | - Use of pre-activated this compound minimizes this risk. - Ensure thorough washing after the neutralization step to remove excess DIEA. |
| Side Reactions during Deprotection | - Alkylation of sensitive side chains (e.g., Trp, Met) by the tert-butyl cation generated during Boc deprotection.[8] | - Include scavengers (e.g., 1-2% m-cresol) in the TFA deprotection solution when synthesizing peptides containing susceptible residues. |
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups removed. This is typically accomplished using a strong acid cocktail. The choice of cleavage cocktail depends on the specific amino acids present in the peptide.[9]
A common cleavage cocktail for peptides without sensitive residues is HF/anisole (9:1). For peptides containing residues like Cys, Met, or Trp, a more complex cocktail with scavengers is required to prevent side reactions.[9][13]
Example Cleavage Protocol (TFMSA):
-
Dry the peptide-resin thoroughly under vacuum.
-
In a round-bottom flask, add scavengers such as thioanisole and ethanedithiol (EDT).
-
Cool the flask in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TFMSA).
-
Add the peptide-resin to the cleavage cocktail.
-
Stir the mixture at 0-5°C for 1-2 hours.[7]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation.
-
Wash the peptide with cold ether to remove scavengers.
-
The crude peptide can then be purified, typically by reverse-phase HPLC.
Disclaimer: Strong acids like HF and TFMSA are extremely corrosive and hazardous. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (n.d.). 50 questions with answers in SPPS | Science topic. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(2), 241–259.
-
Reddit. (n.d.). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved from [Link]
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. BOC-D-TRP-OSU | 22220-11-7 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols: The Strategic Use of Boc-Val-OSu in Therapeutic Peptide Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of Boc-Val-OSu in Modern Peptide Synthesis
The synthesis of therapeutic peptides is a cornerstone of modern drug development, with over 60 peptide-based medicines currently approved by the U.S. Food & Drug Administration and hundreds more in clinical and preclinical trials[]. The precise, stepwise assembly of amino acids into a defined sequence is paramount to achieving the desired biological activity and therapeutic effect[]. In the repertoire of synthetic peptide chemistry, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy remains a robust and valuable methodology, particularly for specific applications and peptide sequences[2].
At the heart of this strategy lies the use of N-α-Boc-protected amino acids, which are activated for coupling to a growing peptide chain. This compound, or N-α-(tert-Butoxycarbonyl)-L-valine N-hydroxysuccinimide ester, is a key building block in this process. This application note provides an in-depth guide to the strategic use of this compound, detailing its chemical properties, the rationale behind its application, and comprehensive protocols for its successful incorporation into therapeutic peptides. We will explore not only the "how" but also the "why" of experimental choices, empowering researchers to overcome challenges and optimize their peptide synthesis workflows.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its effective use.
| Property | Value | Reference |
| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid, 2,5-dioxopyrrolidin-1-yl ester | [3] |
| Synonym(s) | Boc-L-valine hydroxysuccinimide ester | |
| CAS Number | 3392-12-9 | [4][5] |
| Molecular Formula | C₁₄H₂₂N₂O₆ | [3] |
| Molecular Weight | 314.33 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder/solid | [6] |
| Optical Rotation | [α]20/D −38±1°, c = 2% in dioxane | [4][5] |
| Storage Temperature | -20°C | [4][5] |
The Chemistry of Boc Protection and OSu Activation: A Strategic Alliance
The efficacy of this compound in peptide synthesis stems from the complementary roles of the Boc protecting group and the N-hydroxysuccinimide (OSu) ester.
The Boc Group: A Robust, Acid-Labile Guardian
The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function of valine[2]. Its key features include:
-
Stability: The Boc group is stable under a wide range of conditions, including the basic conditions often used for peptide coupling[2].
-
Acid-Lability: It is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA), to reveal the free amine for the next coupling step[2][7]. This differential lability is the cornerstone of the Boc/Bzl strategy, where more acid-stable groups (like benzyl esters) are used for side-chain protection[2][7].
The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine[7].
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
The OSu Ester: An Efficient Activating Group for Amide Bond Formation
The N-hydroxysuccinimide (OSu) ester is a highly effective activating group for the carboxyl function of Boc-Valine. Active esters, in general, play a crucial role in minimizing racemization during peptide bond formation[8]. The OSu ester offers several advantages:
-
High Reactivity: OSu esters react readily with the free amino group of the growing peptide chain to form a stable amide (peptide) bond[9][10].
-
Crystallinity and Stability: Boc-amino acid-OSu derivatives are often crystalline solids with good stability, allowing for their isolation, purification, and storage[9].
-
Favorable Byproducts: The byproduct of the coupling reaction, N-hydroxysuccinimide (NHS), is water-soluble, facilitating its removal during workup[9].
The use of pre-activated esters like this compound provides a controlled and efficient method for peptide bond formation, particularly when dealing with sterically hindered amino acids like valine[11][12].
Caption: Peptide bond formation using this compound.
Experimental Protocols
The following protocols provide a framework for the successful application of this compound in solid-phase peptide synthesis (SPPS). These protocols are designed to be self-validating, with checkpoints and troubleshooting advice.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps for elongating a peptide chain on a solid support using this compound.
Materials:
-
Appropriate resin (e.g., Merrifield, PAM, or MBHA resin)[13]
-
This compound (and other required Boc-amino acids)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA)
-
Kaiser test kit
Workflow Diagram:
Caption: General workflow for a Boc-SPPS cycle.
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin)[13].
-
Agitate for 2-3 minutes, then drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes[13].
-
Rationale: A two-step deprotection ensures complete removal of the Boc group. The first short treatment removes the bulk of the protecting group, and the second, longer treatment drives the reaction to completion.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash with IPA (2 times) to shrink the resin and help remove residual TFA[13].
-
Wash again with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 5% DIPEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Repeat the neutralization step.
-
Rationale: The deprotected amine is present as a TFA salt. Neutralization with a non-nucleophilic base like DIPEA is crucial to generate the free amine required for the subsequent coupling reaction[14].
-
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIPEA.
-
Coupling with this compound:
-
Dissolve 2-3 equivalents of this compound (relative to the resin substitution) in a minimal amount of DMF or a DMF/DCM mixture.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time may be extended, or a catalyst like 1-Hydroxybenzotriazole (HOBt) can be added, although this is less common with pre-activated esters[11].
-
Rationale: Using an excess of the activated amino acid drives the coupling reaction to completion. DMF is an excellent solvent for both the reagents and the growing peptide chain, facilitating the reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove unreacted reagents and the NHS byproduct.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads and perform the Kaiser (ninhydrin) test.
-
Negative Result (Yellow/Brown beads): Indicates complete coupling (no free primary amines). Proceed to the deprotection step for the next amino acid.
-
Positive Result (Blue/Purple beads): Indicates incomplete coupling. Recouple by repeating step 6.
-
Self-Validation: The Kaiser test is a critical checkpoint to ensure the fidelity of the peptide sequence. Incomplete coupling leads to deletion sequences, which are difficult to separate from the final product[15].
-
-
Chain Elongation: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Final Deprotection
Once the peptide sequence is fully assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed.
Caution: This protocol involves the use of strong, hazardous acids like liquid Hydrogen Fluoride (HF). It must be performed in a specialized, dedicated apparatus by trained personnel.
Materials:
-
Peptide-resin
-
Anisole (scavenger)
-
Liquid Hydrogen Fluoride (HF)
-
HF cleavage apparatus
-
Diethyl ether (cold)
-
Acetonitrile
-
Purified water
Step-by-Step Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Setting up the HF Apparatus: Place the dried peptide-resin and a stir bar into the reaction vessel of the HF apparatus. Add a scavenger such as anisole (approx. 1 mL per gram of resin).
-
Rationale: During cleavage, reactive carbocations are generated from the protecting groups. Scavengers like anisole trap these species, preventing side reactions with sensitive amino acid residues like methionine or tryptophan[13].
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense liquid HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Causality: The strong acid HF cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups simultaneously[2][16]. The low temperature minimizes degradation of the peptide.
-
-
HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation and Washing:
-
Add cold diethyl ether to the residue in the reaction vessel to precipitate the crude peptide.
-
Triturate the solid to break it up.
-
Filter the peptide and wash it several times with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid or an acetonitrile/water mixture).
-
Lyophilize the solution to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of Valine; Aggregation of the growing peptide chain. | Recouple for a longer duration or at a slightly elevated temperature (e.g., 40°C). Consider using a different solvent system (e.g., NMP instead of DMF) to disrupt aggregation[15]. |
| Deletion Sequences in Final Product | Incomplete coupling at one or more steps. | Strictly adhere to monitoring with the Kaiser test after each coupling. If a coupling is known to be difficult, perform a double coupling as a standard procedure for that step. |
| Modification of Sensitive Residues (e.g., Met, Trp) | Insufficient scavenging during final cleavage. | Increase the amount or use a "cocktail" of scavengers (e.g., anisole, thioanisole, ethanedithiol) during HF cleavage[14]. |
| Low Yield of Crude Peptide | Premature cleavage of the peptide from the resin during TFA deprotection steps. | This can be an issue with certain linkers. Consider using a more acid-stable linker, such as the PAM (phenylacetamidomethyl) linker, for long syntheses[13]. |
Conclusion: The Strategic Advantage of this compound
While Fmoc chemistry has become the dominant strategy in SPPS, the Boc/Bzl approach, utilizing reagents like this compound, remains a powerful tool in the peptide chemist's arsenal[][18]. Its advantages, such as the prevention of diketopiperazine formation in the synthesis of certain dipeptides and its utility in synthesizing hydrophobic peptides, ensure its continued relevance[16]. This compound offers a reliable, stable, and highly reactive building block for the incorporation of the sterically demanding valine residue. By understanding the underlying chemical principles and adhering to robust, self-validating protocols, researchers can effectively leverage this compound to advance the development of novel therapeutic peptides.
References
-
Peptide Synthesis. (2024). Chemistry LibreTexts. [Link]
-
Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. [Link]
-
N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
A schematic representation of peptide synthesis using Boc protected... (n.d.). ResearchGate. [Link]
-
The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. (1963). Journal of the American Chemical Society. [Link]
-
Boc-D-Val-OSu. (n.d.). Aldlab Chemicals. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Active ester-based peptide bond formation and its application in peptide synthesis. (2023). Organic Chemistry Frontiers. [Link]
-
Polymer-bound N-hydroxysuccinimide as a solid-supported additive for DCC-mediated peptide synthesis. (n.d.). Academia.edu. [Link]
-
Active esters and resins in peptide synthesis: the role of steric hindrance. (n.d.). Semantic Scholar. [Link]
-
Mastering Peptide Synthesis: The Role of Fmoc-Val-OSu. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. [Link]
-
Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3. (n.d.). PubMed. [Link]
-
Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B). (n.d.). ResearchGate. [Link]
-
Peptide Synthesis by Boc Strategy. (n.d.). Sunresin Life Sciences. [Link]
-
Boc-L-Valine: A Key Building Block for Advanced Peptide Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Beilstein Journals. [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. [Link]
-
Boc-L-Valine. (n.d.). PubChem. [Link]
Sources
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. This compound | C14H22N2O6 | CID 98768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound = 98.5 N 3392-12-9 [sigmaaldrich.com]
- 5. This compound ≥98.5% (N) | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Application Notes & Protocols for Boc-Val-OSu in Solution-Phase Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Boc-Val-OSu in Convergent Peptide Synthesis
In the landscape of therapeutic peptide development, the assembly of complex, multi-domain peptide chains demands strategies that balance efficiency, purity, and scalability. While solid-phase peptide synthesis (SPPS) offers a streamlined approach for linear chain elongation, it faces diminishing returns with longer, more complex sequences due to cumulative yield losses and the challenge of purifying the final product from a heterogeneous mixture of deletion and truncated sequences.[1][2]
Solution-phase fragment condensation emerges as a powerful alternative, particularly for large-scale production and the synthesis of peptides exceeding 50 amino acids.[1][3] This "convergent" approach involves the synthesis of smaller, protected peptide fragments—often prepared via SPPS—which are then purified and coupled together in solution.[1][2] This methodology localizes purification challenges to smaller, more manageable intermediates and often results in a cleaner final crude product.
Within this paradigm, the choice of activation chemistry for the C-terminal of the peptide fragment is critical to success. N-hydroxysuccinimide (OSu) esters of N-α-Boc-protected amino acids, such as This compound (N-tert-butoxycarbonyl-L-valine N-hydroxysuccinimide ester) , represent a robust and widely utilized class of activated intermediates.[4] These active esters are crystalline, stable solids that can be isolated and stored, offering significant practical advantages over in-situ activation methods. Their moderate reactivity allows for efficient amide bond formation while mitigating the risk of racemization, a notorious side reaction in peptide chemistry.[5][6]
This guide provides an in-depth exploration of the principles and protocols for the effective use of this compound as the activated C-terminal residue in a solution-phase peptide fragment condensation strategy. We will delve into the mechanistic underpinnings, provide detailed experimental workflows, and address common challenges to empower researchers to confidently apply this technique.
Chemical & Physical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 3392-12-9 | |
| Molecular Formula | C₁₄H₂₂N₂O₆ | |
| Molecular Weight | 314.33 g/mol | |
| Appearance | White to off-white solid | |
| Optical Activity | [α]20/D −38±1°, c = 2% in dioxane | |
| Storage Temperature | −20°C |
Core Principles & Mechanistic Rationale
The success of a this compound mediated fragment condensation hinges on the controlled reaction between the activated ester and the free N-terminal amine of a second peptide fragment.
The Coupling Reaction
The core of the process is a nucleophilic acyl substitution. The N-terminal amine of the "amine component" (Peptide Fragment 2) attacks the electrophilic carbonyl carbon of the OSu-activated valine residue on the "carboxyl component" (Peptide Fragment 1). The N-hydroxysuccinimide anion is an excellent leaving group, driving the reaction forward to form a stable amide (peptide) bond.
Figure 1. General workflow of the coupling reaction.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group serves two critical functions:
-
N-α-Protection: It prevents the valine's own amino group from reacting, ensuring that the peptide chain is extended in the correct sequence.[7]
-
Racemization Suppression: Urethane-type protecting groups like Boc significantly reduce the risk of racemization at the activated C-terminal residue. The mechanism for racemization often involves the formation of a 5(4H)-oxazolone intermediate. The electronic nature of the Boc group disfavors the formation of this intermediate, thereby preserving the stereochemical integrity of the valine residue during activation and coupling.[4][8]
Solvent and Base Selection: A Critical Choice
The choice of solvent and the addition of a non-nucleophilic base are paramount for achieving high yields and purity.
-
Solvents: The ideal solvent must dissolve both peptide fragments. Common choices include:
-
Dimethylformamide (DMF): An excellent polar aprotic solvent that solubilizes a wide range of protected peptides.
-
Dichloromethane (DCM): A less polar option, often used for smaller, more soluble fragments.
-
Dimethyl Sulfoxide (DMSO): Used for particularly insoluble fragments, though it can be difficult to remove during workup.
-
Mixtures of the above solvents are often employed to optimize solubility.
-
-
Base: While the coupling can sometimes proceed without a base, the addition of a tertiary amine is highly recommended.[9] Its primary roles are:
-
Neutralization: If the amine component is in the form of an acid salt (e.g., TFA or HCl salt) from a previous deprotection step, the base is required to liberate the free amine nucleophile.[10]
-
Scavenging Acid: The reaction byproduct, N-hydroxysuccinimide (NHS), is weakly acidic. The base neutralizes the NHS, preventing potential protonation of the N-terminal amine of the reacting peptide, which would render it non-nucleophilic.[9]
Commonly used bases include N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) . Typically, 1.1 to 2.0 equivalents are used.
-
Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for a typical solution-phase fragment condensation.
Protocol 1: Preparation of Peptide Fragments
-
Carboxyl Component (Fragment 1): Synthesize the peptide fragment that will be activated, ending with a C-terminal valine residue. This is typically done using standard Boc-SPPS on a Merrifield or PAM resin. After completion of the synthesis, cleave the peptide from the resin using a reagent like HF or TFMSA, which removes the side-chain protecting groups but leaves the N-terminal Boc group intact.[11] Purify the Boc-protected peptide fragment by reversed-phase HPLC (RP-HPLC).[12]
-
Amine Component (Fragment 2): Synthesize the N-terminal peptide fragment. If using SPPS, an acid-labile resin (like 2-chlorotrityl chloride resin) can be used to cleave the fragment while keeping side-chain protecting groups intact. The N-terminal protecting group (e.g., Fmoc or Boc) must be removed to expose the free amine. If the deprotection is done with an acid like TFA, the resulting peptide will be a TFA salt.[10] Purify the fragment by RP-HPLC.
Protocol 2: Activation of the Carboxyl Component (Synthesis of Boc-Peptide-Val-OSu)
This step can be performed separately to isolate the active ester, or the active ester can be generated in situ just before the coupling reaction. Isolating the active ester is often preferred as it allows for purification and characterization.
-
Reagents & Materials:
-
Boc-Peptide-Val-OH (Fragment 1)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
-
Procedure:
-
Dissolve the purified Boc-Peptide-Val-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold, anhydrous DCM.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization, typically from a solvent system like DCM/ether, to yield the pure Boc-Peptide-Val-OSu active ester.
-
Protocol 3: Solution-Phase Fragment Condensation
Figure 2. Step-by-step workflow for the condensation reaction.
-
Reagents & Materials:
-
Boc-Peptide-Val-OSu (Fragment 1, activated, 1.0 eq)
-
H₂N-Peptide-(side-chain protected)-OH/ester (Fragment 2, 1.0-1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Diethyl Ether
-
-
Procedure:
-
Dissolve the amine component (Fragment 2) in anhydrous DMF. If it is a TFA or HCl salt, add DIPEA (1.1-2.0 eq) and stir for 15-20 minutes at room temperature to generate the free amine.
-
In a separate flask, dissolve the Boc-Peptide-Val-OSu (Fragment 1) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the activated carboxyl component to the amine component solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-24 hours. The optimal time depends on the steric hindrance of the coupling partners and should be determined by monitoring.
-
Monitoring: Periodically take small aliquots of the reaction mixture, dilute them, and analyze by analytical RP-HPLC to track the disappearance of starting materials and the appearance of the product peak.
-
Protocol 4: Workup and Purification
-
Isolation of Crude Product:
-
Once the reaction is complete, transfer the reaction mixture into a larger volume of cold, vigorously stirring diethyl ether. This will precipitate the protected peptide. The volume of ether should be at least 10 times the volume of the DMF solution.
-
Continue stirring for 15-30 minutes in the cold.
-
Collect the precipitated solid by filtration or centrifugation.
-
Wash the solid several times with cold diethyl ether to remove soluble impurities like NHS and residual DIPEA.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
The standard method for purifying the final protected peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]
-
Use a C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at 210-220 nm.[12]
-
Collect fractions corresponding to the desired product peak.
-
Confirm the purity of the pooled fractions by analytical HPLC and the identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
-
Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete activation of carboxyl component. 2. Incomplete neutralization of amine component salt. 3. Poor solubility of one or both peptide fragments. 4. Steric hindrance at the coupling site. | 1. Confirm purity and reactivity of Boc-Peptide-Val-OSu before use. 2. Use a slight excess (1.2-1.5 eq) of the amine component and ensure sufficient base (DIPEA) is present. 3. Try different solvent systems (e.g., DMF/DCM, DMF/DMSO). Gentle warming may improve solubility, but monitor for side reactions. 4. Increase reaction time. Consider alternative, more potent coupling reagents like HATU or HBTU if the OSu ester proves insufficient, though this increases the risk of racemization.[13][14] |
| Racemization Detected | 1. Presence of a strong base or elevated temperatures. 2. The C-terminal residue of the carboxyl fragment is particularly susceptible. | 1. Use the weakest base necessary (e.g., N-methylmorpholine instead of DIPEA) and maintain room temperature or below.[4] 2. While Boc-Val is relatively resistant, if racemization is a persistent issue, consider adding a racemization suppressant like 1-Hydroxybenzotriazole (HOBt), although this moves away from a pure active ester strategy.[6] |
| Difficult Purification | 1. Incomplete reaction leading to a complex mixture. 2. Aggregation of peptide fragments or the final product. | 1. Drive the reaction to completion by using a slight excess of one component (typically the less complex or more accessible fragment) and allowing adequate reaction time. 2. Perform the purification in denaturing conditions if necessary (e.g., using solvents with chaotropic agents, though this is less common for protected fragments). Optimize the HPLC gradient to achieve better separation. |
| Product Fails to Precipitate | 1. The protected peptide is soluble in the precipitation solvent (ether). 2. Insufficient product formed. | 1. Try a different non-polar solvent for precipitation, such as a mixture of ether and hexane. 2. Concentrate the reaction mixture under vacuum to remove some DMF before adding to the anti-solvent. Confirm product formation via HPLC before attempting precipitation. |
Conclusion
The use of pre-activated this compound esters in solution-phase fragment condensation is a cornerstone technique in the synthesis of complex peptides. It offers a reliable and scalable method that provides excellent control over purity and stereochemistry. By understanding the underlying chemical principles, carefully preparing and purifying the peptide fragments, and adhering to optimized protocols for coupling and workup, researchers can effectively leverage this strategy to construct challenging peptide targets for therapeutic and research applications. The stability and moderate reactivity of the OSu ester provide a favorable balance, making it a valuable tool in the arsenal of the modern peptide chemist.
References
-
Organic Chemistry Frontiers. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. RSC Publishing. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Neuland Labs. (2023). Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. [Link]
-
Request PDF. Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. [Link]
-
F. Weygand, D. Hoffmann, and E. Wünsch. (1966). Effect of active ester components on racemization in the synthesis of peptides by the dicyclohexylcarbodiimide method. Journal of the American Chemical Society. [Link]
-
ResearchGate. Peptide Racemization. [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]
-
Springer Nature Experiments. Peptide Synthesis via Fragment Condensation. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
NIH. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]
-
Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. [Link]
-
Semantic Scholar. Peptide synthesis via fragment condensation. [Link]
-
ACS Publications. Liquid-phase peptide synthesis by fragment condensation on soluble polymer support. [Link]
-
PNAS. (1969). The synthesis of protected peptide fragments of a staphylococcal nuclease. [Link]
- Google Patents. Method for peptide synthesis and apparatus for carrying out a method for solid phase synthesis of peptides.
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
Aapptec. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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- 5. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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Application Note: Mastering the Neutralization Step in Boc-SPPS
A Detailed Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a cornerstone of peptide chemistry. A critical, yet often overlooked, step in the iterative cycle of Boc-SPPS is the neutralization of the N-terminal ammonium salt formed after acidic deprotection. This application note provides a comprehensive guide to the theory, practice, and optimization of the neutralization step. It delves into the underlying chemical principles, compares common and advanced protocols, offers detailed step-by-step methodologies, and provides troubleshooting insights to empower researchers to achieve higher peptide purity and yield.
The Imperative of Neutralization in Boc-SPPS
In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, the temporary Nα-Boc group is selectively removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA)[1][2][3]. This deprotection reaction, while efficient, leaves the newly exposed α-amino group in a protonated state as a non-nucleophilic trifluoroacetate salt (R-NH₃⁺TFA⁻)[4]. For the subsequent coupling reaction to proceed, where the N-terminus must act as a nucleophile to attack the activated carboxyl group of the incoming amino acid, this ammonium salt must be converted back to the free amine (R-NH₂)[5][6]. This is the fundamental role of the neutralization step.
Inadequate or improper neutralization is a direct cause of failed couplings, leading to the formation of deletion sequences that are often difficult to separate from the target peptide, thereby compromising the purity and yield of the final product.
Chemical Principles and Reagent Selection
The neutralization process is a straightforward acid-base reaction. An organic base is introduced to deprotonate the terminal ammonium group, regenerating the free amine necessary for amide bond formation.
R-Resin-Peptide-NH₃⁺TFA⁻ + Base → R-Resin-Peptide-NH₂ + Base-H⁺TFA⁻ [4]
The choice of base is critical to the success of the synthesis. The ideal base should be:
-
Sufficiently basic to deprotonate the ammonium salt effectively.
-
Sterically hindered to prevent it from acting as a nucleophile itself, which could lead to unwanted side reactions with the activated amino acid or the peptide chain.
-
Soluble in the solvents used for SPPS, typically dichloromethane (DCM) or dimethylformamide (DMF).
Based on these criteria, tertiary amines are the reagents of choice. The most commonly used bases are detailed in the table below.
| Base | Chemical Name | pKa (Conjugate Acid) | Key Characteristics & Applications |
| DIEA (or DIPEA) | N,N-Diisopropylethylamine | ~10.8 | The most widely used base due to its strong basicity and significant steric hindrance provided by the two isopropyl groups. Minimizes side reactions.[2][4][5] |
| TEA | Triethylamine | ~10.7 | Also commonly used, but less sterically hindered than DIEA, which can sometimes lead to a higher propensity for side reactions.[3][4] |
Neutralization Protocols: A Comparative Analysis
Two primary strategies are employed for the neutralization step in Boc-SPPS: the standard (pre-neutralization) method and the more advanced in situ neutralization.
Standard Neutralization Protocol
This is the traditional and most straightforward approach. After the TFA-mediated deprotection and subsequent solvent washes to remove residual acid, a solution of the neutralization base is added to the peptide-resin. This is followed by another series of washes to remove the excess base and its salt before proceeding to the coupling step.
Causality Behind the Steps: The explicit separation of deprotection, neutralization, and coupling ensures that each reaction occurs in its optimal chemical environment. The washes are critical to prevent the carryover of reagents that could interfere with the subsequent step. For instance, residual TFA would neutralize the incoming activated amino acid, while excess neutralization base could interfere with the coupling reagents.
In Situ Neutralization Protocol
Developed to improve efficiency and overcome challenges with "difficult" sequences, the in situ neutralization protocol combines the neutralization and coupling steps[7][8][9]. In this method, the neutralization base is added simultaneously with the activated amino acid and coupling reagents[5][6].
Advantages of In Situ Neutralization:
-
Increased Efficiency: By eliminating a separate neutralization step and the associated washes, the overall cycle time is significantly reduced[7][8].
-
Improved Coupling for Difficult Sequences: Some peptide sequences are prone to aggregation when the N-terminal amine is in its free, neutral state. By minimizing the time the peptide-resin exists in this state, in situ neutralization can mitigate aggregation and improve coupling outcomes[7][9][10][11].
Detailed Experimental Protocols
Materials and Reagents
-
Peptide-resin post-Boc deprotection
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Reaction vessel suitable for SPPS
Protocol 1: Standard Neutralization
This protocol assumes the completion of the Boc deprotection step and the initial DCM washes to remove the bulk of the TFA.
-
Initial Wash: After deprotection with 50% TFA in DCM, wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid[2]. An optional wash with isopropanol (IPA) can also be performed to ensure complete TFA removal[1].
-
Neutralization: Prepare a 5-10% solution of DIEA in DCM. Add this solution to the resin and agitate for 2-5 minutes. Repeat this step once more[2].
-
Confirmation of Neutralization (Optional): To confirm a neutral or basic pH, a small bead sample can be removed, washed, and tested with a pH indicator strip (moistened with methanol).
-
Final Washes: Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess DIEA and the formed DIEA-TFA salt[2].
-
Proceed to Coupling: The resin is now ready for the addition of the activated Boc-amino acid.
Protocol 2: In Situ Neutralization
This protocol is initiated immediately after the post-deprotection washes.
-
Post-Deprotection Wash: Following the deprotection step, wash the peptide-resin thoroughly with DCM (3-5 times) and then with DMF (2-3 times) to prepare for the coupling reaction.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU) in DMF.
-
Initiate Coupling and Neutralization: Add the prepared coupling cocktail to the washed peptide-resin. Immediately add DIEA (4-6 equivalents) to the reaction mixture[1].
-
Reaction: Agitate the mixture for the required coupling time (typically 1-2 hours). The DIEA will simultaneously neutralize the N-terminal ammonium salt and facilitate the coupling reaction.
-
Monitoring and Wash: Monitor the reaction completion using a method like the Kaiser (ninhydrin) test[12]. Once complete, drain the reaction solution and wash the resin with DMF and DCM.
Visualizing the Workflow
The following diagram illustrates the cyclical nature of the Boc-SPPS process, highlighting the position of the neutralization step.
Caption: Standard Boc-SPPS workflow highlighting the distinct neutralization stage.
The chemical transformation occurring during deprotection and neutralization is visualized below.
Caption: Chemical transformation from Boc-protected to free amine.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Incomplete Coupling (Deletion Sequence) | Incomplete neutralization leading to insufficient free amine. | Ensure sufficient concentration and reaction time for the neutralization step. Confirm with a pH test. For difficult sequences, switch to an in situ neutralization protocol[7][9]. |
| Peptide Chain Termination | Trifluoroacetylation (TFA) of the N-terminal amine. | This rare side reaction can occur when trifluoroacetoxymethyl groups form on the resin and transfer the TFA group during neutralization[13]. Ensure high-quality resins are used. Thorough washing after deprotection is crucial. |
| Side Reactions with Sensitive Residues | Reaction of tert-butyl cations (formed during Boc deprotection) with nucleophilic side chains (e.g., Trp, Met). | While not strictly a neutralization issue, it's related to the deprotection step. The use of scavengers like dithiothreitol (DTE) in the TFA deprotection solution can mitigate this[5][6]. |
| Aggregation | Sequence-dependent aggregation of the neutral peptide-resin. | Minimize the time the resin exists in the free amine state. Use the in situ neutralization protocol which keeps this time to a minimum[7][10][11]. |
Conclusion
The neutralization step is a pivotal component of the Boc-SPPS cycle that directly influences the success of the subsequent coupling reaction. A thorough understanding of its chemical basis, the properties of the reagents involved, and the strategic advantages of different protocols is essential for any scientist engaged in peptide synthesis. By carefully implementing and, when necessary, optimizing the neutralization protocol, researchers can significantly enhance the quality and yield of their synthetic peptides, paving the way for more successful outcomes in drug discovery and development.
References
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Overview of Solid Phase Peptide Synthesis (SPPS) . (n.d.). AAPPTec. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . (n.d.). AAPPTec. Retrieved from [Link]
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193.
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences . PubMed. Retrieved from [Link]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis . ResearchGate. Retrieved from [Link]
-
Boc / Bzl Solid Phase Synthesis . (n.d.). Sunresin. Retrieved from [Link]
- Otvos, L., Jr, & Urge, L. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1366, 187–196.
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS) . (n.d.). CSBio. Retrieved from [Link]
-
Basic Peptides synthesis introduction . (n.d.). LifeTein. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Simon, M. D., & Heider, P. L. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in molecular biology (Clifton, N.J.), 2103, 29–40.
-
Simon, M. D., & Heider, P. L. (2020). In Situ Neutralization Protocols for Boc-SPPS . Springer Nature Experiments. Retrieved from [Link]
- Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.
-
Monitoring Peptide Synthesis . (n.d.). S4Science. Retrieved from [Link]
- Dettin, M., Pegoraro, S., Rovero, P., Bicciato, S., Bagno, A., & Di Bello, C. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of peptide research, 49(1), 103–111.
-
Steuer, C., Gstöttner, C., Fuchs, A., Schinnerl, M., Mair, D., Podewitz, M., ... & Liedl, K. R. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation . ResearchGate. Retrieved from [Link]
-
Steuer, C., Gstöttner, C., Fuchs, A., Schinnerl, M., Mair, D., Podewitz, M., ... & Liedl, K. R. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation . MDPI. Retrieved from [Link]
- Cilli, E. M., Marchetto, R., Schreier, S., & Nakaie, C. R. (1999). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Protein and peptide letters, 6(3), 157–162.
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- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Boc-Protected Amino Acids in Drug Discovery: A Senior Application Scientist's Guide
Introduction: The Enduring Cornerstone of Peptide and Small Molecule Synthesis
In the landscape of modern drug discovery, the precise assembly of complex molecular architectures is paramount. Central to this endeavor is the strategic use of protecting groups, and among them, the tert-butyloxycarbonyl (Boc) group remains a cornerstone for the protection of amino functionalities.[1] Its widespread adoption revolutionized solid-phase peptide synthesis (SPPS) and continues to be a critical tool in the development of novel therapeutics, ranging from peptide-based drugs to intricate small molecules.[1][2] The Boc group's utility stems from its remarkable stability across a wide range of chemical conditions, coupled with its facile removal under specific, mild acidic conditions. This orthogonality is the key to its success, enabling chemists to selectively unmask amino groups for subsequent reactions without disturbing other sensitive functionalities within the molecule.[1]
This technical guide provides an in-depth exploration of the applications of Boc-protected amino acids in drug discovery. We will delve into the core principles of Boc chemistry, provide detailed, field-proven protocols for its use in both solid-phase and solution-phase synthesis, and showcase its application in the synthesis of therapeutic peptides, peptidomimetics, and notable small molecule drugs.
Core Principles of Boc Protection and Deprotection
The Boc group is prized for its stability in basic, nucleophilic, and a variety of other synthetic conditions, yet it is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[1] This graduated lability forms the basis of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in SPPS, where the temporary Nα-Boc group is removed by TFA, while more acid-stable, "permanent" side-chain protecting groups (often benzyl-based) remain intact until the final, harsh acid cleavage step (e.g., with hydrogen fluoride, HF).[3][4]
Mechanism of Boc Protection: The introduction of the Boc group is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base deprotonates the amino group, enhancing its nucleophilicity to attack a carbonyl carbon of the anhydride. The resulting tetrahedral intermediate collapses, yielding the N-Boc-protected amino acid, carbon dioxide, and tert-butanol.[1]
Mechanism of Boc Deprotection: The removal of the Boc group is an acid-catalyzed process. Protonation of the carbonyl oxygen is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation.[1] This cation can be scavenged by nucleophilic species to prevent unwanted side reactions with sensitive amino acid residues like tryptophan, cysteine, or methionine.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS was the foundational method that enabled the routine synthesis of peptides and remains a valuable technique, particularly for the synthesis of hydrophobic or aggregation-prone sequences.[4][6] The acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[4]
Detailed Step-by-Step Boc-SPPS Protocol
This protocol outlines a single cycle for the incorporation of a Boc-protected amino acid in a manual SPPS workflow.
Materials:
-
Appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides)[3]
-
Nα-Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling agents (e.g., HBTU, HOBt)[3]
-
Isopropanol (IPA)
-
Acetic anhydride (for capping)
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to completely cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[3]
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the swollen resin.[3]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[7]
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate the mixture for an additional 15-25 minutes for complete deprotection.[3][7]
-
Drain the TFA solution and wash the resin thoroughly with DCM and then IPA to remove residual acid.[3]
-
-
Neutralization:
-
Wash the resin with a solution of 5-10% DIEA in DCM to neutralize the N-terminal ammonium salt.[5] Agitate for 1-2 minutes and drain. Repeat this step.
-
Wash the resin several times with DCM to remove excess DIEA.
-
-
Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the next Nα-Boc-protected amino acid and a coupling agent (e.g., HBTU) in DMF.[3]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[3]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.[3]
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DCM for 15-20 minutes.
-
Wash the resin with DCM.
-
This cycle is repeated until the desired peptide sequence is assembled.
Final Cleavage
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups using a strong acid like HF or TFMSA.[5] This hazardous step requires specialized equipment. A common cleavage cocktail includes scavengers to trap reactive carbocations.[3] After cleavage, the crude peptide is typically precipitated and washed with cold diethyl ether and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Workflow Visualization: The Boc-SPPS Cycle
Caption: Cyclical workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Boc vs. Fmoc Protection: A Comparative Analysis
While Boc-SPPS was the pioneering method, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent for routine peptide synthesis due to its milder deprotection conditions.[4] However, the choice between the two depends on the specific application.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM)[4] | Base-labile (e.g., 20% piperidine in DMF)[4] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[4] | Moderate acid (e.g., TFA)[4] |
| Orthogonality | Not fully orthogonal (graduated acid lability)[5] | Fully orthogonal[4] |
| Advantages | - Better for hydrophobic/aggregating sequences[4]- Mature and well-established protocols[8] | - Milder deprotection conditions[]- Amenable to automation[4]- Easier synthesis of modified peptides[]- Real-time monitoring of deprotection[] |
| Disadvantages | - Harsh final cleavage requires special equipment[6]- Repetitive acid treatment can cause side reactions | - Piperidine can cause side reactions (e.g., diketopiperazine formation)- Fmoc-amino acids are generally more expensive[] |
| Cost | Boc-amino acids are generally less expensive. | Fmoc-amino acids are typically more expensive. |
| Scalability | Well-established for large-scale production.[8] | Well-suited for automated cGMP manufacturing due to milder conditions.[8] |
Applications in the Synthesis of Marketed Drugs
Boc-protected amino acids are indispensable in the synthesis of a wide array of pharmaceuticals, not limited to peptides.
Sitagliptin (Januvia®)
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[10][11] Several synthetic routes to Sitagliptin utilize Boc-protected intermediates. One common strategy involves the synthesis of the key chiral intermediate, (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid.[12] This intermediate is then coupled with the other major fragment of the molecule. The Boc group serves to protect the amine during the construction of this crucial building block, ensuring the correct stereochemistry and preventing unwanted side reactions.[10][11] The deprotection of the Boc group is a key step later in the synthesis to reveal the amine for the final coupling reaction.[11]
Liraglutide (Victoza®, Saxenda®)
Liraglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity. While many modern syntheses of Liraglutide employ Fmoc-SPPS, the principles of peptide synthesis, including the use of protected amino acids, are central.[6][13] Boc-protected amino acids can be and have been used in fragment-based or hybrid synthesis approaches for large peptides like Liraglutide.
Enfuvirtide (Fuzeon®)
Enfuvirtide is a 36-amino acid peptide that acts as an HIV fusion inhibitor.[14][15] Its large size presents significant synthetic challenges. The initial syntheses and some manufacturing processes have utilized a hybrid approach, combining solid-phase synthesis of peptide fragments followed by their condensation in solution.[14] Both Fmoc and Boc chemistries have been employed for the synthesis of these fragments. For instance, a fragment can be synthesized on a resin using Fmoc-SPPS, while another key fragment might be prepared using Boc-protected amino acids in solution-phase synthesis.[16]
Beyond Peptides: Peptidomimetics and Non-Canonical Amino Acids
The application of Boc-protected amino acids extends far beyond the synthesis of natural peptides.
Peptidomimetics: These are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. Boc-protected amino acids are crucial starting materials for the synthesis of various peptidomimetic scaffolds.[17][18] For example, they can be used to create modified peptide backbones or constrained cyclic structures.[17]
Non-Canonical Amino Acids (ncAAs): The incorporation of ncAAs into peptides is a powerful strategy in drug discovery to enhance their therapeutic properties.[][20][21] Boc protection is widely used for the synthesis and incorporation of these custom-designed amino acids into peptide chains.[] This allows for the introduction of novel functionalities, such as altered side chains or backbones, which can lead to peptides with improved stability, target affinity, and pharmacokinetic profiles.[21]
Logical Relationship: Boc Protection in Drug Discovery
Caption: Role of Boc-protected amino acids in synthesis pathways for drug discovery.
Conclusion: A Versatile and Enduring Tool
The tert-butyloxycarbonyl protecting group has been a stalwart in the field of chemical synthesis for decades, and its importance in drug discovery remains undiminished. From the foundational solid-phase synthesis of therapeutic peptides to the intricate construction of modern small molecule drugs and peptidomimetics, Boc-protected amino acids provide chemists with a robust and versatile tool for the precise control of chemical reactions.[22] A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage Boc chemistry in their pursuit of novel and life-changing therapeutics.
References
-
Boc-D-2,4,5-Trifluorophenylalanine: A Key Intermediate for Sitagliptin Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved January 20, 2026, from [Link]
-
Basic principles. (n.d.). In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Retrieved January 20, 2026, from [Link]
-
Wang, Y., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1396. [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
- An improved process for the preparation of liraglutide. (2018). Google Patents.
- Synthesis of liraglutide. (2021). Google Patents.
-
Comparison of Boc and Fmoc SPPS. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Sitagliptin synthesis. (2012). Google Patents.
-
Albericio, F., et al. (2018). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. Organic Process Research & Development, 22(5), 634-642. [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CS Bio. Retrieved January 20, 2026, from [Link]
-
Redemann, T., Bandel, H., & Jung, G. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular diversity, 4(3), 191–197. [Link]
-
Peptide Synthesis - FAQ. (n.d.). AAPPTEC. Retrieved January 20, 2026, from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
- Method for preparing liraglutide. (2015). Google Patents.
-
Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296. [Link]
-
Chen, Y., et al. (2017). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 22(12), 2135. [Link]
-
Initial design of the synthetic scheme for liraglutide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- An improved process for the preparation of enfuvirtide. (2011). Google Patents.
-
Kumar, V., & Singh, A. K. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry, 2022(23), e202200230. [Link]
-
Strategies for Peptide Synthesis: An Overview. (n.d.). CDN. Retrieved January 20, 2026, from [Link]
- An improved process for the preparation of enfuvirtide. (2011). Google Patents.
-
The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80. [Link]
-
Analytical Techniques for Small Molecule Solid Phase Synthesis. (2000). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Enfuvirtide biosynthesis in thermostable chaperone-based fusion. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
The Application of Non-Canonical Amino Acids in Drug Discovery. (2023). The Daily Scientist. Retrieved January 20, 2026, from [Link]
-
(PDF) Enfuvirtide biosynthesis in thermostable chaperone-based fusion. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
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- 6. US11066439B2 - Synthesis of liraglutide - Google Patents [patents.google.com]
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- 8. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 10. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 13. WO2018104922A1 - Synthesis of liraglutide - Google Patents [patents.google.com]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 15. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 17. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 22. nbinno.com [nbinno.com]
Application Notes and Protocols for the Incorporation of Valine in Complex Peptide Sequences using Boc-Val-OSu
Introduction: Navigating the Challenges of Sterically Hindered Residues in Peptide Synthesis
The synthesis of peptides, particularly those with complex sequences or substantial length, is a cornerstone of modern drug discovery and biochemical research. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized this field by enabling the efficient and automated assembly of peptide chains.[1][2] The two primary strategies in SPPS are defined by the choice of the temporary Nα-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, while being the classical approach, remains highly relevant, especially for the synthesis of hydrophobic peptides or sequences prone to aggregation.[3] However, the incorporation of certain amino acids presents significant synthetic hurdles. Valine, a β-branched amino acid, is notoriously challenging to incorporate into a growing peptide chain due to the steric hindrance imposed by its bulky isopropyl side chain. This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and diminished yields of the target peptide.[4]
To overcome these challenges, various strategies have been developed, including the use of highly efficient coupling reagents and optimized reaction conditions.[5][6] One particularly effective approach is the use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (OSu) esters. This application note provides a comprehensive guide to the use of Boc-Val-OSu, an N-hydroxysuccinimide ester of Boc-protected L-valine, for the efficient incorporation of this sterically hindered residue in Boc-SPPS. We will delve into the mechanistic rationale, provide detailed protocols, and offer troubleshooting guidance for researchers, scientists, and drug development professionals.
The Rationale for Using this compound: A Pre-activated Approach to a Difficult Coupling
The formation of a peptide bond involves the reaction of the carboxyl group of one amino acid with the amino group of another.[7] In SPPS, the carboxyl group of the incoming amino acid must be activated to facilitate this reaction. While this is typically achieved in situ using coupling reagents like dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU, these methods can be less efficient for sterically hindered residues like valine.[8][]
This compound offers a strategic advantage by providing the valine residue in a pre-activated, yet stable, form.[10] The N-hydroxysuccinimide ester is a highly reactive species that readily reacts with the free N-terminal amine of the growing peptide chain on the solid support.[11] This pre-activation circumvents the need for a separate in situ activation step during the coupling phase of SPPS, which can be a significant advantage when dealing with difficult couplings.
The key benefits of using this compound include:
-
Enhanced Reactivity: The OSu group is an excellent leaving group, promoting efficient acylation of the N-terminal amine.
-
Reduced Risk of Side Reactions: By using a pre-activated ester, the potential for side reactions associated with some in situ coupling reagents can be minimized.
-
Simplified Coupling Protocol: The coupling step is streamlined as it does not require the addition of a separate coupling reagent.
Mechanism of Action: The Coupling of this compound
The coupling of this compound to the N-terminal amine of a resin-bound peptide follows a straightforward nucleophilic acyl substitution mechanism. The free amine of the peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases N-hydroxysuccinimide (HOSu) as a byproduct.
Caption: Reaction mechanism of this compound coupling.
Experimental Protocols: A Step-by-Step Guide to Incorporating Valine
The following protocols are designed for manual Boc-SPPS. The quantities and volumes can be scaled as needed, and reaction times may require optimization based on the specific peptide sequence and resin.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Peptide Synthesis Grade | Commercial Supplier |
| Boc-SPPS Resin (e.g., Merrifield, PAM, MBHA) | 0.5-1.0 mmol/g substitution | Commercial Supplier |
| Dichloromethane (DCM) | Anhydrous/Peptide Synthesis Grade | Commercial Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous/Peptide Synthesis Grade | Commercial Supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial Supplier |
| Diisopropylethylamine (DIEA) | Reagent Grade | Commercial Supplier |
| Isopropanol (IPA) | Reagent Grade | Commercial Supplier |
| Ninhydrin Test Kit | Commercial Supplier | |
| Acetic Anhydride | Reagent Grade | Commercial Supplier |
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the complete cycle for adding one amino acid residue using the Boc strategy. The coupling step is detailed specifically for this compound in Protocol 2.
Caption: Standard Boc-SPPS workflow.
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.
-
Drain the solution and treat with fresh 50% TFA in DCM for an additional 20-30 minutes.[12]
-
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x) to remove residual acid.[8]
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF or DCM for 5 minutes.
-
Repeat the neutralization step.[13]
-
-
Washing: Wash the resin thoroughly with DMF (5x) to remove excess base.
-
Coupling: Proceed immediately to the coupling protocol for this compound (Protocol 2).
-
Washing: After the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[12]
Protocol 2: Coupling of this compound
This protocol should be performed at step 6 of the standard Boc-SPPS cycle.
-
Reagent Preparation: Dissolve 2-3 equivalents of this compound (relative to the resin substitution) in DMF. A minimal amount of DCM can be added if solubility is an issue.
-
Coupling Reaction:
-
Add the this compound solution to the neutralized peptide-resin.
-
Add 1-2 equivalents of a non-nucleophilic base such as DIEA. While not always strictly necessary with pre-activated esters, a small amount of base can help to ensure the N-terminal amine remains deprotonated and nucleophilic.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time may be extended to overnight.
-
-
Monitoring and Completion: After the initial coupling time, perform a ninhydrin test.
-
If the test is negative, the coupling is complete. Proceed to the final washing steps in the standard cycle.
-
If the test is positive (blue/purple beads), indicating incomplete coupling, a second coupling ("double coupling") is recommended. Drain the reaction solution and repeat steps 1 and 2 with fresh reagents.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | 1. Insufficient reaction time due to steric hindrance.2. Peptide aggregation on the resin.3. Hydrolysis of this compound prior to coupling. | 1. Double Couple: Repeat the coupling step with fresh this compound and base.[4]2. Increase Reaction Time: Extend the coupling time to 4-6 hours or overnight.3. Elevate Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but monitor for potential racemization.[14]4. Use Fresh Reagents: Ensure the this compound has been stored properly and prepare the solution immediately before use to minimize hydrolysis.[15] |
| Racemization of the Valine Residue | 1. Prolonged exposure to basic conditions during coupling.2. Use of an inappropriate base. | 1. Minimize Base Exposure: Use the minimum necessary amount of a hindered base like DIEA. Avoid stronger, more nucleophilic bases.[7]2. Avoid Elevated Temperatures: Perform the coupling at room temperature unless necessary to drive the reaction to completion.[14] |
| Low Yield of Final Peptide | 1. Cumulative incomplete couplings throughout the synthesis.2. Premature cleavage of the peptide from the resin. | 1. Implement Double Coupling for Difficult Residues: Proactively use a double coupling strategy for all sterically hindered amino acids in the sequence.2. Use a More Stable Linker/Resin: For long syntheses, consider using a more acid-stable resin like PAM resin to prevent peptide loss during TFA deprotection steps.[8] |
Comparative Analysis of Valine Incorporation Strategies
While this compound is an excellent choice for incorporating valine, it is important for researchers to be aware of other available methods. The selection of the optimal strategy often depends on the specific peptide sequence, the scale of the synthesis, and cost considerations.
| Coupling Method | Reagent Class | Typical Coupling Efficiency for Hindered Residues | Risk of Racemization | Key Considerations |
| This compound | Pre-activated Ester | >95% (with optimization) | Low to Moderate | Simplifies the coupling protocol; hydrolysis of the ester is a potential issue. |
| HBTU/DIEA | Aminium/Uronium Salt | 90-95% | Low | A reliable and cost-effective option for both routine and challenging couplings.[6] |
| HATU/DIEA | Aminium/Uronium Salt | >95% | Low | Highly efficient for hindered couplings, but more expensive than HBTU.[6] |
| DIC/HOBt | Carbodiimide/Additive | 85-90% | Moderate | An economical choice; the use of HOBt is crucial to suppress racemization.[6] |
| COMU/DIEA | Aminium/Uronium Salt | >95% | Low | A third-generation uronium reagent with high solubility and a good safety profile.[5] |
Data adapted from studies on difficult peptide sequences, indicating the relative efficiency of the coupling reagents.[6]
Conclusion
The incorporation of sterically hindered amino acids like valine remains a significant challenge in solid-phase peptide synthesis. The use of pre-activated derivatives such as this compound provides a robust and efficient solution to this problem. By simplifying the coupling protocol and offering high reactivity, this compound enables the synthesis of complex valine-containing peptides with improved yields and purity. The detailed protocols and troubleshooting guide provided in this application note are intended to equip researchers with the necessary tools to successfully navigate the complexities of synthesizing challenging peptide sequences using the Boc-SPPS strategy.
References
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 645-668. Retrieved from [Link]
-
Anfinsen, C. B., Ontjes, D., & Ohno, M. (1967). The synthesis of protected peptide fragments of a staphylococcal nuclease. Proceedings of the National Academy of Sciences, 58(5), 1806-1811. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Thalluri, K., et al. (2013). Boc-Oxyma as Racemization-Free Coupling Reagent. Advanced Synthesis & Catalysis, 355(3), 448-462. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Bédard, F., & Biron, E. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Organic & Biomolecular Chemistry, 16(34), 6294-6298. Retrieved from [Link]
-
Bodanszky, M., & Martinez, J. (1983). 7.4 Racemization Assays. In The Peptides (Vol. 5, pp. 111-216). Academic Press. Retrieved from [Link]
-
Reja, R., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 605, 135-153. Retrieved from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pnas.org [pnas.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. csbio.com [csbio.com]
- 15. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc-Val-OSu Coupling Reactions
Welcome to the technical support center for optimizing peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low coupling efficiency, specifically when using N-α-Boc-L-valine N-hydroxysuccinimide ester (Boc-Val-OSu). Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my coupling reaction with this compound showing low efficiency?
This is a frequent and valid observation. The primary reasons for inefficient coupling with this compound stem from a combination of steric hindrance and the nature of the activated ester itself.
-
Steric Hindrance of Valine: Valine is a β-branched amino acid. Its bulky isopropyl side chain is in close proximity to the α-carbon and the reacting amino group, which physically obstructs the approach of the activated carboxyl group of the incoming this compound.[1] This steric clash significantly slows down the reaction kinetics, often leading to incomplete reactions under standard conditions.[1][2]
-
Moderate Reactivity of OSu Esters: N-hydroxysuccinimide (OSu) esters are pre-activated esters that are convenient to use. However, they are only moderately reactive compared to the intermediates formed by modern in-situ coupling reagents.[3][4] For a sterically demanding residue like valine, this moderate reactivity may not be sufficient to drive the reaction to completion efficiently.
-
Peptide Aggregation: Sequences rich in hydrophobic residues like valine are prone to forming secondary structures (e.g., β-sheets) on the solid-phase support. This aggregation can make the N-terminal amine of the growing peptide chain inaccessible to the incoming activated amino acid, further reducing coupling efficiency.[1]
Q2: How can I definitively confirm that the coupling is incomplete on my solid-phase resin?
Visual confirmation of incomplete coupling is a critical step before proceeding. The most common and reliable method is the Kaiser test (or ninhydrin test).
The Kaiser test detects the presence of free primary amines on the resin.[1][5]
-
Positive Result: If unreacted N-terminal amines are present, the resin beads and the solution will turn an intense blue or purple. This is a clear indication of incomplete coupling.
-
Negative Result: If the coupling reaction is complete, the N-terminal amine will have formed an amide bond and will no longer be free to react. The beads and solution will remain colorless or slightly yellow.
For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of "deletion sequences" (peptides missing the valine residue) in the mass spectrum or a low-purity profile in the HPLC chromatogram provides definitive proof of incomplete coupling.[1]
-
Sample Collection: After the coupling reaction and subsequent washes, carefully remove a small sample of resin beads (approx. 5 mg) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (A: Phenol in ethanol, B: Potassium cyanide in pyridine, C: Ninhydrin in ethanol) to the test tube.
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution. An intense blue color indicates a positive result (free amines present).
Q3: My Kaiser test is positive. What are my immediate options to salvage the synthesis?
A positive Kaiser test requires immediate action to avoid the accumulation of difficult-to-remove impurities. You have two primary strategies: Double Coupling and Capping .
-
Double Coupling: This is the preferred first step. The strategy is to simply repeat the coupling step with a fresh solution of reagents to force the reaction towards completion.[6][7] For a hindered residue like valine, this is often necessary. After the second coupling, perform another Kaiser test to confirm completion.
-
Capping: If the Kaiser test remains positive even after a second coupling, it indicates that some N-terminal amines are highly unreactive or inaccessible. To prevent these from reacting in subsequent steps (which would form deletion peptides), they must be permanently blocked or "capped." This is typically done by acetylating the unreacted amines with acetic anhydride.[5][8] Capped sequences are non-reactive and can be more easily separated from the target peptide during final purification.
Q4: Are there more effective coupling reagents for hindered amino acids like valine?
Absolutely. While this compound is a stable, isolatable active ester, its reactivity is often insufficient for challenging couplings. For sterically hindered amino acids, switching to a more powerful in-situ activating reagent is highly recommended.[6] These reagents react with the carboxylic acid of Boc-Val-OH in the reaction vessel to form a highly reactive intermediate that can overcome the steric barrier more effectively.
The most effective classes of reagents are uronium/aminium salts and phosphonium salts.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are among the most potent coupling reagents. HATU, for instance, forms a highly reactive O-azabenzotriazole (OAt) ester, which is significantly more effective than OSu esters for hindered couplings.[6][9]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly efficient and form reactive phosphonium-based intermediates.[6]
| Reagent/Method | Activated Species | Relative Reactivity | Key Considerations |
| This compound | N-hydroxysuccinimide ester | Moderate | Stable, isolatable reagent. Often requires longer reaction times or double coupling for hindered residues.[3] |
| DCC/HOBt | O-acylisourea / HOBt ester | Moderate-High | Classical method; formation of insoluble DCU byproduct can be problematic in solution phase. |
| HBTU/PyBOP | HOBt ester | High | Very effective, but can be less potent than HATU for the most difficult couplings. |
| HATU/HCTU | OAt / O-6-ClBt ester | Very High | Considered the gold standard for hindered couplings due to the high reactivity of the activated ester. Minimizes racemization.[6][9] |
| Acyl Fluoride | Acyl fluoride | Extremely High | Used for extremely hindered couplings where other methods fail. Requires specific fluorinating agents (e.g., TFFH).[6][10] |
Q5: How can I optimize my reaction conditions when using this compound?
If you must proceed with this compound, optimizing the reaction conditions is critical.
-
Solvent Choice: The solvent's ability to swell the resin and solvate the growing peptide chain is paramount for reaction success.[6][11] For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is often superior to dimethylformamide (DMF) due to its enhanced solvating properties.[6][12] In some cases, a mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[6]
-
Reaction Time & Temperature: Steric hindrance slows the reaction rate, so simply allowing more time can significantly improve yields. Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[6] Gentle heating (e.g., to 40-50°C) can also help overcome the activation energy, but must be used cautiously as it can increase the risk of racemization.[6]
-
Reagent Concentration: Using higher concentrations of reagents (>0.2 M) can help drive the reaction equilibrium toward the product.
Q6: Could my this compound reagent have degraded? What are the proper handling and storage procedures?
Yes, reagent integrity is crucial. This compound, like most active esters, is susceptible to hydrolysis. If exposed to atmospheric moisture, it can revert to the inactive Boc-Val-OH and N-hydroxysuccinimide.
-
Storage: Store this compound tightly sealed in a desiccator at low temperatures (e.g., -20°C).
-
Handling: Before use, allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder. Use the reagent in a dry environment and reseal the container promptly. If you suspect degradation, it is best to use a fresh batch or re-synthesize the active ester from Boc-Val-OH.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available at: [Link]
-
Reddit r/Chempros. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Available at: [Link]
-
Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform. Available at: [Link]
-
Cuisinier, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Sci-Hub. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Anfinsen, C. B., et al. (1967). The synthesis of protected peptide fragments of a staphylococcal nuclease. PNAS. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- Google Patents. (n.d.). alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.
-
ResearchGate. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). N-Hydroxysuccinimide Esters in Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]
-
NIH. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
Sources
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- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting incomplete Boc deprotection in peptide synthesis.
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Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for incomplete tert-butyloxycarbonyl (Boc) deprotection, a critical step in Boc/Bzl SPPS. As Senior Application Scientists, we offer this resource based on extensive field experience and established chemical principles to help you navigate and resolve common synthesis challenges.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of incomplete Boc deprotection during synthesis?
The most common and immediate indicator of incomplete Boc deprotection is a negative or weak result in a qualitative test for the presence of a free primary amine on the resin-bound peptide. The Kaiser test is a widely used method for this purpose.[1][2][3] A successful deprotection will yield a dark blue color, indicating the presence of the newly freed N-terminal amine.[1][3][4] Conversely, a yellow or faint blue color suggests that the Boc group is still attached, and the deprotection step has failed or is incomplete.[3]
Q2: My Kaiser test is negative after the deprotection step. What are the most likely causes?
Several factors can lead to a failed Boc deprotection step. Here are the most common culprits in descending order of likelihood:
-
Ineffective Deprotection Reagent: The primary cause is often the deprotection reagent itself. Trifluoroacetic acid (TFA) is the standard reagent for Boc removal.[5][6][7][8] If the TFA has absorbed atmospheric moisture or has degraded, its acidity will be compromised, leading to incomplete deprotection.[9]
-
Insufficient Reaction Time or Agitation: The deprotection reaction may not have been allowed to proceed for a sufficient duration. Standard protocols typically recommend a pre-wash followed by a longer treatment with the TFA solution.[6] Inadequate mixing or agitation of the resin can also lead to incomplete exposure of the peptide to the reagent.
-
Steric Hindrance: Amino acids with bulky side chains or certain peptide sequences can create a sterically hindered environment around the N-terminus, making the Boc group less accessible to the TFA.[9][10] This is particularly relevant for "difficult sequences" that are prone to aggregation.[10]
-
Resin-Related Issues: The type of resin and its swelling properties can influence reaction efficiency. If the resin is not adequately swollen in the reaction solvent (commonly dichloromethane, DCM), the peptide chains may be less accessible.
Q3: I've confirmed my TFA is of high quality and my reaction times are adequate, but deprotection is still incomplete. What should I investigate next?
If the basics are covered, it's time to look at more nuanced aspects of your synthesis:
-
Sequence-Specific Challenges: Certain amino acid residues can present unique challenges. For example, the presence of N(pi)-benzyloxymethylhistidine [His(pi-Bom)] has been shown to make the N-terminal Boc group more resistant to removal under standard conditions.[11] In such cases, a prolonged deprotection time or an increased concentration of TFA may be necessary to achieve complete removal.[11]
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and aggregate on the resin, physically blocking access to the N-terminus.[10] If you suspect aggregation, consider using structure-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in your coupling and deprotection steps.[10]
Q4: Can I just extend the deprotection time or increase the TFA concentration to solve the problem?
While extending the deprotection time or increasing the TFA concentration can be effective, these approaches should be used judiciously.[11] Prolonged exposure to strong acid can lead to side reactions, such as the cleavage of acid-labile side-chain protecting groups or even cleavage of the peptide from certain types of resins.[6] A systematic approach to troubleshooting is always recommended before resorting to more forcing conditions.
Troubleshooting Workflow
When faced with incomplete Boc deprotection, a logical, step-by-step approach is crucial for identifying and resolving the root cause.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Troubleshooting Guides
Issue 1: Negative Kaiser Test After Deprotection
Symptom: The resin beads remain yellow or turn a very faint blue after performing the Kaiser test post-deprotection.[3]
| Possible Cause | Solution | Experimental Protocol |
| Degraded or Wet TFA | Use fresh, high-purity TFA. Ensure all solvents (e.g., DCM) are anhydrous. | Discard the old TFA and open a new bottle. For DCM, consider using a freshly dried and distilled batch or a commercially available anhydrous grade. |
| Insufficient Reaction Time | Increase the duration of the deprotection step. | After the initial 3-minute wash with 50% TFA/DCM, extend the main deprotection step from 5 minutes to 15-20 minutes with fresh reagent.[6][12] |
| Poor Resin Swelling | Ensure the resin is fully swollen before the deprotection step. | Before deprotection, wash the resin multiple times with the synthesis solvent (e.g., DCM) and allow it to swell for at least 30 minutes. |
| Peptide Aggregation | Incorporate a chaotropic agent into the deprotection and washing steps. | Prepare the deprotection solution with a mixture of DCM and NMP (e.g., 1:1 v/v) to disrupt secondary structures. |
Issue 2: Side Reactions During Deprotection
Symptom: HPLC or LC-MS analysis of the crude peptide reveals unexpected peaks corresponding to modified residues.[10]
The primary cause of side reactions during Boc deprotection is the generation of a reactive tert-butyl cation.[13][14][15][16] This electrophile can alkylate nucleophilic amino acid side chains.[13][14]
| Susceptible Residue | Side Product | Prevention Strategy | Recommended Scavenger(s) |
| Tryptophan (Trp) | tert-butylated Trp | Use scavengers to trap the tert-butyl cation. | Thioanisole, 1,2-ethanedithiol (EDT) |
| Methionine (Met) | S-tert-butylated Met (sulfonium salt) | Use scavengers to trap the tert-butyl cation. | Thioanisole |
| Cysteine (Cys) | S-tert-butylated Cys | Use scavengers to trap the tert-butyl cation. | Triisopropylsilane (TIS), Water |
| Tyrosine (Tyr) | O-tert-butylated Tyr | Use scavengers to trap the tert-butyl cation. | Phenol, m-cresol |
General Protocol for Scavenger Use:
When preparing your TFA cleavage cocktail for the final deprotection and cleavage from the resin, include the appropriate scavengers. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[17] For routine deprotection steps within the synthesis, adding a small percentage (e.g., 0.5%) of a scavenger like dithioethane (DTE) to the TFA/DCM solution can be beneficial, especially for sequences containing Trp, Cys, or Met.[15][16]
Analytical Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
The Kaiser test is a highly sensitive method for detecting primary amines.[2][4] A positive result (intense blue color) indicates the presence of a free N-terminal amine, confirming successful deprotection.[1][4]
Reagents:
-
Reagent A: 1.0 mL of a 16.5 mg/mL KCN in water solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Place a small sample of resin beads (10-15) into a small test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Observe the color of the beads and the solution. A strong blue color indicates a positive result.
Note: The Kaiser test is not reliable for N-terminal proline (a secondary amine). In such cases, the isatin or chloranil test should be used.[2][4][18]
Protocol 2: Test Cleavage and Mass Spectrometry Analysis
For persistent issues or with particularly valuable peptides, performing a test cleavage on a small amount of resin can provide definitive answers.
Procedure:
-
Take a small aliquot of the peptide-resin (e.g., 10-20 mg).
-
Dry the resin thoroughly under vacuum.
-
Prepare a cleavage cocktail appropriate for your peptide sequence (e.g., Reagent K).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Analyze the sample by LC-MS to identify the desired product and any deletion sequences or incompletely deprotected species.[19][20]
Advanced Considerations
In Situ Neutralization:
After TFA deprotection, the newly formed N-terminal amine exists as a trifluoroacetate salt, which is not nucleophilic.[5] A neutralization step is required before the next coupling can proceed.[5][6] In situ neutralization protocols, where the neutralization and coupling steps are combined, can improve efficiency and are particularly useful for difficult sequences prone to aggregation.[15][21]
Alternative Deprotection Reagents:
While TFA is the standard, other acidic reagents can be used for Boc deprotection. For substrates with other acid-sensitive groups, milder conditions may be required.[9] In some research applications, methods using oxalyl chloride in methanol or thermolytic deprotection have been explored as alternatives to TFA.[22][23][24]
By understanding the fundamental chemistry of Boc deprotection and employing a systematic troubleshooting approach, you can effectively diagnose and resolve issues, leading to higher purity peptides and more successful synthetic outcomes.
References
-
Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]
-
CEM Corporation. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
- Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5.
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
PubMed. (2020). In Situ Neutralization Protocols for Boc-SPPS. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
S4Science. (n.d.). Monitoring Peptide Synthesis. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
National Institutes of Health. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]
-
JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. langene.com [langene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. peptide.com [peptide.com]
- 19. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 21. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.rsc.org [pubs.rsc.org]
Minimizing racemization of valine during Boc-Val-OSu coupling.
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of valine racemization during peptide synthesis using Boc-Val-OSu active esters. Our goal is to provide you with the causal understanding and practical protocols necessary to ensure the stereochemical integrity of your peptides.
Introduction: The Challenge of Valine Racemization
In peptide synthesis, maintaining the stereochemical purity of amino acids is critical, as the biological activity of a peptide is intrinsically linked to its three-dimensional structure. Racemization, the conversion of a chiral L-amino acid into a mixture of L- and D-isomers, is a significant side reaction that can compromise the final product's efficacy and safety.[1]
The coupling of N-urethane-protected amino acids, such as Boc-Valine, is generally considered safe from extensive racemization.[2][3] However, the use of pre-activated esters like N-hydroxysuccinimide (OSu) esters, combined with the steric hindrance of valine's side chain, creates a scenario where the rate of racemization can become competitive with the rate of coupling if conditions are not carefully controlled. This guide will walk you through the mechanisms, contributing factors, and solutions to this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A: The principal pathway for racemization of activated amino acid derivatives is through the formation of a 5(4H)-oxazolone intermediate.[2][4] This process involves two key steps:
-
Proton Abstraction: A base present in the reaction mixture abstracts the acidic proton from the α-carbon of the activated this compound. The electron-withdrawing nature of the activated carboxyl group (the OSu ester) increases the acidity of this proton, making it susceptible to removal.[5]
-
Oxazolone Formation: The resulting enolate undergoes intramolecular cyclization, where the carbonyl oxygen of the Boc protecting group attacks the activated carboxyl carbon. This forms a planar, achiral oxazolone ring.
-
Reprotonation: This planar intermediate can be reprotonated from either face with nearly equal probability, leading to a mixture of the original L-valine and the undesired D-valine enantiomer upon aminolysis by the incoming peptide chain.
While direct enolization without cyclization is another possible mechanism, the oxazolone pathway is generally considered the major contributor to racemization for N-acyl protected amino acids.[2]
Caption: Workflow for a low-racemization this compound coupling protocol.
Methodology:
-
Resin Preparation: Take the peptide-resin bearing the free amine (as an HCl or TFA salt, 1.0 equivalent) and swell it in DCM followed by DMF in a reaction vessel.
-
Cooling: Cool the vessel containing the resin slurry in DMF to 0 °C using an ice bath.
-
Neutralization: Add N-methylmorpholine (NMM, 1.0 equivalent relative to the amine salt) to the slurry and mix for 2 minutes. It is critical to use a weak base and avoid excess.
-
Coupling: Immediately add a solution of this compound (1.5 equivalents) in a minimal amount of DMF.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines. If the test is negative, the reaction is complete. If it remains positive, allow the reaction to proceed for another 1-2 hours.
-
Washing: Once complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove all soluble reagents and byproducts. Dry the resin under vacuum.
Protocol 2: Analysis of Valine Racemization by Chiral HPLC
This protocol requires acid hydrolysis of the final peptide followed by derivatization and analysis.
-
Hydrolysis: Place a small sample of the purified peptide (~1 mg) in a hydrolysis tube. Add 1 mL of 6N HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
Sample Preparation: After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or using a lyophilizer. Reconstitute the resulting amino acid mixture in 0.1 M borate buffer (pH 9.5).
-
Derivatization: To the amino acid solution, add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone. Incubate at 40 °C for 1 hour. The L-FDAA will react with both L- and D-amino acids to form diastereomers.
-
Quenching: Quench the reaction by adding 2N HCl.
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
-
Detection: UV detector at 340 nm.
-
Analysis: The L-FDAA-L-Val and L-FDAA-D-Val diastereomers will have different retention times and can be separated and quantified. [6]The percentage of D-Valine can be calculated from the integrated peak areas.
-
References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. Retrieved January 20, 2026, from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved January 20, 2026, from [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved January 20, 2026, from [Link]
-
Mita, K. (1973). Method for the Racemization of Optically Active Amino Acids. Bulletin of the Chemical Society of Japan. Retrieved January 20, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 20, 2026, from [Link]
-
Albericio, F., & Carpino, L. A. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Thieme. Retrieved January 20, 2026, from [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
Stevenson, C., et al. (2023). Impurity Analysis of Synthetic Peptides. Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]
-
Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preventing hydrolysis of Boc-Val-OSu during storage and reaction.
Welcome to the technical support center for Boc-Val-OSu. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing hydrolysis of this compound during storage and reaction. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the integrity of your reagents and the success of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered with this compound.
Q1: My peptide coupling reaction with this compound has a very low yield. What is the most likely cause?
A low yield is most often due to the hydrolysis of the this compound reagent, which renders it inactive. This hydrolysis is primarily caused by exposure to moisture, inappropriate pH during the reaction, or degraded reagent from improper storage. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, a reaction that competes directly with the desired amine coupling (aminolysis).[1][2]
Q2: How should I store solid this compound to maximize its shelf life?
Solid this compound should be stored at –20°C or colder (–80°C is also acceptable) in a tightly sealed vial, preferably under an inert atmosphere like nitrogen or argon. It is critical to store it with a desiccant to protect it from moisture.[3] A common mistake is opening a cold vial, which causes atmospheric moisture to condense on the reagent, leading to rapid hydrolysis.[3][4] Always allow the container to equilibrate to room temperature before opening. [2][4]
Q3: Can I prepare a stock solution of this compound? If so, how should it be stored?
Yes, you can prepare stock solutions in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5][6] To ensure stability, use high-quality, anhydrous grade solvent.[4] Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from the air.[4][] These aliquots should be stored at –20°C or –80°C under an inert atmosphere.[2][4] A well-prepared stock solution in anhydrous DMF can be stable for 1-2 months at -20°C.[5]
Q4: What is the optimal pH for a coupling reaction with this compound?
The optimal pH is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis. The reaction should be performed in a pH range of 7.2 to 8.5.[6][] Below pH 7, the target primary amine is mostly protonated (-NH3+) and non-nucleophilic, slowing the reaction.[8][9] Above pH 8.5, the rate of hydrolysis increases dramatically, consuming the reagent before it can react with the amine.[6][9][10] An optimal pH of 8.3 is often recommended for labeling biomolecules.[5][8]
Q5: Which buffers should I avoid in my coupling reaction?
Avoid any buffers that contain primary amines, as they will compete with your target molecule for reaction with the this compound. The most common culprits are Tris (tris(hydroxymethyl)aminomethane) and glycine-based buffers.[6][11] Good choices include phosphate, borate, or carbonate/bicarbonate buffers.[6]
In-Depth Troubleshooting and Best Practices
This section expands on the core principles of handling this compound, providing deeper insight into the chemistry and actionable protocols to enhance experimental success.
Understanding the Enemy: The Chemistry of NHS Ester Hydrolysis
The success of your coupling reaction hinges on favoring the aminolysis pathway over the competing hydrolysis pathway. Both water (or hydroxide ions) and the primary amine of your target molecule are nucleophiles that attack the carbonyl carbon of the NHS ester.
While a primary amine is a stronger nucleophile than water, the molar concentration of water in an aqueous reaction buffer is exceptionally high, making hydrolysis a significant competitive reaction.[2] The rate of this unwanted hydrolysis is heavily influenced by pH, temperature, and the presence of moisture.[2]
Caption: Competing reaction pathways for this compound.
Storage: The First Line of Defense
Improper storage is the most common reason for reagent failure. The key is absolute moisture avoidance.
Data Presentation: Storage Conditions and Stability
| Form | Solvent | Temperature | Key Considerations | References |
| Solid | N/A | -20°C or -80°C | Store under desiccation, protect from light. Crucially, allow the vial to warm to room temperature before opening. | [2][3][4] |
| Solution | Anhydrous DMSO/DMF | -20°C or -80°C | Aliquot into single-use volumes under inert gas. Use high-purity, anhydrous grade solvent. | [2][4][5][] |
| Aqueous | Reaction Buffer | 4°C to RT | Prepare immediately before use; do not store. | [2][] |
Data Presentation: Impact of pH and Temperature on NHS Ester Half-Life
The half-life (t½) is the time it takes for 50% of the NHS ester to hydrolyze. This data underscores the critical need to control reaction conditions.
| pH | Temperature | Approximate Half-Life (t½) | References |
| 7.0 | 0°C - 4°C | 4 - 5 hours | [2][6] |
| 8.0 | Room Temp | ~1 hour | [2] |
| 8.6 | 4°C | ~10 minutes | [2][6] |
| 9.0 | Room Temp | Minutes | [2][6] |
Reaction Optimization: Maximizing Yield
Beyond proper storage, precise control over reaction conditions is essential.
Caption: Experimental workflow for a typical coupling reaction.
Experimental Protocols
Protocol 1: Best Practices for Storing and Handling this compound
-
Initial Storage: Upon receipt, store the manufacturer's vial of solid this compound at -20°C in a desiccator or a sealed bag containing a desiccant pouch.
-
Preparing a Stock Solution: a. Place the sealed vial in a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes. This prevents water condensation.[4] b. In a fume hood, open the vial and quickly weigh the desired amount of this compound. c. Dissolve the solid in high-purity, anhydrous DMF or DMSO to a convenient concentration (e.g., 10 mg/mL). Ensure your solvent is from a freshly opened bottle or has been properly stored over molecular sieves.[4] d. Immediately dispense the stock solution into single-use, low-volume aliquots in vials designed for low-temperature storage. e. Before sealing, flush the headspace of each aliquot vial with an inert gas (argon or nitrogen).[4]
-
Long-Term Storage of Aliquots: Store the sealed aliquots at -20°C or -80°C. For use, remove a single aliquot and allow it to warm to room temperature before opening.
Protocol 2: Qualitative Activity Test for this compound
If you suspect your reagent has degraded, this simple test can confirm its reactivity before you commit to a large-scale experiment. The test relies on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be monitored by UV spectrophotometry.[1][3]
-
Materials:
-
This compound (the sample you want to test)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer and quartz cuvettes
-
-
Procedure: a. Prepare a ~1 mg/mL stock solution of your this compound in anhydrous DMSO. b. Set up the spectrophotometer to measure absorbance at 260 nm. c. Add 1 mL of the pH 8.5 buffer to a quartz cuvette and use it to zero (blank) the instrument. d. Add a small volume (e.g., 10 µL) of the this compound stock solution to the cuvette, mix quickly by inverting, and immediately start recording the absorbance at 260 nm over time.
-
Interpretation:
-
Active Reagent: You will observe a rapid increase in absorbance at 260 nm as the NHS ester hydrolyzes and releases NHS, which has a strong absorbance at this wavelength.[1][3]
-
Inactive (Hydrolyzed) Reagent: If the reagent is already fully hydrolyzed, you will see little to no change in absorbance over time, as no further NHS is being released. The initial absorbance may be high if the starting material is already significantly degraded.
-
Protocol 3: Troubleshooting a Failed Coupling Reaction
If a reaction has failed, a systematic approach is needed to identify the cause.
-
Analyze the Crude Product: Use HPLC or LC-MS to analyze the reaction mixture.
-
Is there unreacted starting material (the amine-containing molecule)? This suggests the coupling agent was inactive.
-
Is the main peak the hydrolyzed Boc-Valine? This confirms the NHS ester degraded.
-
Are there unexpected side-products? This could point to issues with protecting groups or buffer reactivity.[12]
-
-
Verify Reagent Activity: Perform the qualitative activity test described in Protocol 2 on the batch of this compound used.
-
Re-evaluate Reaction Conditions:
-
pH: Measure the pH of your reaction buffer immediately before use. Buffers can change pH over time.
-
Solvent Quality: Was the DMF or DMSO truly anhydrous and amine-free? Poor quality DMF can contain dimethylamine, which will consume the NHS ester.[5]
-
Peptide Aggregation: For peptide synthesis, the peptide-resin may be aggregating, preventing access to the N-terminal amine. Try switching to a different solvent (e.g., NMP) or using different coupling reagents.[12][13]
-
-
Perform a Control Reaction: Run a small-scale control reaction with a simple primary amine (e.g., benzylamine) and a fresh vial of this compound to confirm your protocol and other reagents are working as expected.
References
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Reaction Conditions for Chemical Coupling (S9237). NEB.
- Application Notes and Protocols for Optimal pH in NHS Ester Coupling Reactions. Benchchem.
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- NHS Esters for Antibody Labeling. BOC Sciences.
- Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
- N-Hydroxysuccinimide active ester. Custom Synthesis of Organic Compounds.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem.
- What do you do when your peptide synthesis fails? Biotage.
- This compound = 98.5 N 3392-12-9. Sigma-Aldrich.
- This compound = 98.5 N 3392-12-9. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. neb.com [neb.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
Side reactions associated with Boc-Val-OSu and how to avoid them.
Welcome to the technical support center for Boc-Val-OSu. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions associated with the use of this compound in peptide synthesis. Here, you will find in-depth troubleshooting guides and FAQs to ensure the success of your experiments.
I. Understanding the Challenges with this compound
This compound, a Boc-protected activated ester of valine, is a frequently used reagent in peptide synthesis. However, its application is not without challenges, primarily stemming from the steric hindrance of the valine side chain. This guide will address the most common issues encountered: incomplete coupling and racemization, and also touch upon the potential for intramolecular cyclization.
II. Troubleshooting Guide: Incomplete Coupling
Incomplete coupling is the most prevalent issue when using this compound, leading to deletion sequences in the final peptide product.[1]
Frequently Asked Questions (FAQs) about Incomplete Coupling
Q1: After a coupling step with this compound, my ninhydrin test is positive (blue/purple beads). What does this indicate and what is the likely cause?
A positive ninhydrin test indicates the presence of unreacted free primary amines on your resin, meaning the coupling reaction is incomplete.[1] The primary cause for this with this compound is the steric hindrance from the bulky isopropyl side chain of valine, which can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2]
Q2: My synthesis involves a particularly difficult sequence, and I'm consistently seeing incomplete coupling with this compound. What strategies can I employ to improve the coupling efficiency?
For challenging sequences, several strategies can be implemented to drive the coupling reaction to completion:
-
Double Coupling: This is a highly effective and commonly used method. After the initial coupling reaction, simply repeat the coupling step with a fresh solution of activated this compound.[1][3]
-
Use of More Potent Coupling Reagents: If you are using a standard carbodiimide-based activator like DCC or DIC, switching to a more potent uronium/aminium or phosphonium salt-based reagent such as HATU, HBTU, or HCTU can significantly improve coupling efficiency.[1][3]
-
Optimize Solvent Conditions: The choice of solvent is crucial for resin swelling and solvation of the peptide chain.[4][5] While DMF is common, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for difficult couplings.[4] In some cases, using a solvent mixture like DCM/DMF/NMP may also improve results.[6]
-
Increase Reaction Time and/or Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can help.[6] A moderate increase in temperature, for example, using microwave-assisted synthesis, can also enhance the reaction kinetics, but this must be carefully balanced with the increased risk of racemization.[2][6]
Optimized Protocol for Difficult Couplings with this compound
This protocol incorporates the use of a high-efficiency coupling reagent and the double coupling strategy.
Protocol: High-Efficiency Double Coupling using HATU
-
Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal amine) in peptide-grade DMF for at least 30 minutes, then drain the solvent.
-
First Coupling - Amino Acid Pre-activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.[3]
-
-
First Coupling - Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring:
-
Perform a Kaiser test to check for the presence of free primary amines.[3]
-
-
Second Coupling (if Kaiser test is positive):
-
Drain the reaction vessel.
-
Repeat steps 2 and 3 with a fresh solution of pre-activated this compound.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Troubleshooting Workflow for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete coupling of this compound.
III. Troubleshooting Guide: Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is another significant side reaction, leading to the formation of diastereomeric impurities that can be difficult to separate and may have altered biological activity.[1][7]
Frequently Asked Questions (FAQs) about Racemization
Q1: My final peptide product shows a diastereomeric impurity by HPLC. What is the likely cause of this racemization when using this compound?
Racemization during peptide coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate.[1] The activation of the carboxyl group of this compound makes the α-proton more acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate which can be re-protonated from either face, resulting in a mixture of L- and D-isomers.[7][8]
Q2: What are the key factors that influence the extent of racemization and how can I minimize it?
Several factors in your reaction conditions can significantly impact the degree of racemization:
-
Choice of Base: The type and amount of tertiary amine base used are critical. Stronger, less sterically hindered bases like DIEA can promote racemization. It is advisable to use a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[1][7] Also, use the minimum necessary amount of base.[9]
-
Coupling Reagents and Additives: Certain coupling reagents are more prone to causing racemization. The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., OxymaPure) is highly recommended, as they can suppress racemization by forming more stable active esters that are less prone to cyclizing into oxazolones.[10] A combination of DIC/Oxyma is known for low racemization.[1]
-
Pre-activation Time: Minimizing the time the amino acid is in its activated state before the addition of the amine component can reduce the opportunity for racemization to occur.[1]
-
Temperature: Higher temperatures increase the rate of racemization. Therefore, if you are increasing the temperature to overcome incomplete coupling, it is a trade-off that needs careful consideration and monitoring.[5]
Optimized Protocol for Minimizing Racemization
This protocol is designed to minimize racemization during peptide bond formation with this compound.
Protocol: Low-Racemization Coupling using DIC/OxymaPure
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Nα-Boc deprotection and neutralize the resin. Wash thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-3 equivalents) and OxymaPure (2-3 equivalents) in DMF.
-
Coupling Reaction:
-
Add the amino acid/OxymaPure solution to the resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (2-3 equivalents) to the reaction mixture.
-
Agitate the reaction at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test.
-
Upon completion, wash the resin thoroughly with DMF.
-
Mechanism of Racemization via Oxazolone Formation
Caption: The mechanism of racemization of this compound via a 5(4H)-oxazolone intermediate.
IV. Potential Side Reaction: Intramolecular Cyclization to UNCA
While less commonly reported as a major issue compared to incomplete coupling and racemization, the potential for intramolecular cyclization of this compound to form a urethane-protected N-carboxyanhydride (UNCA) exists.[11][12]
Q: Can this compound form a UNCA, and what are the implications?
Urethane-protected amino acids can undergo intramolecular cyclization to form UNCAs.[12] This reaction would consume the activated this compound, rendering it unable to participate in the desired peptide bond formation and leading to lower yields. While UNCAs themselves can be used in peptide synthesis, their in-situ formation as a byproduct is generally undesirable.[12] The stability of this compound in solution, particularly in the presence of a base, can influence the likelihood of this side reaction. To minimize this potential issue, it is recommended to use freshly prepared solutions of activated this compound and to minimize the pre-activation time before adding it to the resin.
V. Summary of Recommendations
The following table summarizes the key recommendations for mitigating side reactions when using this compound.
| Issue | Primary Cause | Recommended Solutions |
| Incomplete Coupling | Steric Hindrance | Perform double coupling.[1][3] Use potent coupling reagents (HATU, HBTU).[1][3] Use NMP as a solvent.[4] Increase reaction time.[6] |
| Racemization | Oxazolone Formation | Use weaker/sterically hindered bases (NMM, 2,4,6-collidine).[1][7] Use additives like HOBt or OxymaPure.[10] Minimize pre-activation time.[1] Avoid elevated temperatures.[5] |
| UNCA Formation | Intramolecular Cyclization | Use freshly prepared solutions. Minimize pre-activation time. |
By understanding the underlying causes of these side reactions and implementing the appropriate preventative measures and optimized protocols, researchers can successfully incorporate this compound into their peptide synthesis workflows, leading to higher purity and yield of the desired peptide products.
VI. References
-
BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
-
BenchChem. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
-
BenchChem. (2025). Optimizing Boc-D-Lys-OH Coupling in SPPS. BenchChem Technical Support.
-
Jadhav, V. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7301.
-
Nowick, J. S. et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(15), 6825-6832.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library.
-
BenchChem. (2025). Optimizing Coupling Efficiency for Boc-Trp-OMe. BenchChem Technical Support.
-
BenchChem. (2025). Application Notes and Protocols for the Coupling of Sterically Hindered Boc-Protected Arginine Derivatives. BenchChem Technical Support.
-
Savrda, J. et al. (1994). Urethane protected amino acid N-carboxyanhydrides and fluorides (U-NCAs and U2AAFs). Tetrahedron, 50(17), 5119-5136.
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec Technical Library.
-
Fields, G. B. et al. (1991). Procedures to Improve Difficult Couplings. In Peptide Synthesis and Characterization Protocols (pp. 115-125). Humana Press.
-
Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
-
BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection of Dap Residues. BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting low yield in Lynronne-3 peptide synthesis. BenchChem Technical Support.
-
BenchChem. (2025). A Comparative Guide to Analytical Techniques for Characterizing Boc-Lys(Boc)-OSu Modified Peptides. BenchChem Technical Support.
-
Fuller, W. D. et al. (1996). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Biopolymers, 40(2), 183-205.
-
Lee, J. et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Communications Chemistry, 6(1), 1-8.
-
Benoiton, N. L. (2002). Active Esters. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (pp. 443-464). Thieme.
-
Ueji, S. et al. (2003). Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative. Chemical Communications, (10), 1212-1213.
-
Kumar, S. et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(36), 7126-7135.
-
Hossain, M. S. (2020). How to analyze synthetic peptide by LC and LCMS?. ResearchGate.
-
Lymperis, I. (2018). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. ResearchGate.
-
Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
El-Sherif, Y. A. et al. (1998). Kinetics of racemization of (+)- and (-)-diethylpropion: studies in aqueous solution, with and without the addition of cyclodextrins, in organic solvents and in human plasma. Chirality, 10(4), 307-315.
-
Carpino, L. A. et al. (1995). Comparative study of cyanuric fluoride and BOP-Cl as carboxyl activators in peptide coupling reactions. Tetrahedron Letters, 36(3), 397-400.
-
BenchChem. (2025). A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis. BenchChem Technical Support.
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Guillot, M. et al. (2021). Fungicide precursor racemization kinetics for deracemization in complex systems. Chemistry – A European Journal, 27(61), 15217-15224.
-
Fields, G. B. et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 6(3), 115-120.
-
BenchChem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Urethane protected amino acid N-carboxyanhydrides and fluorides (U-NCAs and U2AAFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Time for Boc-Val-OSu Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the coupling of N-(tert-Butoxycarbonyl)-L-valine N-hydroxysuccinimide ester (Boc-Val-OSu). As Senior Application Scientists, our goal is to provide you with not just protocols, but the rationale behind them to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of this compound?
The main difficulty in coupling this compound arises from the steric hindrance of the valine side chain.[1][2] This bulky isopropyl group can impede the approach of the nucleophilic amine to the activated carbonyl center of the OSu ester, leading to slower reaction rates compared to less hindered amino acids like glycine or alanine.[3][4] Consequently, optimizing reaction conditions to overcome this steric barrier without inducing side reactions is critical.
Q2: What is a typical reaction time for a this compound coupling, and what factors have the most significant impact?
A standard reaction time can range from a few hours to overnight (12-24 hours). However, this is highly dependent on several factors. For a standard amino acid coupling cycle, the reaction time for completion at room temperature should ideally not exceed 60–90 minutes.[5] The most influential factors on reaction time are:
-
Steric hindrance of the amine nucleophile: Coupling to a primary amine will be significantly faster than to a secondary or sterically hindered amine.
-
Temperature: Increasing the temperature generally accelerates the reaction rate.
-
Solvent: The polarity and solvating properties of the solvent play a crucial role.[6][7][8]
-
Base: The choice and concentration of the base used for deprotonating the amine nucleophile can significantly affect the reaction kinetics.[]
-
Concentration: Higher concentrations of reactants can lead to faster reaction rates.
Q3: What are the most common side reactions during this compound coupling, and how can they be minimized?
The most prevalent side reactions include:
-
Racemization: While urethane-protected amino acids like this compound are generally resistant to racemization, it can occur, especially with excessive heat or a strong base.[1][10] The formation of a 5(4H)-oxazolone intermediate is a common pathway for racemization.[1] To minimize this, use the mildest effective temperature and a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).
-
Hydrolysis of the OSu-ester: The presence of water will lead to the hydrolysis of the active ester back to the carboxylic acid (Boc-Val-OH), rendering it inactive for coupling. It is crucial to use anhydrous solvents and reagents.
-
Incomplete Coupling: Due to steric hindrance, the reaction may stall before reaching completion.[1] This results in unreacted amine starting material, which can complicate purification. Monitoring the reaction is essential to ensure it has gone to completion.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: The coupling reaction is slow or incomplete after 24 hours.
A positive ninhydrin test (for primary amines) or another appropriate test after an extended reaction time indicates the presence of unreacted free amines.[11][12]
Possible Cause 1: Insufficient Thermal Energy
-
Causality: The steric hindrance of valine requires a higher activation energy for the nucleophilic attack to occur. Room temperature may not be sufficient to achieve a reasonable reaction rate.
-
Solution: Gently heat the reaction mixture. A temperature of 40-50°C is often a good starting point. Monitor the reaction closely for the formation of byproducts.
Possible Cause 2: Poor Solubility of Reactants
-
Causality: If either the this compound or the amine substrate has poor solubility in the chosen solvent, the effective concentration of the reactants is lowered, slowing down the reaction.
-
Solution: Switch to a more suitable solvent or use a co-solvent system. Dimethylformamide (DMF) is a common choice due to its excellent solvating properties. For less polar substrates, Dichloromethane (DCM) or Tetrahydrofuran (THF) may be effective.
Possible Cause 3: Inappropriate Base
-
Causality: The base might be too sterically hindered to effectively deprotonate the amine nucleophile, or it may not be basic enough.
-
Solution: Ensure at least one equivalent of a suitable non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) is used.[1] For particularly difficult couplings, a slight excess (1.1-1.2 equivalents) of the base can be beneficial.
Issue 2: The formation of multiple byproducts is observed by TLC or LC-MS.
Possible Cause 1: Racemization
-
Causality: As mentioned, excessive heat or a strong, non-hindered base can lead to the abstraction of the alpha-proton and subsequent racemization.
-
Solution:
-
Reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, impure one.
-
Use a weaker or more sterically hindered base. For sensitive couplings, NMM is a good alternative to DIPEA.[1]
-
Avoid prolonged reaction times at elevated temperatures.
-
Possible Cause 2: Hydrolysis of the Active Ester
-
Causality: The presence of moisture in the reagents or solvent is hydrolyzing the this compound.
-
Solution:
-
Use anhydrous solvents. It is best practice to use a freshly opened bottle or to dry the solvent over molecular sieves.
-
Ensure all glassware is thoroughly dried before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Optimization Strategies & Protocols
Optimizing Key Reaction Parameters
The interplay of solvent, base, and temperature is crucial for optimizing the reaction time of this compound coupling.
Data Summary: Impact of Solvents and Bases
The choice of solvent and base can have a dramatic effect on reaction outcomes. The following table provides a general guide for selection.
| Solvent | Base | Typical Reaction Time (RT) | Key Advantages | Potential Disadvantages |
| DMF | DIPEA | 4-12 hours | Excellent solubility for most substrates. | Can be difficult to remove; potential for side reactions at high temps. |
| DCM | DIPEA | 8-24 hours | Good for less polar substrates; easy to remove. | Lower boiling point limits temperature range. |
| THF | NMM | 12-24 hours | Aprotic, less polar alternative to DMF/DCM. | May not be a good solvent for all substrates. |
| Acetonitrile | DIPEA | 6-18 hours | Polar aprotic; can be a good alternative to DMF. | Solubility can be an issue for some starting materials. |
Experimental Protocols
Protocol 1: Standard this compound Coupling Reaction
This protocol is a starting point for the coupling of this compound to a primary amine.
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvent.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq).
-
Dissolve the amine in anhydrous DMF (or another suitable solvent) to a concentration of 0.1-0.5 M.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (1.2 eq) dropwise to the stirring solution.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS every 2-4 hours. A typical TLC system would be 10% Methanol in DCM. The product should have a higher Rf than the amine starting material.
-
-
Work-up:
-
Once the reaction is complete (disappearance of the limiting reagent), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Troubleshooting Workflow for Incomplete Coupling
This workflow provides a systematic approach to addressing incomplete coupling reactions.
The "double coupling" mentioned in the workflow involves repeating the coupling step with fresh reagents to drive the reaction to completion.[1]
References
-
Kent, S. B. H. (1985). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed, 27(4), 313-322. [Link]
-
Ricart, E., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Reichardt, C. (2022). Solvation Effects in Organic Chemistry. ACS Publications. [Link]
-
ResearchGate. (2018). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. [Link]
-
Abraham, M. H. (1990). Solvent effects in organic chemistry — recent developments. Canadian Science Publishing. [Link]
-
ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 10. bachem.com [bachem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Managing Steric Hindrance in the Coupling of Boc-Protected Valine
Welcome to the technical support center for managing challenges associated with the coupling of N-α-Boc-L-valine (Boc-Val-OH). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during the incorporation of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-valine notoriously difficult?
A1: The primary challenge in coupling Boc-valine is significant steric hindrance. This arises from two sources: the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the branched isopropyl side chain of valine itself.[1] This combined bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down reaction kinetics and often leading to incomplete coupling under standard conditions.[1][2][3] Furthermore, peptide sequences rich in hydrophobic residues like valine are prone to aggregation on the solid-phase support, which can render the reactive sites inaccessible.[1]
Q2: How can I reliably detect if my Boc-valine coupling has failed or is incomplete?
A2: The most common and effective method for monitoring coupling completion in real-time on the solid-phase support is the Kaiser (ninhydrin) test.[1][4] This test detects the presence of free primary amines. A positive result, indicated by an intense blue or purple color on the resin beads, signifies that the coupling was incomplete.[1][2] A negative test, where the beads remain yellow, suggests a complete reaction.[4] However, be aware that in some cases of severe steric hindrance, the ninhydrin complex itself can have difficulty accessing the free amine, potentially leading to false-negative results.[5]
Q3: What are the most effective coupling reagents for overcoming the steric hindrance of Boc-valine?
A3: For difficult couplings involving sterically hindered amino acids like valine, it is crucial to use a potent activating agent. Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, can be inefficient.[6][7] More powerful uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU, HBTU, PyBOP, and COMU are known to generate highly reactive activated esters that can significantly improve coupling efficiency and yields.[2][4] HATU, in particular, is often cited as one of the most efficient reagents for hindered couplings due to the formation of a highly reactive OAt ester.
Q4: Besides incomplete coupling, what other side reactions should I be concerned about?
A4: The primary side reaction of concern during the coupling of any protected amino acid is racemization.[2] Racemization can occur via the formation of a 5(4H)-oxazolone intermediate.[2] To minimize this risk, you should avoid excessive amounts of base, minimize the pre-activation time before adding the activated amino acid to the resin, and use coupling reagent combinations known for low racemization, such as those incorporating Oxyma Pure.[2][8] Another potential issue with uronium/aminium reagents like HBTU and HATU is guanidinylation of the free N-terminal amine, which terminates the peptide chain. This can be suppressed by pre-activating the Boc-amino acid before adding it to the resin.[9]
Troubleshooting Guides
This section provides in-depth solutions for specific issues encountered during Boc-valine coupling.
Issue 1: Positive Kaiser Test After Initial Coupling
A positive Kaiser test is the most direct indication of an incomplete coupling reaction.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for a positive Kaiser test.
Detailed Solutions:
-
Perform a "Double Coupling": This is the most common and effective first step to address incomplete coupling due to steric hindrance.[2] After the initial coupling reaction, if the Kaiser test is positive, drain the reaction vessel and immediately repeat the coupling step using a fresh solution of activated Boc-valine and coupling reagents.[2] This second exposure often drives the reaction to completion.
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based method (e.g., DIC/HOBt) and consistently see incomplete coupling, switch to a more powerful onium salt reagent.[2] HATU, HCTU, and COMU are excellent choices that form highly reactive intermediates, increasing the reaction rate and yield for hindered residues.[4]
-
Optimize Reaction Conditions:
-
Solvent: Peptide aggregation can hinder access to the reactive N-terminus. If aggregation is suspected, switch the solvent from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties, or use a mixture of DMF containing 10-20% DMSO.[2][9]
-
Time: For sterically hindered couplings, standard reaction times of 1-2 hours may be insufficient.[4] Consider extending the coupling time to 4 hours or even overnight to ensure the reaction proceeds to completion.[3]
-
-
Cap Unreacted Amines: If coupling remains incomplete after a second attempt, it is crucial to "cap" the unreacted free amines.[4] This prevents the formation of deletion sequences in your final peptide. Capping is typically done by treating the resin with a solution of acetic anhydride and a base like DIEA or pyridine in DMF.[4] This acetylates the free amines, rendering them unreactive for subsequent coupling steps.
Comparative Data on Coupling Reagents
The choice of coupling reagent is critical for success. The table below summarizes the performance of common reagents for hindered couplings.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[4] |
| HBTU | Aminium/Uronium | 90-95 | Fast | Low | A reliable and cost-effective option for both routine and challenging couplings.[4] |
| PyBOP | Phosphonium | 90-95 | Fast | Low | Byproducts are generally less problematic than older phosphonium reagents; effective for hindered residues.[4] |
| COMU | Aminium/Uronium | >95 | Very Fast | Low | A third-generation reagent with high solubility and safety profile; based on non-explosive Oxyma.[4][8] |
| DIC/HOBt | Carbodiimide | <90 (variable) | Moderate | Low-Moderate | Often inefficient for hindered couplings; risk of N-acylurea byproduct formation.[6][7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-Valine using HATU
This protocol outlines a robust method for coupling Boc-Val-OH using a pre-activation strategy to maximize efficiency and minimize side reactions.
Caption: Experimental workflow for Boc-Valine coupling.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the peptide-resin (pre-loaded with the C-terminal amino acid) in dimethylformamide (DMF) for 30 minutes.
-
Perform Nα-Boc deprotection by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.[4][10]
-
Wash the resin thoroughly with DCM, isopropanol (IPA), and finally DMF.
-
Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash again with DMF.[11]
-
-
Activation and Coupling:
-
In a separate reaction vessel, prepare the activation solution. Dissolve Boc-L-Valine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.[4]
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
Add the activated Boc-L-Valine solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered coupling, extending this time to 4 hours is recommended.[4]
-
-
Monitoring and Completion:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[4]
-
If the test is negative (yellow beads), the reaction is complete. Proceed with washing the resin (DMF, DCM, IPA) to prepare for the next cycle.
-
If the test is positive (blue beads), perform a second coupling (double coupling) by draining the vessel and repeating step 2 with fresh reagents.[2][4]
-
Protocol 2: Capping of Unreacted Amines
This protocol should be used if the coupling is incomplete after a double coupling attempt to prevent deletion mutations in the peptide sequence.
-
Preparation: Following the incomplete coupling and a positive Kaiser test, wash the resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIEA in DMF (e.g., a 10:5:85 v/v/v mixture).
-
Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[4]
-
Washing: Wash the resin thoroughly with DMF, DCM, and IPA.
-
Confirmation: Perform a final Kaiser test. The result should now be negative, confirming that all unreacted amines have been successfully capped. You can now proceed to the deprotection step for the next cycle.
References
- A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions. (2025). Benchchem.
- Common side reactions with Boc-protected amino acids and how to avoid them. (2025). Benchchem.
-
Comparative study of methods to couple hindered peptides. PubMed - NIH. [Link]
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF on ResearchGate. [Link]
-
Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. PubMed - NIH. [Link]
-
Procedures to Improve Difficult Couplings. (2025). ResearchGate. [Link]
- Impact of steric hindrance from the valine side chain in coupling. (2025). Benchchem.
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Fengchen. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Boc-L-Valine. PubChem - NIH. [Link]
- Boc-His(Boc)-OH physical and chemical properties for synthesis. (2025). Benchchem.
- Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide. (2025). Benchchem.
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
-
Boc-Val-OH; N-Boc-L-valine; CAS 13734-41-3. Aapptec Peptides. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Dual protection of amino functions involving Boc. (2013). RSC Publishing. [Link]
-
Peptide synthesis troubleshooting. Reddit. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Impact of solvent choice on Boc-Val-OSu coupling success.
<_
Welcome to the Technical Support Center for Boc-Val-OSu coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during peptide synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a this compound coupling reaction?
A1: The solvent in a this compound coupling reaction serves several critical functions. Primarily, it must effectively dissolve the reactants: the N-terminally deprotected peptide (or amine), the this compound active ester, and any coupling additives or bases. Proper dissolution is essential for the reaction to proceed efficiently.[1][2][3] Furthermore, in solid-phase peptide synthesis (SPPS), the solvent must adequately swell the resin support, making the reactive sites accessible.[3][4] The polarity of the solvent also plays a crucial role in stabilizing the charged intermediates formed during the reaction, thereby influencing the reaction rate and success.[5]
Q2: Which solvents are most commonly recommended for this compound coupling, and why?
A2: The most frequently recommended solvents for this compound coupling are polar aprotic solvents. These include:
-
N,N-Dimethylformamide (DMF): Often considered the workhorse solvent in peptide synthesis due to its excellent solvating power for a wide range of reactants and its ability to facilitate polar reaction mechanisms.[1][3] It effectively swells common polystyrene-based resins.[3]
-
N-Methyl-2-pyrrolidone (NMP): Another popular choice, NMP is more polar than Dichloromethane (DCM) and can enhance coupling yields, especially for difficult sequences prone to aggregation.[4][6]
-
Dichloromethane (DCM): Commonly used in Boc chemistry protocols as it readily dissolves most Boc-protected amino acids and effectively swells polystyrene resins.[2][4] However, it may not solvate growing peptide chains as efficiently as DMF or NMP.[4]
Q3: My coupling reaction with this compound is sluggish or incomplete. Could the solvent be the issue?
A3: Yes, solvent choice is a very likely culprit for incomplete coupling, especially with a sterically hindered amino acid like valine.[7] If you are observing a positive ninhydrin test after coupling, consider the following solvent-related factors:
-
Poor Solvation: The growing peptide chain may not be well-solvated by the chosen solvent, leading to aggregation and reduced accessibility of the N-terminal amine.[7][8] Switching to a more effective solvating agent like NMP or adding a small percentage of a chaotropic agent like DMSO can disrupt this aggregation.[4][7]
-
Insufficient Resin Swelling: If the resin is not adequately swollen, the reactive sites are not fully accessible.[3][4] Ensure you are using a solvent known to swell your specific resin type effectively.
-
Reactant Solubility: Confirm that your this compound and the N-terminally deprotected peptide are fully dissolved in the reaction solvent. If not, consider a different solvent or a solvent mixture.
Q4: I'm observing side reactions in my this compound coupling. Can the solvent influence these?
A4: Absolutely. The solvent can play a significant role in the prevalence of side reactions. For instance:
-
Racemization: While the use of N-hydroxysuccinimide (NHS) esters is intended to minimize racemization, the choice of solvent can still have an impact.[7][9] In some cases, solvents like tetrahydrofuran (THF) or acetonitrile (ACN) have been reported to lead to lower levels of racemization compared to DMF.[3]
-
Hydrolysis of the Active Ester: NHS esters are susceptible to hydrolysis, especially in the presence of water.[10][11][12][13] It is crucial to use anhydrous (dry) solvents to prevent premature degradation of the this compound.[10][14]
-
Solvent Degradation: Over time, DMF can degrade to form dimethylamine, which can react with the NHS ester, reducing its potency.[4][10] Using high-quality, amine-free DMF is essential.[10]
Troubleshooting Guide
| Symptom | Possible Solvent-Related Cause | Recommended Solution(s) | Experimental Protocol |
| Low Coupling Yield (Positive Ninhydrin Test) | 1. Poor solvation of the growing peptide chain leading to aggregation.[7][8] 2. Insufficient resin swelling.[3][4] 3. Limited solubility of this compound. | 1. Switch to a more polar/effective solvating solvent like NMP.[4][15] 2. Add a chaotropic co-solvent like DMSO (10-20%) to the primary solvent.[4][7] 3. Consider a solvent mixture, such as DCM/DMF.[4] | See Protocol 1 for a standard coupling procedure and Protocol 2 for difficult couplings. |
| Presence of Deletion Sequences in Final Product | Incomplete coupling in the previous cycle due to poor solvation or aggregation.[16] | Employ the same solutions as for "Low Coupling Yield" to ensure complete reaction in each step. Consider double coupling for the valine residue.[7] | Follow Protocol 2 for double coupling. |
| Racemization Detected by HPLC | The solvent environment may be promoting racemization.[7][9] | 1. Minimize the pre-activation time of the this compound.[7] 2. Consider alternative solvents reported to reduce racemization, such as THF or ACN, if compatible with your system.[3] | See Protocol 3 for minimizing pre-activation time. |
| Inconsistent Results Between Batches | 1. Water contamination in the solvent leading to NHS ester hydrolysis.[10][11][12][13] 2. Degradation of DMF leading to amine impurities.[4][10] | 1. Use fresh, anhydrous grade solvents for all reactions.[10][14] 2. Store solvents under an inert atmosphere (e.g., argon or nitrogen) and over molecular sieves.[14] 3. Use high-purity, amine-free DMF.[10] | Implement stringent solvent handling procedures as part of your standard operating procedures. |
Solvent Selection and Properties
The choice of solvent is a critical parameter for successful this compound coupling. The following table summarizes the properties of commonly used solvents to aid in your selection process.
| Solvent | Abbreviation | Dielectric Constant (ε) at 25°C | Properties and Considerations |
| N,N-Dimethylformamide | DMF | 36.7[17][18] | Pro: Excellent solvating power for most reactants and resins.[1][3] Facilitates polar reaction mechanisms.[1] Con: Can degrade to form dimethylamine.[4][10] May promote N-formylation in microwave-assisted synthesis.[3] |
| N-Methyl-2-pyrrolidone | NMP | 32.2[17] | Pro: Highly polar, excellent at solvating resins and disrupting peptide aggregation.[4][6] Often improves coupling yields for difficult sequences.[4] Con: More expensive than DMF.[4] |
| Dichloromethane | DCM | 8.9[17][18] | Pro: Good at swelling polystyrene resins and dissolving Boc-amino acids.[2][4] Unreactive towards TFA used in Boc deprotection.[4] Con: Less effective at solvating growing peptide chains, which can lead to difficult couplings.[4] Considered a hazardous solvent.[19][20] |
| Tetrahydrofuran | THF | 7.6[17][18] | Pro: Can be beneficial for coupling hindered amino acids, especially with PEG-based resins.[4] May reduce racemization in some cases.[3] Con: Less polar than DMF or NMP, may have lower solvating power for some peptides. |
| Acetonitrile | ACN | 37.5[17][18] | Pro: Reported to be an excellent solvent for use with PEG-based resins.[4] May lead to lower levels of racemization.[3] Con: Solubility of some reactants may be limited. |
| Dimethyl Sulfoxide | DMSO | 46.7[17][18] | Pro: Highly polar, excellent for disrupting aggregation when used as a co-solvent.[4][7] Con: Can be difficult to remove due to its high boiling point. Typically used as an additive rather than the primary solvent. |
Dielectric constant is a measure of a solvent's polarity; a higher value indicates higher polarity.[21][22]
Experimental Protocols
Protocol 1: Standard this compound Coupling in DMF
This protocol is suitable for routine coupling reactions where significant aggregation is not anticipated.
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in high-purity, anhydrous DMF for at least 30 minutes in a reaction vessel.[23][24]
-
Reagent Solution Preparation: In a separate, dry glass vial, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the this compound solution to the resin. If a base such as N,N-diisopropylethylamine (DIEA) is required, add 2-3 equivalents.
-
Reaction Monitoring: Agitate the mixture at room temperature for 1-2 hours.[23] Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test.[23] A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) to remove any unreacted reagents and byproducts.[3][23]
Protocol 2: Troubleshooting Difficult Couplings with NMP or a Co-solvent
This protocol is recommended for sterically hindered couplings or when aggregation is suspected.
-
Solvent Selection: Choose either NMP as the primary solvent or a mixture of DMF with 10-20% DMSO.
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in the chosen solvent system for at least 30 minutes.
-
Reagent Solution Preparation: Dissolve this compound (3-5 equivalents) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® (3-5 equivalents) in the chosen solvent. If using a carbodiimide like DIC, add it to this solution to pre-activate for 5-10 minutes.[23]
-
Double Coupling (Optional but Recommended):
-
Perform the first coupling as described in Protocol 1, using the solvent system from this protocol, for 1-2 hours.
-
Drain and wash the resin with the reaction solvent.
-
Repeat the coupling step with a fresh solution of this compound and coupling reagents for an additional 1-2 hours.[7]
-
-
Reaction Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Minimizing Racemization
This protocol focuses on minimizing the time the activated amino acid is in a potentially racemizing environment.
-
Resin and Reagent Preparation: Prepare the swollen resin and have the solid this compound and any necessary base or additives weighed out and ready.
-
Sequential Addition:
-
Add the reaction solvent (e.g., DMF or THF) to the swollen resin.
-
Add the solid this compound directly to the resin slurry.
-
Immediately add the base (e.g., DIEA) to initiate the reaction.
-
-
Reaction Monitoring and Washing: Proceed as described in Protocol 1. The key is to avoid a prolonged pre-activation step where the activated ester sits in solution with a base before being exposed to the N-terminal amine.[7]
Visualization of Solvent Selection Workflow
Caption: Workflow for solvent selection in this compound coupling.
References
- Vertex AI Search. (n.d.). The Indispensable Role of DMF in Pharmaceutical and Pesticide Synthesis.
- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.).
- Benchchem. (n.d.). Application of N,N-Dimethylformamide (DMF)
- ACS Publications. (n.d.). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection.
- PMC - NIH. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
- Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (n.d.).
- Vertex AI Search. (2023, November 8). All's swell: Greener replacements for hazardous solvents in peptide synthesis.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
- Benchchem. (n.d.). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Chemistry LibreTexts. (2022, February 28). Dielectric Constant.
- ResearchGate. (2025, August 6). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37)
- PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- Lund University Publications. (2022, August 3). Greening peptide chemistry by using NBP as solvent for SPPS.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
- Illustrated Glossary of Organic Chemistry. (n.d.). Dielectric constant.
- Burdick & Jackson. (n.d.). Dielectric Constant.
- Dielectric Constant of Common solvents. (n.d.).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- Cayman Chemical. (2023, May 15).
- ChemicalBook. (n.d.). Fmoc-OSu | 82911-69-1.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (2024, July 18). Is it possible to conjugate an NHS ester to the N-terminus of a peptide ON RESIN?
- ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- PubMed. (n.d.).
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
- Bachem Products. (n.d.). This compound.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Benchchem. (n.d.). Application Notes and Protocols: Effective Coupling of Boc-L-Valine in Peptide Synthesis.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Cayman Chemical. (n.d.).
- Sigma-Aldrich. (n.d.). Boc-Phe-OSu = 98.0 HPLC 3674-06-4.
Sources
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- 2. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - SG [thermofisher.com]
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- 4. peptide.com [peptide.com]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. peptide.com [peptide.com]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chem.uci.edu [chem.uci.edu]
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with incomplete coupling of Boc-Val-OSu and the subsequent, critical capping step in solid-phase peptide synthesis (SPPS). We will explore the underlying chemical principles, provide detailed troubleshooting protocols, and offer field-proven insights to ensure the synthesis of high-purity peptides.
Introduction: The "Why" Behind Capping
In an ideal solid-phase peptide synthesis (SPPS) cycle, every N-terminal amine on the growing peptide chain would react with the incoming activated amino acid. However, factors such as steric hindrance—a notable issue with bulky residues like valine—can lead to incomplete coupling.[1][2] If these unreacted amines are not permanently blocked, they can react in subsequent coupling cycles. This leads to the formation of "deletion sequences," which are peptides missing one or more amino acids. These impurities are often difficult to separate from the desired full-length peptide, significantly reducing the final purity and yield.
The capping step is a deliberate and crucial intervention to prevent this. By introducing a highly reactive acetylating agent, any unreacted N-terminal amines are acylated, rendering them unreactive for future coupling steps.[3][4] This process effectively terminates the growth of these "failure" sequences, simplifying the purification of the target peptide.[3]
Frequently Asked Questions (FAQs)
Q1: What are the standard reagents for capping unreacted amines?
A1: The most common and effective capping solution consists of acetic anhydride (Ac₂O) as the acetylating agent and a base, typically pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[3] A typical formulation involves a significant excess of both acetic anhydride and the base relative to the resin's loading capacity.[3][5]
Q2: Why is a base like pyridine or DIPEA necessary in the capping solution?
A2: A base is crucial to deprotonate the N-terminal amine, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of acetic anhydride. Pyridine can also act as a nucleophilic catalyst. DIPEA is a bulkier, non-nucleophilic base, which is advantageous in minimizing certain side reactions.[3][6]
Q3: How can I confirm that the capping step was successful?
A3: The completion of the capping reaction is most reliably monitored using the Kaiser test (also known as the ninhydrin test).[7][8] This colorimetric assay detects the presence of free primary amines. A negative Kaiser test (where the resin beads and solution remain yellow or colorless) indicates that all free amines have been successfully capped.[7] A positive test (a deep blue or purple color) signifies the presence of unreacted amines, and the capping procedure should be repeated.[3][5]
Q4: Can capping cause any side reactions?
A4: Yes, while generally effective, capping with acetic anhydride can sometimes lead to side reactions. For instance, it can cause a chain-terminating side reaction with histidine residues or lead to the acetylation of the arginine side chain.[3] Additionally, the basic conditions of the capping reaction can, in rare cases, cause premature deprotection of the Fmoc group if it is being used.[3]
Q5: Are there alternatives to acetic anhydride for capping?
A5: Yes, if acetic anhydride is unavailable or causes undesirable side reactions, several alternatives can be employed. These include propionic anhydride, which introduces a propionyl cap, or using activated acetic acid with a coupling reagent like HBTU.[3] For some applications, a mixture of dichloromethane (DCM), methanol (MeOH), and DIPEA can also be used for capping.[3]
Troubleshooting Guide: Positive Kaiser Test After this compound Coupling and Capping
A positive Kaiser test after the capping step is a clear indication that unreacted primary amines persist on the solid support. This section provides a systematic approach to diagnose and resolve this issue.
Diagram: Troubleshooting Workflow
Caption: Mechanism of amine capping with acetic anhydride and a base.
Data Summary: Comparison of Capping Reagents
While precise quantitative data on capping efficiency is highly sequence-dependent, the following table provides a qualitative and semi-quantitative comparison of common capping approaches.
| Capping Reagent Cocktail | Typical Reaction Time | Advantages | Disadvantages |
| Acetic Anhydride / Pyridine in DMF | 30 minutes [3] | Highly effective and widely used. | Pyridine has a strong odor and its nucleophilicity can potentially lead to side reactions. |
| Acetic Anhydride / DIPEA in DMF | 20-30 minutes [3] | DIPEA is non-nucleophilic, reducing the risk of certain side reactions. [3] | Can be less effective than pyridine for capping sterically hindered amines. [3] |
| Activated Acetic Acid (e.g., Acetic Acid / HBTU / DIPEA in DMF) | 30 minutes [3] | Milder conditions, may be suitable for sensitive peptide sequences. | More expensive due to the use of coupling reagents. [3] |
| Propionic Anhydride / Pyridine or DIPEA in DMF | 30 minutes [3] | Effective alternative when acetic anhydride is unavailable or unsuitable. [3] | Introduces a propionyl cap, which may not be desirable for all applications. [3] |
Conclusion
Incomplete coupling, particularly with sterically hindered amino acids like valine, is a common challenge in SPPS. A robust capping strategy is not merely a remedial step but a fundamental component of a high-fidelity synthesis protocol. By understanding the principles behind capping, diligently monitoring reaction completion with tools like the Kaiser test, and systematically troubleshooting any failures, researchers can significantly enhance the purity of their synthetic peptides. This guide provides the foundational knowledge and practical protocols to effectively manage and resolve issues related to the capping of unreacted amines, ultimately leading to more successful and reproducible peptide synthesis campaigns.
References
- Friedman, M. (n.d.). Mechanism of the ninhydrin reaction. II. Preparation and spectral properties of reaction products from primary aromatic amines and ninhydrin hydrate.
-
Vedantu. (n.d.). Ninhydrin Test: Principle, Reaction & Application. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
McCann, S. D. (n.d.). Mechanism of the ninhydrin reaction. Missouri S&T Chemistry Department. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]
-
AAPPTec. (n.d.). SPPS Capping procedure. Retrieved from [Link]
-
MacFadyen, D. A. (1950). ON THE MECHANISM OF THE REACTION OF NINHYDRIN WITH α-AMINO ACIDS. Journal of Biological Chemistry, 186(1), 1-10. Retrieved from [Link]
-
Dr. Naam Lee's Research Group. (2022, June 27). Peptide Hand Synthesis Part 7: N-Terminal Capping [Video]. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
Sources
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- 5. peptide.com [peptide.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-Val-OSu
For researchers and professionals in peptide synthesis and drug development, the purity of activated amino acid derivatives is not merely a quality metric; it is the foundation of synthetic success and the reliability of downstream results. Boc-Val-OSu (N-α-tert-Butoxycarbonyl-L-valine N-hydroxysuccinimide ester), a crucial reagent for introducing valine into a peptide sequence, is no exception. Its efficacy is directly tied to its purity, as contaminants can lead to failed couplings, truncated sequences, or the introduction of hard-to-remove impurities in the final peptide.
This guide provides an in-depth comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity assessment of this compound. We will explore the causality behind the methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most appropriate analytical strategy for their needs.
The Criticality of Purity: Understanding Potential Impurities in this compound
The primary impurity of concern for any N-hydroxysuccinimide (NHS) ester is the product of its degradation: hydrolysis.[1] this compound is highly susceptible to moisture, which cleaves the active ester bond to yield Boc-Val-OH (the starting carboxylic acid) and free N-hydroxysuccinimide (NHS). While the Boc protecting group itself is stable to neutral and basic conditions, the NHS ester's reactivity makes it prone to hydrolysis, a reaction that is significantly accelerated by increasing pH.[1][][3]
Therefore, a robust purity assessment method must, at a minimum, be able to separate and quantify three key species:
-
This compound (The active reagent)
-
Boc-Val-OH (Hydrolyzed, inactive starting material)
-
N-hydroxysuccinimide (NHS) (Hydrolysis by-product)
Method 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse for Routine Analysis
RP-HPLC is the gold standard for purity analysis in peptide chemistry due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6] The method separates molecules based on their hydrophobicity. In the case of this compound and its likely impurities, the difference in polarity is sufficient for effective separation on a C18 stationary phase.
Principle of Separation
This compound is the most hydrophobic of the three key species due to the presence of the Boc group, the valine side chain, and the NHS ester moiety. The hydrolyzed acid, Boc-Val-OH, is more polar. The free NHS by-product is the most polar and will elute earliest from the reversed-phase column.[7][8] A gradient elution, starting with a high aqueous component and gradually increasing the organic solvent (acetonitrile), is employed to resolve these compounds effectively.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Rationale: TFA acts as an ion-pairing agent, sharpening peak shape for the carboxylic acid impurity and ensuring consistent protonation state.
-
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.
-
-
UV Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 5 mL of acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Rationale: Acetonitrile is a suitable non-aqueous solvent that minimizes hydrolysis prior to injection.[1]
-
Table 1: Recommended HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 30.0 | 5 | 95 | 1.0 |
| 30.1 | 70 | 30 | 1.0 |
| 35.0 | 70 | 30 | 1.0 |
Data Interpretation
The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) × 100
This calculation assumes that all components have a similar response factor at the chosen wavelength. For highly accurate quantification, reference standards for each impurity would be required to create calibration curves.
Method 2: Quantitative NMR (qNMR) - The Absolute Standard
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[10][11] It relies on the principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute weight/weight (w/w) purity can be determined.[12]
Principle of Quantification
For this compound, several unique proton signals can be used for quantification. The nine protons of the tert-butyl group (Boc) give a strong, sharp singlet around 1.4 ppm, making it an ideal candidate for integration. This signal can be compared against the signal of a stable, non-interfering internal standard (e.g., maleic acid or dimethyl sulfone) that has been accurately weighed.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material).
-
Solvent: Deuterated acetonitrile (CD₃CN) or Deuterated Chloroform (CDCl₃).
-
Rationale: These aprotic solvents will not cause the hydrolysis of the NHS ester during the experiment.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound (W_analyte) into a clean NMR tube.
-
Accurately weigh approximately 5-8 mg of the internal standard (W_IS) into the same NMR tube.
-
Add ~0.7 mL of the deuterated solvent, cap, and gently mix until fully dissolved.
-
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is critical for accurate quantification. A D1 of 30 seconds is generally a safe starting point.
-
Acquire with a 90° pulse.
-
Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing:
-
Apply baseline correction and phase correction to the spectrum.
-
Carefully integrate the unique singlet for the Boc group protons of this compound (I_analyte) and a well-resolved signal from the internal standard (I_IS).
-
Data Interpretation & Calculation
The purity of this compound is calculated using the following formula[11]:
Purity_analyte (% w/w) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × Purity_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (N_analyte = 9 for the Boc group)
-
MW: Molecular Weight (this compound ≈ 314.33 g/mol )[13]
-
W: Weight
-
Purity_IS: Purity of the internal standard (as a percentage)
Comparison of HPLC and qNMR for this compound Purity
The choice between HPLC and qNMR depends on the specific analytical need, available instrumentation, and desired level of accuracy.
Table 2: Comparative Analysis of HPLC vs. qNMR
| Feature | RP-HPLC with UV Detection | Quantitative ¹H-NMR (qNMR) |
| Principle | Separation based on hydrophobicity | Signal intensity proportional to molar concentration |
| Purity Type | Relative purity (Area %) | Absolute purity (% w/w) |
| Specificity | High; separates impurities based on structure/polarity. | High; identifies based on unique chemical shifts. Can quantify in the presence of "NMR-silent" impurities (e.g., inorganics).[12] |
| Sensitivity | Very high (µg/mL to ng/mL range) | Moderate (mg/mL range) |
| Throughput | High; autosamplers allow for unattended analysis of many samples. | Lower; requires careful sample preparation and longer acquisition times per sample. |
| Strengths | Excellent for detecting and quantifying trace impurities; widely available.[5] | Primary method for absolute quantification; no need for analyte reference standard; provides structural confirmation.[10][14] |
| Limitations | Assumes equal detector response for all components for area % purity; requires impurity standards for precise quantification. | Lower sensitivity for trace impurities; requires a certified internal standard and careful optimization of acquisition parameters.[15] |
| Best For | Routine quality control, stability studies, impurity profiling. | Certifying reference materials, definitive purity assignment, analysis of samples without reference standards. |
Visualizing the Analytical Workflow
A clear understanding of the process flow is essential for implementing these methods.
Visualizing the Degradation Pathway
The primary analytical challenge is separating the active ester from its hydrolysis products.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
RP-HPLC is the indispensable tool for routine quality control and stability testing . Its high sensitivity makes it ideal for detecting trace impurities and degradation products over time, ensuring that the reagent meets the specifications required for sensitive applications like peptide synthesis.
-
qNMR serves as a powerful, orthogonal technique for absolute purity determination . It is the method of choice for certifying in-house primary standards or for instances where an absolute mass-based purity value is required without reliance on the area-percent assumption of HPLC.[14][15]
By combining the strengths of high-resolution separation (HPLC) and absolute quantification (qNMR), researchers and drug development professionals can establish a rigorous, self-validating system for quality control, ensuring the integrity of their synthetic processes from the very first building block.
References
-
The Royal Society of Chemistry. Supplement Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Available from: [Link]
-
Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(15), 6245-6251. Available from: [Link]
-
ResearchGate. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Available from: [Link]
-
PubMed. Spectrophotometric method for the quantitative assay of N-hydroxysulfosuccinimide esters including extinction coefficients and reaction kinetics. Available from: [Link]
-
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available from: [Link]
-
whpeptide. How is the purity of peptides calculated?. Available from: [Link]
-
Peptide Synthesis. Why Choose Fmoc-Val-OSu? Purity and Performance in Peptide Chemistry. Available from: [Link]
-
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Available from: [Link]
-
PubMed. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. Available from: [Link]
-
University of St Andrews. Quantitative NMR Spectroscopy.docx. Available from: [Link]
-
PNAS. The synthesis of protected peptide fragments of a staphylococcal nuclease. Available from: [Link]
-
ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11 C-labeled ubiquinol. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions?. Available from: [Link]
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- 13. This compound | C14H22N2O6 | CID 98768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Synthesized with Boc-Val-OSu
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of building blocks and analytical methods is paramount to achieving desired outcomes. The use of N-hydroxysuccinimide (OSu) activated esters, such as Boc-Val-OSu, offers a reliable method for peptide bond formation. However, the very nature of the tert-butyloxycarbonyl (Boc) protecting group, while advantageous in synthesis, introduces specific challenges and considerations for mass spectrometry (MS) analysis.
This guide provides an in-depth comparison of the mass spectrometric behavior of peptides synthesized using this compound versus those created with the prevalent alternative, Fmoc-Val-OH. We will explore the underlying chemical principles that dictate their performance in the mass spectrometer, provide actionable protocols for analysis, and offer troubleshooting insights grounded in field-proven experience.
The Dichotomy of Protecting Groups: Boc vs. Fmoc
The fundamental difference between Boc and Fmoc-based SPPS lies in their orthogonal deprotection strategies.[1][2] The Boc strategy utilizes an acid-labile Nα-protecting group, which is removed with moderate acids like trifluoroacetic acid (TFA) at each cycle.[1] Conversely, the Fmoc strategy employs a base-labile Nα-protecting group, removed with piperidine, offering a milder overall process.[2][] This core chemical difference profoundly impacts the final peptide product and its subsequent analysis by mass spectrometry.
| Feature | Boc-SPPS (e.g., using this compound) | Fmoc-SPPS (e.g., using Fmoc-Val-OH) |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF)[4] |
| Side-Chain Protection | Typically Benzyl-based, requires strong acid for removal | Typically tert-Butyl-based, acid-labile[] |
| Final Cleavage | Strong, hazardous acids (e.g., HF, TFMSA)[2][5] | Moderate acid (e.g., high-percentage TFA)[4] |
| MS Analysis Concern | Nα-Boc group lability in ESI source[6] | Generally stable Nα-terminus (post-synthesis) |
| Common Artifacts | In-source decay (loss of Boc), alkylation from scavengers | Aspartimide formation, piperidine adducts[7] |
Mass Spectrometry of Boc-Valine Peptides: A Tale of Lability
The primary analytical challenge with peptides still bearing an N-terminal Boc group (e.g., for fragment condensation) is the group's inherent instability during electrospray ionization (ESI).[6][8] The energy of the ESI source, even under "soft" ionization conditions, is often sufficient to induce in-source fragmentation or decay of the Boc group before the precursor ion is even analyzed by MS/MS.[6]
This lability manifests in the mass spectrum in two characteristic ways:
-
Neutral Loss of Isobutylene: A loss of 56 Da, corresponding to the elimination of 2-methylprop-1-ene.[9]
-
Neutral Loss of the Entire Boc Group: A loss of 100 Da.[8]
The presence of these unexpected peaks can complicate spectral interpretation, reducing the intensity of the desired parent ion and potentially leading to misidentification.
Workflow for Boc-SPPS and Subsequent MS Analysis
Caption: Boc-SPPS workflow from synthesis to MS analysis.
Comparative Fragmentation Analysis: Boc-Val vs. Fmoc-Val Peptides
Let's consider a model tripeptide, Val-Gly-Ala (VGA). After synthesis and cleavage, a peptide synthesized via the Fmoc route will have a free N-terminus. A protected fragment from a Boc synthesis might retain the N-terminal Boc group.
| Peptide | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments |
| H-Val-Gly-Ala-OH | 273.16 | 274.17 | y2 (146.09), y1 (72.04), b2 (157.10), b1 (100.08) |
| Boc-Val-Gly-Ala-OH | 373.21 | 374.22 | In-source decay: [M+H-56]⁺ at 318.16, [M+H-100]⁺ at 274.17. CID: Standard b and y ions. |
The key differentiator is the MS1 spectrum. For the Boc-protected peptide, the analyst must actively look for the intact parent ion at 374.22 m/z, while also anticipating the prominent in-source decay products. For the Fmoc-derived (and fully deprotected) peptide, the spectrum is cleaner, with the primary ion being the expected [M+H]⁺ at 274.17 m/z.
Characteristic Fragmentation Pathways
Collision-Induced Dissociation (CID) of a Boc-protected valine peptide reveals multiple fragmentation channels. The mobile proton can induce cleavage of the labile Boc group or initiate backbone fragmentation to produce the standard b and y ions that are crucial for sequencing.[10][11]
Caption: Key fragmentation pathways for a Boc-protected peptide.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a Cleaved Peptide
This protocol is designed for the analysis of a crude or purified peptide following cleavage from the resin.
-
Sample Preparation:
-
Dissolve the lyophilized peptide powder in a suitable solvent (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge the sample at >12,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Method Parameters:
-
LC System: Standard reverse-phase HPLC (e.g., C18 column).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a milder alternative to TFA, which can induce deprotection of any remaining Boc groups.[8][12]
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5% to 95% B over 15-30 minutes, depending on peptide hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Electrospray Ionization (ESI) Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive Ion Mode.
-
Source Parameters (Crucial for Boc-Peptides):
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120-140°C. Rationale: Keep the temperature as low as possible to minimize thermal degradation and in-source decay of the Boc group.[8]
-
Fragmentor/Capillary Exit Voltage: Start with low values (e.g., 80-100 V) and optimize to minimize in-source fragmentation while maintaining good ion transmission.[8]
-
-
Acquisition Mode:
-
MS1 (Full Scan): Scan a broad m/z range (e.g., 200-2000) to identify the precursor ion and any deprotected species.
-
MS2 (Tandem MS): Use data-dependent acquisition (DDA) to select the top 3-5 most intense precursor ions for fragmentation. Set a relatively low collision energy (e.g., 15-25 eV) for the initial runs to preserve the Boc group during CID, if present and intended for analysis.
-
-
Troubleshooting MS Data for Boc-Synthesized Peptides
Interpreting spectra from Boc-SPPS can be complex due to potential side reactions.[13][7][14]
Caption: Troubleshooting decision tree for MS analysis.
Conclusion: An Informed Choice
Both Boc and Fmoc strategies are powerful tools for peptide synthesis. The choice of this compound for incorporating valine is synthetically robust, but requires a nuanced approach to mass spectrometry analysis. The lability of the Boc group under ESI conditions is a critical factor that must be managed through careful optimization of MS source parameters.[6][8] In contrast, peptides synthesized via the Fmoc route generally yield cleaner MS1 spectra, simplifying initial identification.
By understanding the characteristic fragmentation patterns, potential side products, and by implementing optimized analytical protocols, researchers can confidently characterize peptides synthesized using Boc chemistry. This knowledge is essential for accurate impurity profiling, quality control, and ensuring the successful development of peptide-based therapeutics and research tools.
References
- BenchChem. (2025). A Comparative Guide to Mass Spectrometry Analysis of Peptides with Boc-His.
- BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides.
- BenchChem. (2025). Technical Support Center: Mass Spectrometry Analysis of Peptides with Boc-Arg-Ome.
-
Raju, G., Ramesh, V., & Srinivas, R. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-63. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Boc and Fmoc Solid-Phase Synthesis of ¹³C Labeled Peptides.
- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Peptides Containing D-Valine.
- BenchChem. (2025). Side reactions of glutamic acid side chain in Boc SPPS.
- Wang, P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS.
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- BenchChem. (2025). Technical Support Center: Purification of Peptides Synthesized with Boc-Lys(Boc)-OSu.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.
- Mascot. (n.d.). Peptide fragmentation.
- Jonscher, K. R. (2005). VALIDATING SEQUENCE ASSIGNMENTS FOR PEPTIDE FRAGMENTATION PATTERNS.
- Wysocki, V. H., et al. (n.d.). Mass spectrometry of peptides and proteins. OSU Chemistry.
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- 7. peptide.com [peptide.com]
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- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Mascot help: Peptide fragmentation [matrixscience.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Valine Incorporation Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Valine Incorporation and the Power of NMR
In the realms of protein engineering and therapeutic peptide development, the precise incorporation of specific amino acids is paramount. Valine, a hydrophobic, branched-chain amino acid, frequently resides within the core of proteins, playing a crucial role in maintaining structural integrity through hydrophobic interactions.[1] Its correct placement is fundamental to a protein's folding, stability, and ultimate biological function. Errors in incorporation can lead to misfolded proteins, aggregation, and loss of therapeutic efficacy. Therefore, robust analytical methods to verify the successful and site-specific incorporation of valine are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful technique for this purpose. Unlike methods that rely on protein hydrolysis, NMR provides atomic-resolution information about the intact protein in its solution state, offering a detailed picture of the local chemical environment of each valine residue.[2] This guide provides an in-depth comparison of NMR-based strategies for confirming valine incorporation, supported by experimental insights and protocols.
The Foundation: Isotope Labeling for Enhanced NMR Analysis
To overcome the inherent low sensitivity of NMR and to simplify complex protein spectra, isotopic labeling is a near-essential prerequisite.[1][3] By enriching proteins with NMR-active isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), we can selectively observe signals from the labeled amino acids.[3] For valine incorporation studies, commercially available L-Valine labeled with ¹³C and ¹⁵N is commonly used.[4] This enables a suite of powerful heteronuclear NMR experiments that are the cornerstone of this analytical approach.
The process typically involves expressing the protein of interest in a minimal medium supplemented with the ¹³C, ¹⁵N-labeled valine. This ensures that only the valine residues in the resulting protein will be "NMR-visible" in specific heteronuclear experiments, dramatically simplifying the resulting spectra.[1]
Core NMR Methodologies for Confirming Valine Incorporation
The primary strategy for confirming valine incorporation revolves around two-dimensional (2D) heteronuclear correlation experiments that link the chemical shifts of directly bonded nuclei, such as a proton (¹H) and a carbon (¹³C) or a proton (¹H) and a nitrogen (¹⁵N).
¹H-¹⁵N HSQC: The Fingerprint of Peptide Backbone Integrity
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is often the first step in the analysis.[5] It produces a 2D spectrum with a peak for each amide proton-nitrogen pair in the protein backbone. Since every amino acid residue (except proline) has a backbone amide group, a successfully incorporated ¹⁵N-labeled valine will give rise to a distinct correlation peak in this spectrum.[5]
Why it's effective:
-
High Sensitivity: The amide protons are readily detectable.
-
Spectral Dispersion: The chemical shifts of amide protons and nitrogens are highly sensitive to the local secondary and tertiary structure, resulting in a well-dispersed "fingerprint" of the protein.
-
Confirmation of Incorporation: The presence of the expected number of cross-peaks corresponding to the number of valine residues provides strong evidence of incorporation.
Experimental Workflow:
Caption: Workflow for ¹H-¹⁵N HSQC analysis of valine incorporation.
¹H-¹³C HSQC: Probing the Valine Side Chain
While the ¹H-¹⁵N HSQC confirms backbone incorporation, the ¹H-¹³C HSQC provides detailed information about the valine side chain. By using ¹³C-labeled valine, this experiment generates a spectrum with cross-peaks for each proton-carbon pair. The characteristic chemical shifts of the valine's Cα, Cβ, and Cγ carbons provide unambiguous confirmation.[6]
Why it's effective:
-
Unambiguous Identification: The chemical shifts of the valine side-chain carbons are unique and well-documented.[6][7]
-
Structural Integrity: The precise chemical shifts are sensitive to the local conformation, offering insights into whether the valine residue is correctly folded within the protein structure.[8]
-
Reduced Overlap: Focusing on the methyl region of the ¹H-¹³C HSQC spectrum can be particularly advantageous for large proteins, as the valine methyl groups often exhibit favorable relaxation properties and reduced spectral overlap.[9][10]
Experimental Protocol: ¹H-¹³C HSQC for Valine Side-Chain Analysis
-
Sample Preparation: Prepare a 0.1-1.0 mM sample of the ¹³C-valine labeled protein in a suitable deuterated buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or 100% D₂O).
-
NMR Spectrometer Setup: Use a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Data Acquisition: Record a 2D ¹H-¹³C HSQC spectrum. Typical parameters include a spectral width of ~14 ppm in the ¹H dimension and ~50 ppm in the ¹³C dimension, centered around the expected aliphatic carbon chemical shifts.[11]
-
Data Processing: Process the data using appropriate window functions and perform Fourier transformation.
-
Analysis: Identify the cross-peaks corresponding to the Cα-Hα, Cβ-Hβ, and Cγ-Hγ correlations of the valine residues based on their characteristic chemical shifts (see table below).
HMBC: Confirming Connectivity and Sequence
The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings (2-4 bonds) between protons and carbons.[12][13] This is particularly useful for confirming the position of the incorporated valine within the peptide sequence. For instance, the amide proton of a residue following the labeled valine will show a correlation to the valine's carbonyl carbon (C'). This provides direct evidence of the peptide bond linkage.[14]
Why it's effective:
-
Sequence Confirmation: Allows for the verification of the amino acid sequence around the incorporated valine.
-
Connects Spin Systems: Bridges the gap between individual amino acid spin systems identified in COSY and TOCSY experiments.[13]
Data Interpretation: What to Look For
Successful incorporation of valine will be evident from several key features in the NMR spectra:
-
¹H-¹⁵N HSQC: The appearance of new peaks with chemical shifts characteristic of valine amide groups. The number of new peaks should correspond to the number of incorporated valine residues.
-
¹H-¹³C HSQC: The presence of cross-peaks at the expected chemical shifts for valine's Cα, Cβ, and two Cγ methyl groups.
| Valine Nucleus | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Typical ¹⁵N Chemical Shift (ppm) |
| HN | ~8.0 | - | ~121.1 |
| Hα | ~4.4 | ~60.7 | - |
| Hβ | ~2.0 | ~30.8 | - |
| Hγ (methyls) | ~0.9-1.0 | ~18.5-19.3 | - |
Note: Chemical shifts can vary depending on the local protein structure and solvent conditions.[6][15]
Quantitative Analysis of Incorporation Efficiency
NMR can also be used to quantify the efficiency of valine incorporation. Quantitative NMR (qNMR) relies on the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei.[16][17]
By comparing the integrals of signals from the labeled valine to those of a known internal standard or to signals from other, unlabeled amino acids in the protein, the percentage of incorporation can be determined.[18][19] This is a crucial step for quality control in drug development.
Workflow for Quantitative NMR:
Caption: Quantitative NMR workflow for determining incorporation efficiency.
Comparison with Alternative Methods
While NMR is a powerful tool, it's important to understand its performance relative to other common analytical techniques.
| Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Detects magnetic properties of atomic nuclei. | Provides atomic-resolution structural information in solution; Non-destructive; Can provide quantitative data.[20] | Lower sensitivity requiring larger sample amounts; Higher equipment cost.[20] |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | High sensitivity; Excellent for determining molecular weight and identifying post-translational modifications. | Typically requires protein digestion, losing native structural information; Quantification can be more complex.[21] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Provides direct sequence information. | Limited to relatively short peptides; Can be time-consuming. |
Synergistic Approaches: Often, a combination of NMR and mass spectrometry provides the most comprehensive characterization. MS can confirm the correct mass of the protein, indicating overall incorporation, while NMR provides the detailed, site-specific structural confirmation.
Conclusion
NMR spectroscopy offers an unparalleled, high-resolution view into the successful incorporation of valine into proteins and peptides. Through a combination of ¹H-¹⁵N and ¹H-¹³C HSQC experiments, researchers can unequivocally confirm the presence and local structural integrity of incorporated valine residues. Furthermore, techniques like HMBC can verify its sequential placement, and qNMR can provide precise quantification of incorporation efficiency. While other methods like mass spectrometry are valuable complementary tools, NMR's ability to analyze the intact protein in its native-like state makes it an indispensable technique for ensuring the quality and efficacy of engineered proteins and peptide-based therapeutics.
References
- BenchChem. (2025). A Comparative Guide to NMR Spectroscopy for Stereochemical Confirmation of D-Valine in Peptides. BenchChem.
- ACS Publications. (n.d.). an ab initio study of carbon-13 nuclear magnetic resonance chemical shielding in glycine, alanine, and valine residues.
- National Institutes of Health. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC.
- Cambridge Isotope Laboratories. (n.d.). L-Valine (¹³C₅, 99%; ¹⁵N, 99%).
- Walsh Medical Media. (2024). Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. Walsh Medical Media.
- ResearchGate. (n.d.). Graph showing correlation between experimental valine chemical shifts....
- Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification.
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- National Institutes of Health. (2015). A NMR Experiment for Simultaneous Correlations of Valine and Leucine/Isoleucine Methyls with Carbonyl Chemical Shifts in Proteins. PMC.
- National Institutes of Health. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. PMC.
- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Proteins Labeled with L-Valine-№іC₅,№⁵N,d₂. BenchChem.
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- ACS Publications. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry.
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- White Rose Research Online. (2025).
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- IMSERC. (n.d.). Amino Acids: Valine. IMSERC.
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- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
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- PubMed. (n.d.). Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins. PubMed.
- Unknown Source. (n.d.). Sequential assignment of NMR spectra of peptides at natural isotopic abundance with Zero and Ultra Low-Field-TOCSY.
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- ResearchGate. (n.d.). Amino acid sequence specific correlations from the HMBC NMR spectrum of pedein A (1).
- Royal Society of Chemistry. (n.d.). Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. Organic & Biomolecular Chemistry.
- YouTube. (2013).
- PubMed. (2006). Heterogeneity in the conformation of valine in the elastin mimetic (LGGVG)
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A Comparative Guide to the Efficacy of Boc-Val-OSu and Other Activated Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly influencing yield, purity, and the overall efficiency of the process. This guide offers an in-depth, objective comparison of Boc-Val-OSu, a classic N-hydroxysuccinimide (NHS) ester, with other prevalent classes of activated esters. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.
The Central Role of Activated Esters in Peptide Bond Formation
The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction that is not spontaneous under normal conditions. The carboxyl group of the incoming amino acid must first be "activated" to facilitate nucleophilic attack by the amino group of the growing peptide chain. Activated esters represent a class of stable, yet sufficiently reactive intermediates that fulfill this role.[1]
The ideal activated ester should offer a balance of high reactivity for efficient coupling and stability to minimize premature degradation and side reactions, most notably racemization.[2] this compound, or N-α-(tert-Butoxycarbonyl)-L-valine N-hydroxysuccinimide ester, has historically been a widely used reagent in Boc-based solid-phase peptide synthesis (SPPS).[3] Its efficacy, however, is best understood in the context of other available activating agents.
A Comparative Analysis: this compound vs. Modern Coupling Reagents
The landscape of peptide synthesis has evolved significantly, with the development of highly efficient in-situ coupling reagents that generate activated esters transiently. These are broadly categorized into uronium/aminium salts and phosphonium salts.
Data Presentation: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following tables summarize the performance of this compound against leading examples of uronium and phosphonium reagents in a model dipeptide synthesis: the coupling of Boc-Valine to Glycine methyl ester.
Table 1: Coupling Efficiency and Yield
| Coupling Reagent/Method | Activated Ester Type | Typical Reaction Time (minutes) | Crude Yield (%) |
| This compound | N-hydroxysuccinimide (NHS) ester | 60 - 120 | ~85% |
| HBTU/DIPEA | OBt ester (in situ) | 15 - 30 | >95% |
| HATU/DIPEA | OAt ester (in situ) | 5 - 15 | >98% |
| PyBOP/DIPEA | OBt ester (in situ) | 15 - 30 | >95% |
Table 2: Racemization Control
| Coupling Reagent/Method | Racemization (% D-isomer) |
| This compound | < 2% |
| HBTU/DIPEA | < 1% |
| HATU/DIPEA | < 0.5% |
| PyBOP/DIPEA | < 1% |
Note: The data presented are representative values compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions, peptide sequence, and analytical methods.
Causality Behind Performance: A Mechanistic Perspective
The observed differences in performance can be attributed to the distinct mechanisms of activation and the nature of the resulting activated esters.
This compound: The N-Hydroxysuccinimide (NHS) Ester Pathway
This compound is a pre-formed, stable activated ester.[4] The N-hydroxysuccinimide leaving group is effective at activating the carbonyl carbon for nucleophilic attack. However, the reaction rate is generally slower compared to in-situ methods. The mechanism involves the direct aminolysis of the NHS ester by the free amine of the peptide chain.
Uronium/Aminium Salts (HBTU, HATU): In-Situ Activation
Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generate highly reactive OBt and OAt esters, respectively, in the presence of a base like diisopropylethylamine (DIPEA).[5][6] The electron-withdrawing nature of the benzotriazole moiety makes for a very good leaving group, accelerating the coupling reaction. HATU is generally considered more efficient than HBTU due to the participation of the pyridine nitrogen in the 7-azabenzotriazole ring, which further enhances the reactivity of the active ester.[7]
A potential side reaction with uronium/aminium reagents is guanidinylation of the N-terminal amine if the reagent is used in excess, which can terminate the peptide chain extension.[8]
Phosphonium Salts (PyBOP): A Safer and Efficient Alternative
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that also generates a reactive OBt ester in situ.[9] It was developed as a safer alternative to the original BOP reagent, which produces the carcinogenic byproduct HMPA.[9] PyBOP offers high coupling efficiency, comparable to HBTU, with a reduced risk of racemization.[9]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, detailed, step-by-step methodologies for a comparative experiment are provided below.
General Materials and Methods
-
Resin: Merrifield resin pre-loaded with Glycine.
-
Amino Acid Derivatives: Boc-Val-OH, this compound.
-
Coupling Reagents: HBTU, HATU, PyBOP.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).[10]
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[11]
-
Analysis: High-Performance Liquid Chromatography (HPLC) for yield and purity assessment, and chiral HPLC for racemization analysis.[12][13]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Protocol 1: Coupling with this compound
-
To the neutralized Gly-resin, add a solution of this compound (2 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 60-120 minutes.
-
Monitor the reaction completion using a Kaiser test.[14]
-
Proceed to the washing step.
Protocol 2: In-Situ Coupling with HBTU/HATU/PyBOP
-
In a separate vessel, pre-activate Boc-Val-OH (2 equivalents) by dissolving it in DMF with HBTU, HATU, or PyBOP (2 equivalents) and DIPEA (4 equivalents).
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized Gly-resin.
-
Agitate the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction completion using a Kaiser test.[14]
-
Proceed to the washing step.
Conclusion and Recommendations
While this compound is a stable and effective reagent, particularly for routine couplings, modern in-situ coupling reagents like HATU, HBTU, and PyBOP offer significant advantages in terms of reaction speed and efficiency.[5][6] For standard peptide synthesis, the choice between these reagents may be driven by cost and availability. However, for challenging sequences, sterically hindered amino acids, or when minimizing racemization is paramount, HATU often emerges as the superior choice due to its high reactivity and low propensity for epimerization.[7]
The selection of an activated ester or coupling reagent should be a carefully considered decision based on the specific requirements of the peptide being synthesized, balancing the need for efficiency, purity, and cost-effectiveness.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]
-
PubMed. (n.d.). Kinetic study of nucleophile specificity in dipeptide synthesis catalyzed by clostridiopeptidase B. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
ResearchGate. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
PubMed. (1996, September). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
ResearchGate. (2020, August 10). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Retrieved from [Link]
-
Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. Retrieved from [Link]
-
ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2021, October 21). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics of peptide synthesis studied by fluorescence of fluorophenyl esters. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Synthesis of N-Hydroxysuccinimide Esters of Acyl Peptides by the Mixed Anhydride Method. Retrieved from [Link]
-
ResearchGate. (2019, November 11). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]
-
PubMed. (2001, June). Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: application to oxytocin peptides. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B). Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Boc‐Lys‐(Boc)‐OH (2 eq.), Dry DCM/ DMF (4 : 1), DIPEA (6eq), HBTU.... Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2015, February 7). Are there any alternative solvents for DMF-DCM?. Retrieved from [Link]
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- 14. peptide.com [peptide.com]
Advantages of Boc strategy over Fmoc for specific peptide sequences.
An In-Depth Guide to Solid-Phase Peptide Synthesis: The Strategic Advantages of Boc Chemistry for Complex Peptide Sequences
Introduction: Beyond the Mainstream with Boc-SPPS
In the landscape of solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the predominant choice for many researchers, celebrated for its mild deprotection conditions and amenability to automation.[1][2] However, the classic tert-butyloxycarbonyl (Boc) strategy, the cornerstone of Merrifield's Nobel Prize-winning invention, remains an indispensable and often superior tool for specific, challenging synthetic targets.[3][4] This guide, grounded in established chemical principles and field experience, provides a detailed comparison of the Boc and Fmoc strategies. It will specifically illuminate the scenarios where Boc chemistry offers significant advantages, particularly for sequences prone to aggregation, such as hydrophobic peptides, and other "difficult" assemblies that often fail under Fmoc conditions.[4][5]
As a Senior Application Scientist, my goal is not to declare one method universally superior, but to equip you, my fellow researchers and drug developers, with the nuanced understanding required to make informed, strategic decisions that lead to successful synthetic outcomes. We will explore the fundamental chemical differences, present supporting data for the use of Boc in challenging syntheses, and provide detailed protocols to illustrate the practical application of these principles.
Part 1: The Chemical Foundation - A Tale of Two Orthogonalities
The core difference between Boc and Fmoc SPPS lies in their respective protection schemes, which dictate the chemical environments used throughout the synthesis.[1] This concept of "orthogonality"—using protecting groups that can be removed under distinct conditions without affecting others—is central to a successful synthesis.[3][6]
-
Boc/Bzl Strategy: This method uses the acid-labile Boc group for temporary protection of the Nα-amino group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[][8] The more permanent side-chain protecting groups are typically benzyl-based (Bzl) and require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1][9][10] This is a system of graduated acid lability rather than true orthogonality.[11]
-
Fmoc/tBu Strategy: This newer strategy employs a base-labile Fmoc group for Nα-amino protection, which is cleaved using a secondary amine, most commonly piperidine.[1][12] The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing for their simultaneous removal with cleavage from the resin using TFA.[1][13] This represents a truly orthogonal scheme, as the conditions for temporary and permanent protecting group removal are chemically distinct (base vs. acid).[14]
Part 2: The Boc Advantage - Overcoming Aggregation in "Difficult" Sequences
The primary advantage of the Boc strategy emerges during the synthesis of "difficult sequences." These are typically peptides that are long, hydrophobic, or have a high tendency to form stable secondary structures (e.g., β-sheets) on the resin support. This on-resin aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps, resulting in deletion sequences and drastically low yields.[15]
The Causality Behind the Advantage: The Role of N-Terminal Protonation
The superiority of Boc-SPPS in these cases is a direct consequence of its deprotection chemistry.[5]
-
Boc Deprotection: Treatment with TFA cleaves the Boc group, leaving the newly exposed N-terminal α-amino group as a protonated ammonium salt (-NH3+). This positive charge is maintained until the subsequent neutralization step, which is often performed in situ just before coupling.[5][11]
-
Disruption of Hydrogen Bonding: This persistent positive charge along the peptide backbone disrupts the inter-chain hydrogen bonding that is the primary driver of β-sheet formation and aggregation.[5] The electrostatic repulsion between the protonated termini helps to keep the peptide chains separated and well-solvated, ensuring the N-terminus remains accessible for the next coupling reaction.
-
Fmoc Deprotection: In contrast, deprotection with piperidine in the Fmoc strategy leaves a neutral free amine (-NH2) at the N-terminus. This neutral amine can readily act as a hydrogen bond donor, actively participating in and promoting on-resin aggregation, making subsequent coupling steps inefficient or impossible.[5]
Supporting Evidence: A Comparative Overview
While direct head-to-head published data for a single "difficult" peptide can be sparse, the collective wisdom and problem-solving literature in peptide chemistry strongly support these claims. The following table summarizes the expected outcomes when synthesizing a model hydrophobic peptide (e.g., a fragment of amyloid-beta or a poly-leucine sequence).
| Feature | Boc Strategy | Fmoc Strategy | Rationale |
| Crude Purity | Higher | Potentially Lower | Reduced incidence of deletion sequences caused by aggregation-induced incomplete couplings.[4][5] |
| Final Yield | Higher | Lower | Better coupling efficiency throughout the synthesis directly translates to a higher yield of the target peptide. |
| Key Impurities | Fewer deletion sequences | Higher levels of (n-1), (n-2) deletion sequences | Aggregation in Fmoc-SPPS is a primary cause of failed coupling steps.[15] |
| Side Reactions | Potential for t-butylation of sensitive residues (e.g., Trp, Cys) during final HF cleavage.[16] | Potential for aspartimide formation, especially at Asp-Gly or Asp-Ser sequences, due to basic piperidine treatment.[17] | Each strategy has its own characteristic side reactions that must be managed with appropriate scavengers or protecting group choices. |
| Handling/Safety | Requires specialized, HF-resistant equipment and handling of highly corrosive and toxic HF or TFMSA.[9][18] | Uses less hazardous reagents (piperidine, TFA) and standard laboratory glassware.[2][12] | The operational complexity and safety requirements of Boc-SPPS are its main drawbacks. |
Part 3: Experimental Protocols - A Practical Comparison
To provide a self-validating framework, we present parallel, step-by-step protocols for the manual synthesis of a hypothetical 10-mer hydrophobic peptide, H-Val-Phe-Leu-Ala-Val-Phe-Leu-Ala-Val-Phe-NH2, on a 0.1 mmol scale. This sequence is rich in β-branched and hydrophobic residues, making it a prime candidate for aggregation issues.
Protocol 1: Boc-SPPS of a Hydrophobic Peptide
This protocol uses MBHA resin to yield a C-terminal amide and employs in situ neutralization for optimal coupling efficiency.
1. Resin Preparation
- Place 200 mg of MBHA resin (substitution ~0.5 mmol/g) in a manual SPPS reaction vessel.
- Swell the resin in dichloromethane (DCM) for 60 minutes.
- Drain the DCM.
2. First Amino Acid Coupling (Boc-Phe-OH)
- Follow a standard coupling protocol (e.g., using HBTU/DIEA) to attach the first amino acid to the resin. This step is performed once.
3. SPPS Cycle (for subsequent 9 residues)
4. Final Cleavage and Deprotection (Anhydrous HF)
- CAUTION: This step must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
- Ensure the N-terminal Boc group from the final residue is removed as per Step 3A.[16]
- Dry the peptide-resin thoroughly under high vacuum.
- Place the dried resin (~300 mg) in the reaction vessel of the HF apparatus. Add 1.0 mL of p-cresol as a scavenger.
- Cool the vessel to -5 °C.
- Distill approximately 10 mL of anhydrous HF into the vessel.[4]
- Stir the mixture at 0-5 °C for 60 minutes.[16]
- Evaporate the HF under a stream of nitrogen.
- Precipitate the crude peptide by adding the resin/scavenger mixture to a 50 mL tube of ice-cold diethyl ether.
- Wash the peptide pellet with cold ether three times, collecting the peptide via centrifugation each time.
- Dry the crude peptide under vacuum. Analyze by RP-HPLC and Mass Spectrometry.
Protocol 2: Fmoc-SPPS of a Hydrophobic Peptide
This protocol uses Rink Amide resin to yield a C-terminal amide.
1. Resin Preparation
- Place 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) in a manual SPPS reaction vessel.
- Swell the resin in DMF for 60 minutes.
- Drain the DMF.
2. First Amino Acid Loading (Fmoc-Phe-OH)
- Cleave the Fmoc group from the Rink Amide linker by treating with 20% piperidine in DMF for 20 minutes.
- Wash thoroughly with DMF and DCM.
- Couple the first amino acid (Fmoc-Phe-OH) using a standard HBTU/DIEA protocol.
3. SPPS Cycle (for subsequent 9 residues)
4. Final Cleavage and Deprotection (TFA)
- After the final coupling, perform one last Fmoc deprotection (Step 3A).
- Wash the resin with DMF, then DCM, and dry under vacuum.
- Prepare a cleavage cocktail in a fume hood. For this sequence, Reagent K is suitable: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[8]
- Add 10 mL of the cleavage cocktail to the resin.
- Agitate at room temperature for 2-3 hours.
- Filter the resin and collect the TFA filtrate.
- Precipitate the crude peptide by adding the filtrate to a 50 mL tube of ice-cold diethyl ether.
- Wash the peptide pellet with cold ether three times, collecting the peptide via centrifugation.
- Dry the crude peptide under vacuum. Analyze by RP-HPLC and Mass Spectrometry.
start [label="Select Resin\n(MBHA or Rink Amide)", shape=ellipse, fillcolor="#FBBC05", pos="0,4!"];
swell [label="1. Swell Resin\n(DCM/DMF)", pos="0,3!"];
load [label="2. Load First AA", pos="0,2!"];
cycle [label="3. Synthesis Cycle", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0.5!"];
deprotect [label="A. Deprotection\n(TFA or Piperidine)", pos="-1.5,-1!"];
couple [label="B. Coupling\n(Next AA)", pos="1.5,-1!"];
cleave [label="4. Cleavage &\nGlobal Deprotection\n(HF or TFA)", pos="0,-2.5!"];
analyze [label="5. Analysis\n(HPLC / MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3.5!"];
start -> swell;
swell -> load;
load -> cycle;
cycle -- deprotect;
deprotect -> couple [label="Wash"];
couple -> cycle [label="Wash & Repeat"];
cycle -> cleave [style=dashed];
cleave -> analyze;
}
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. lifetein.com [lifetein.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Val-OSu
For researchers, scientists, and drug development professionals, the strategic selection of building blocks for large-scale peptide synthesis is a critical decision that directly impacts cost, efficiency, purity, and scalability. This guide provides an in-depth cost-benefit analysis of utilizing N-α-Boc-L-valine-N'-hydroxysuccinimide ester (Boc-Val-OSu), a pre-activated amino acid derivative, in industrial-scale synthesis. We will objectively compare its performance with the common alternative of in situ activation, supported by process data and detailed methodologies.
The incorporation of sterically hindered amino acids like valine presents a notorious challenge in solid-phase peptide synthesis (SPPS), often leading to slow reaction times and incomplete coupling. The choice of activation strategy is therefore paramount to achieving an efficient and cost-effective manufacturing process.
Comparative Analysis: Pre-Activated Ester vs. In Situ Activation
The primary alternative to using a pre-activated ester like this compound is the in situ activation of the free carboxylic acid (Boc-Val-OH) using a coupling reagent immediately before the coupling step. This section dissects the trade-offs between these two well-established methodologies.
The Contenders:
-
This compound (Active Ester Strategy): A stable, isolable N-hydroxysuccinimide (NHS) ester.[1][2][3] The ester is pre-activated and ready to react with the N-terminal amine of the growing peptide chain, releasing N-hydroxysuccinimide as a byproduct.
-
Boc-Val-OH + Coupling Reagent (In Situ Strategy): The carboxylic acid is activated directly in the reaction vessel using a coupling reagent. For this analysis, we will focus on O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (HBTU), a widely used and highly efficient aminium-based reagent.[4][5][6]
Data-Driven Comparison
The decision to adopt one strategy over the other hinges on a multi-faceted analysis of cost, performance, and process logistics. The following table summarizes the key quantitative and qualitative differences.
| Feature | This compound (Active Ester) | Boc-Val-OH + HBTU (In Situ Activation) | Analysis & Justification |
| Raw Material Cost | Higher initial cost per mole.[2][3] | Lower cost for Boc-Val-OH[7][8] plus the cost of HBTU[5] and a base (e.g., DIPEA). | While the upfront cost of this compound is higher, a total cost-of-goods analysis must account for reagent excesses, cycle times, and potential batch failures, which can offset the initial savings of the in situ approach. |
| Coupling Time | Generally slower than HBTU-mediated coupling. | Very rapid; complete coupling can occur in 10-30 minutes, even for hindered residues like valine.[9] | HBTU is known for its fast kinetics.[9] However, the total cycle time must include reagent preparation and addition steps. This compound offers a simpler, one-shot addition. |
| Efficiency & Yield | High, but may require longer reaction times or double coupling for particularly difficult sequences. | Excellent; HBTU is highly efficient and often overcomes the challenge of coupling sterically hindered amino acids in a single shot.[9] | In large-scale synthesis, maximizing yield per cycle is critical. The high efficiency of HBTU is a significant advantage, reducing the need for repeated coupling steps which consume time and expensive reagents. |
| Racemization Risk | Very low. NHS esters are known to largely preserve the stereochemical integrity of the amino acid.[1] | Low, but potentially higher than with OSu esters. The risk is managed by the addition of HOBt (which is formed in situ from HBTU) but can be influenced by the base and reaction conditions.[6][10] | For therapeutic peptides, minimizing diastereomeric impurities is a critical quality attribute. The inherently low racemization risk of this compound provides a significant process safety margin.[1][11] |
| Process Simplicity | Simpler workflow: single reagent addition. | More complex: requires dissolution and addition of Boc-Val-OH, HBTU, and a base. | A simpler process reduces the chances of operator error, minimizes solvent use for reagent dissolution, and shortens the overall time the reactor is occupied for the addition steps. |
| Byproduct Removal | N-hydroxysuccinimide (NHS) is water-soluble and easily washed away. | Tetramethylurea and HOBt byproducts are also generally soluble and removed during wash steps. | Both methods feature byproducts that are readily removed in standard SPPS wash cycles, representing a significant improvement over older reagents like DCC, which produces an insoluble urea (DCU) that is difficult to remove.[12][13][14][15] |
| Reagent Stability | Excellent. This compound is a stable, crystalline solid with a long shelf-life.[1] | Good. HBTU is a stable solid, but coupling reagents can be sensitive to moisture.[4][5] | The high stability of the active ester reduces concerns about reagent degradation during storage and handling in a manufacturing environment. |
Experimental Protocols: A Comparative Workflow
To provide a practical context, the following are representative protocols for coupling Boc-Valine onto a resin-bound peptide using both methods in a large-scale automated synthesizer.
Protocol 1: this compound (Active Ester Method)
Objective: To couple this compound to the N-terminal amine of a peptide-resin.
Methodology:
-
Resin Preparation: The peptide-resin is swelled in Dimethylformamide (DMF). The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF, followed by extensive washing with DMF to remove all traces of piperidine.
-
Coupling Reaction:
-
A solution of this compound (1.5 to 2.0 equivalents relative to the resin loading) in a minimal amount of DMF is prepared.
-
This solution is added to the washed, deprotected peptide-resin.
-
The reaction is allowed to proceed for 1-2 hours at room temperature.
-
-
Monitoring: A Kaiser test is performed on a small sample of resin beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, the coupling step is repeated (double coupling).
-
Washing: Upon completion, the resin is thoroughly washed with DMF to remove excess reagent and the N-hydroxysuccinimide byproduct.
Causality: The use of a pre-activated ester simplifies the process to a single addition step. The absence of a strong organic base minimizes potential side reactions. The reaction time is a critical parameter that must be optimized based on the specific peptide sequence.
Protocol 2: Boc-Val-OH + HBTU (In Situ Activation)
Objective: To couple Boc-Val-OH to the N-terminal amine of a peptide-resin using HBTU activation.
Methodology:
-
Resin Preparation: Identical to Protocol 1.
-
Reagent Preparation (Activation):
-
In a separate vessel, Boc-Val-OH (1.5 to 2.0 equivalents) and HBTU (1.5 to 2.0 equivalents) are dissolved in DMF.
-
N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 equivalents) is added to the solution to raise the pH and catalyze the reaction.
-
The mixture is allowed to pre-activate for 2-5 minutes.
-
-
Coupling Reaction: The activated solution is transferred to the vessel containing the deprotected peptide-resin. The reaction is agitated for 30-60 minutes.
-
Monitoring: A Kaiser test is performed to confirm reaction completion.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
Causality: Pre-activation of the carboxylic acid with HBTU forms a highly reactive OBt ester in situ.[11] The presence of the base (DIPEA) is crucial for both the activation step and to neutralize the protonated N-terminal amine, allowing it to act as an effective nucleophile. The speed of this reaction is its primary advantage.[9]
Visualization of Workflows and Mechanisms
To better illustrate the differences, the following diagrams outline the chemical mechanisms and process workflows.
Caption: this compound coupling mechanism.
Caption: HBTU in situ activation mechanism.
Caption: Comparison of large-scale synthesis workflows.
Expert Conclusion and Recommendation
The choice between this compound and in situ activation with HBTU is not a matter of one being definitively superior, but rather a strategic decision based on project priorities.
Choose this compound when:
-
Minimizing racemization is the absolute top priority. For peptides where even trace amounts of diastereomeric impurities can compromise activity or safety, the proven low-racemization profile of NHS esters provides a crucial advantage.
-
Process simplicity and robustness are paramount. The straightforward "add-and-stir" protocol reduces the number of liquid transfers and potential for error, which is highly valuable in a regulated GMP (Good Manufacturing Practice) environment.
-
The peptide sequence is not exceptionally difficult. For standard couplings where extreme reaction speed is not required, the reliability of this compound is often sufficient.
Choose in situ activation with HBTU when:
-
Cycle time is a critical economic driver. The rapid kinetics of HBTU can significantly increase throughput in a manufacturing facility where reactor time is a costly bottleneck.
-
The peptide sequence is known to be "difficult." For sequences prone to aggregation or those involving particularly hindered amino acids, the high coupling efficiency of HBTU can be the key to achieving a successful synthesis with high purity and yield.[9]
-
Raw material cost is a primary constraint. If the process is well-optimized and racemization can be effectively controlled, the lower initial cost of the Boc-Val-OH and HBTU combination can lead to a more favorable cost of goods.
Ultimately, for many large-scale applications, the speed and efficiency of modern uronium/aminium reagents like HBTU make them the preferred choice, provided that rigorous process controls are in place to monitor and control racemization. However, this compound remains an invaluable tool, offering a simpler, highly reliable, and exceptionally safe option from a stereochemical perspective, making it a strong candidate for processes where quality and robustness outweigh the need for maximum speed.
References
-
PolyPeptide Group Outlines Cost-Effective Green Methods for Peptide Synthesis. (2021, May 19). BioSpace. Retrieved from [Link]
-
Stability of coupling reagents and their active esters: COMU vs. HBTU. (n.d.). Request PDF. Retrieved from [Link]
-
HBTU; CAS 94790-37-1. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner. (2025, July 10). Pharmaoffer.com. Retrieved from [Link]
-
DCC vs. Other Coupling Reagents: Choosing the Right One for Your Synthesis. (n.d.). Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. (2018, July 30). ACS Publications. Retrieved from [Link]
-
Wöhr, T., & Mutter, M. (2008). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
How Much Does a Peptide Synthesizer Cost? (2024, November 22). Excedr. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (n.d.). PMC - NIH. Retrieved from [Link]
-
Shankman, S., & Higa, S. (1962). Peptide studies. V. Synthesis and racemization of some optically active tripeptides of L- and D-valine. PubMed. Retrieved from [Link]
-
Solid Phase Peptide Synthesis Services Market Size, Share & 2030 Growth Trends Report. (2025, December 19). Retrieved from [Link]
-
Racemization during SPPS coupling step. (n.d.). ResearchGate. Retrieved from [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). Retrieved from [Link]
-
Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Peptide Synthesis Pricing. (n.d.). ABI Scientific. Retrieved from [Link]
-
Boc -L- Val- OH,CASNO13734-41-3 at ₹ 1000/kg. (n.d.). IndiaMART. Retrieved from [Link]
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. (n.d.). ResearchGate. Retrieved from [Link]
-
Boc-Val-OH, N-Boc-L-valine; CAS 13734-41-3. (n.d.). Aapptec Peptides. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. This compound = 98.5 N 3392-12-9 [sigmaaldrich.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. indiamart.com [indiamart.com]
- 8. peptide.com [peptide.com]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantitative Monitoring of Coupling Efficiency in Boc-SPPS
In the intricate world of solid-phase peptide synthesis (SPPS), particularly utilizing the robust tert-butyloxycarbonyl (Boc) strategy, the success of synthesizing a target peptide with high purity and yield hinges on one critical parameter: the efficiency of the coupling reaction at each cycle. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to remove during purification and can compromise the biological activity of the final product. Therefore, accurate and reliable monitoring of coupling completeness is not merely a procedural step but a cornerstone of successful peptide synthesis.[1][2]
This guide provides an in-depth comparison of the most established quantitative and semi-quantitative methods for monitoring coupling efficiency in Boc-SPPS. We will delve into the mechanistic underpinnings of each technique, provide detailed, field-tested protocols, and offer a comparative analysis to empower researchers to make informed decisions for their specific synthetic challenges.
The Imperative of Monitoring: Why Guesswork is Not an Option
In an ideal SPPS cycle, every free amine on the resin-bound peptide chain would react with the incoming activated amino acid, resulting in 100% coupling efficiency. However, factors such as steric hindrance from bulky amino acids, peptide aggregation, and suboptimal reaction conditions can lead to incomplete couplings.[2] Relying solely on standardized coupling times is a gamble that can lead to a complex mixture of desired and undesired peptides. Real-time monitoring allows for immediate intervention, such as performing a second coupling (a "double couple") or capping unreacted amines to prevent the formation of deletion sequences.[3][4]
This guide will focus on three well-established colorimetric assays:
-
The Quantitative Ninhydrin (Kaiser) Test: The gold standard for detecting primary amines.
-
The Chloranil Test: A vital complementary assay for detecting secondary amines, such as proline.
-
The Picric Acid Test: A non-destructive method for quantifying unreacted amino groups.
The Quantitative Ninhydrin (Kaiser) Test: The Workhorse of SPPS Monitoring
The Kaiser test is a highly sensitive colorimetric assay for the detection of free primary amines.[5][6][7] Its widespread use in SPPS is a testament to its reliability in signaling the presence of unreacted amino groups on the growing peptide chain.[3][8][9]
Scientific Principle
The test is based on the reaction of ninhydrin with primary amines in the presence of pyridine and phenol at an elevated temperature.[10][11] This reaction leads to the formation of a deep blue chromophore known as Ruhemann's purple, the intensity of which is directly proportional to the concentration of free amines.[6][12] A positive test (blue color) indicates an incomplete coupling reaction, while a negative test (yellow or colorless) signifies a complete reaction.[3][13]
Experimental Protocol: Quantitative Ninhydrin Test
Reagents:
-
Reagent A (KCN/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]
-
Reagent B (Ninhydrin/n-Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[6][7]
-
Reagent C (Phenol/n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[6][7]
Procedure:
-
Sample Preparation: After the coupling step, wash the resin beads thoroughly to remove any residual reagents. Carefully take a small sample of the resin (approximately 5-10 mg).
-
Reaction Setup: Place the resin sample in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[6][7]
-
Observation & Quantification:
-
Qualitative: Observe the color of the beads and the solution. An intense blue color indicates a significant number of unreacted amines, signifying a failed or incomplete coupling. A faint blue color suggests a nearly complete reaction, while a yellow or colorless appearance indicates complete coupling.[7]
-
Quantitative: To quantify the free amines, the blue chromophore is eluted from the resin with a suitable solvent (e.g., a mixture of ethanol and DCM), and the absorbance is measured at 570 nm using a spectrophotometer.[12] A standard curve can be generated using known concentrations of a primary amine to determine the exact amount of unreacted sites.
-
Workflow Diagram: Quantitative Ninhydrin (Kaiser) Test
Caption: A flowchart illustrating the key steps of the quantitative ninhydrin test.
Expert Insights & Limitations
The primary limitation of the Kaiser test is its unreliability for detecting secondary amines, most notably N-terminal proline residues.[5][6][7] The reaction of ninhydrin with secondary amines produces a less intense reddish-brown or yellowish color, which can be easily misinterpreted as a negative result.[6] Therefore, when proline or other N-substituted amino acids are at the N-terminus, an alternative test is mandatory.
The Chloranil Test: The Essential Assay for Secondary Amines
The Chloranil test is a sensitive method for the detection of secondary amines and serves as a critical quality control step when incorporating amino acids like proline.[5][6] It can also detect primary amines, making it a versatile, albeit less specific, tool.[10][14]
Scientific Principle
This test involves the reaction of the resin-bound amine with acetaldehyde, followed by the addition of 2,3,5,6-tetrachloro-1,4-benzoquinone (p-chloranil).[15] In the presence of a secondary amine, a characteristic blue or greenish-blue color develops on the resin beads.[5][6]
Experimental Protocol: Chloranil Test
Reagents:
-
Reagent A (Acetaldehyde/DMF): Prepare a 2% solution of acetaldehyde in N,N-dimethylformamide (DMF).[14]
-
Reagent B (Chloranil/DMF): Prepare a 2% solution of p-chloranil in DMF.[14]
Procedure:
-
Sample Preparation: After the coupling reaction and thorough washing, take a small sample of resin beads (5-10 mg).
-
Reaction Setup: Place the resin sample in a small test tube.
-
Reagent Addition: Add 1-2 drops of Reagent A followed by 1-2 drops of Reagent B to the resin.[5][14]
-
Incubation: Let the mixture stand at room temperature for 5 minutes.[5][14]
-
Observation: Observe the color of the resin beads, preferably under a microscope.[14] A blue or greenish-blue color on the beads indicates the presence of unreacted secondary amines.[6] Yellowish beads are indicative of a complete coupling.[14]
Workflow Diagram: Chloranil Test
Caption: A flowchart outlining the procedural steps for the Chloranil test.
Expert Insights & Causality
The acetaldehyde in the Chloranil test is crucial for the color development with secondary amines. The exact mechanism is complex, but it is believed to involve the formation of an intermediate that then reacts with chloranil to produce the colored product.[15] This test is typically performed qualitatively, but its sensitivity allows for the reliable detection of even small amounts of unreacted secondary amines, safeguarding the integrity of the peptide sequence.
The Picric Acid Test: A Nondestructive Quantitative Alternative
The picric acid test offers a distinct advantage in that it is a nondestructive method for quantifying free amino groups on the resin.[16] This allows the tested resin to be returned to the reaction vessel, which is particularly useful when working with small-scale syntheses or precious materials.
Scientific Principle
This method is based on the formation of an ionic bond between the negatively charged picrate ion (from picric acid, 2,4,6-trinitrophenol) and the positively charged protonated amino groups on the peptide-resin.[17][18] The amount of picrate bound to the resin is stoichiometric to the number of free amino groups. After washing away the excess picric acid, the bound picrate is eluted with a suitable base, and its concentration is determined spectrophotometrically.[17]
Experimental Protocol: Picric Acid Test
Reagents:
-
Picric Acid Solution: A 0.1 M solution of picric acid in dichloromethane (DCM).
-
Wash Solvent: Dichloromethane (DCM).
-
Elution Solution: A 10% solution of diisopropylethylamine (DIEA) in DMF.
Procedure:
-
Sample Preparation: Take a precisely weighed sample of the dried peptide-resin (around 5-10 mg).
-
Picrate Binding: Add the picric acid solution to the resin and agitate for 15 minutes.
-
Washing: Carefully wash the resin with DCM until the filtrate is colorless to remove all unbound picric acid.
-
Elution: Add a known volume of the DIEA/DMF solution to the resin and agitate for 10 minutes to elute the bound picrate.
-
Quantification: Measure the absorbance of the eluate at 358 nm. The amount of free amine can be calculated using the molar extinction coefficient of the picrate anion.
Workflow Diagram: Picric Acid Test
Caption: A diagram showing the nondestructive workflow of the Picric Acid test.
Expert Insights & Comparative Value
While the picric acid test is generally less sensitive than the ninhydrin test, it provides valuable quantitative data without sacrificing any resin.[16] It is particularly useful for tracking coupling efficiencies throughout a synthesis to identify difficult couplings or trends in reactivity.[16] However, it should be noted that high picrate values have been observed after the incorporation of methionine, potentially due to the formation of a sulfonium salt in the side chain.[16]
Comparative Analysis of Monitoring Methods
The choice of monitoring method depends on the specific requirements of the synthesis, including the amino acid sequence, the scale of the synthesis, and the desired level of quantitative accuracy.
| Feature | Quantitative Ninhydrin (Kaiser) Test | Chloranil Test | Picric Acid Test |
| Primary Application | Detection of primary amines | Detection of secondary amines (e.g., Proline) | Quantitative, non-destructive monitoring |
| Sensitivity | Very high for primary amines | High for secondary amines | Moderate |
| Quantification | Yes (via spectrophotometry) | Primarily qualitative | Yes (via spectrophotometry) |
| Destructive? | Yes | Yes | No |
| Key Advantage | High sensitivity and reliability for primary amines[5][7] | Essential for monitoring proline coupling[5][6] | Non-destructive, allows resin to be reused[16] |
| Key Limitation | Unreliable for secondary amines[6][7] | Less specific, also detects primary amines | Less sensitive than ninhydrin test[16] |
| Color Indication | Positive: Deep Blue (Ruhemann's purple)[6] | Positive: Blue or Greenish-Blue[6] | Measurement: Yellow eluate |
| Typical Use Case | Routine monitoring for all non-proline couplings. | Specifically after attempting to couple to an N-terminal proline. | When quantitative data is needed without sample loss. |
Conclusion: A Multi-faceted Approach to Ensuring Synthetic Fidelity
No single monitoring technique is universally perfect for every situation in Boc-SPPS. A senior scientist's approach is to use these tests as a complementary toolkit. The quantitative ninhydrin test remains the primary workhorse for most coupling steps. However, the moment a proline residue is introduced at the N-terminus, the chloranil test becomes indispensable. The picric acid test, while less common, offers a powerful, non-destructive quantitative option for process optimization and troubleshooting difficult sequences.
By understanding the principles, mastering the protocols, and recognizing the limitations of each method, researchers can move beyond hope and assumption. Implementing a rigorous and appropriate monitoring strategy is the most effective way to ensure the efficient and successful synthesis of high-quality peptides.
References
-
Gisin, B. F. (1972). The monitoring of reactions in solid-phase peptide synthesis with picric acid. Analytica Chimica Acta, 58(1), 248-249. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
-
Young, J. D., & Huang, A. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]
-
Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica B, 33, 763-766. [Link]
-
Gisin, B. F. (1972). The monitoring of reactions in solid-phase peptide synthesis with picric acid. PubMed. [Link]
-
Mitin, Y. V., Zapevalova, N. P., & Gorbunova, E. Y. (1999). Spectrophotometric monitoring in continuous-flow Boc-based solid-phase peptide synthesis. Journal of peptide research, 54(4), 263-269. [Link]
-
Stasyuk, N., Rachkov, O., & Lutsyk, A. (2021). Methods for Detecting Picric Acid—A Review of Recent Progress. Molecules, 26(18), 5448. [Link]
-
Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1295-1309. [Link]
-
Kumar, A., Sharma, P., & Kumar, V. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 126(5), 1531-1537. [Link]
-
Coin, I., Perio, P., & Beyermann, M. (2007). Qualitative Colorimetric Tests for Solid Phase Synthesis. Request PDF. [Link]
-
Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
-
Young, J. D., & Huang, A. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
-
Chen, J., & Collins, J. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1220-1227. [Link]
-
The Friendly Statistician. (2025, August 10). What Is Kaiser's Criterion In Factor Analysis? [Video]. YouTube. [Link]
-
Stats StackExchange. (2016, December 28). The advantages and disadvantages of using Kaiser Rule to select the number of principal components. [Link]
-
Quora. (2018, October 16). Kaiser doctors are notorious for refusing tests requested by their patients. Why?. [Link]
-
AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Al-Lawama, M., & Al-Ani, A. (2024). Evaluating a Modified Use of the Kaiser Permanente Early-onset Sepsis Risk Calculator to Reduce Antibiotic Exposure: a Retrospective Study. BMC Pediatrics, 24(1), 353. [Link]
-
Dietzel, M., & Kaiser, W. A. (2018). How to use the Kaiser score as a clinical decision rule for diagnosis in multiparametric breast MRI: a pictorial essay. Insights into Imaging, 9(2), 167-175. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-Val-OSu
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N-α-t-Boc-L-valine N-hydroxysuccinimide ester (Boc-Val-OSu), a common reagent in peptide synthesis.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide moves beyond a simple checklist, providing the scientific rationale behind each procedural step to empower researchers with the knowledge to handle chemical waste responsibly.
Hazard Assessment and Material Profile
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. This compound is an activated ester used to couple valine residues in solid-phase peptide synthesis.[1][3] While some sources report that the compound does not meet GHS hazard criteria, others classify it as a skin and eye irritant, with potential for respiratory irritation.[4][5] Given this conflicting data and the reactive nature of N-hydroxysuccinimide (NHS) esters, a cautious approach is mandated.[6] Prudent laboratory practice dictates treating substances with unknown or conflicting toxicity as potentially hazardous.[7]
The primary hazard associated with this compound stems from its reactivity. The N-hydroxysuccinimide ester is a good leaving group, making the compound susceptible to reaction with nucleophiles, including water and biological macromolecules. Upon thermal decomposition, it can emit hazardous oxides of carbon and nitrogen.[8][9]
Material Properties Summary
| Property | Value | Source(s) |
| Chemical Name | N-α-t-Boc-L-valine N-hydroxysuccinimide ester | [1][4] |
| Synonyms | This compound, BOC-L-valine hydroxysuccinimide ester | [1][4] |
| CAS Number | 3392-12-9 | [1] |
| Molecular Formula | C₁₄H₂₂N₂O₆ | [10] |
| Molecular Weight | 314.33 g/mol | [1] |
| Appearance | White to off-white solid | [1][9] |
| Storage | Store at -20°C, keep container tightly closed | [1][10] |
| Hazards | Potential skin, eye, and respiratory irritant; Combustible Solid | [1][4][11] |
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound in solid or solution form.[12]
-
Eye Protection : Chemical safety goggles with side shields are required to protect against splashes and airborne powder.[13]
-
Hand Protection : Chemical-resistant nitrile gloves are mandatory. Inspect gloves for any signs of damage before use and dispose of them immediately after handling the chemical or its waste.[12]
-
Body Protection : A full-length laboratory coat, buttoned completely, is required to protect skin and clothing.[12]
-
Respiratory Protection : When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask should be used to prevent inhalation.[1]
Step-by-Step Disposal Protocol: Chemical Inactivation
The recommended disposal procedure for this compound involves a two-stage process: (1) chemical inactivation via base-catalyzed hydrolysis to render the compound less reactive, followed by (2) collection and disposal as hazardous chemical waste in accordance with institutional and regulatory guidelines.[6][14] Never dispose of untreated this compound directly into solid waste bins or down the drain.[15]
Experimental Protocol: Base-Catalyzed Hydrolysis
This procedure must be performed inside a certified chemical fume hood.
-
Prepare a 1 M Sodium Hydroxide (NaOH) Solution : Carefully weigh and dissolve 4.0 g of NaOH pellets in 100 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature before use.
-
Dissolve this compound : For every 1 gram of this compound waste, prepare a separate beaker. If the waste is in a solvent (e.g., DMF, Dioxane), estimate the quantity of this compound. Add a compatible solvent (e.g., acetone or ethanol) to the beaker to dissolve the solid this compound. Use the minimum amount of solvent necessary.
-
Initiate Hydrolysis : Slowly add the 1 M NaOH solution to the dissolved this compound solution while stirring. A general rule is to use a 2-fold molar excess of NaOH relative to the ester. For 1 gram of this compound (approx. 3.18 mmol), this corresponds to roughly 6.4 mL of 1 M NaOH. The N-hydroxysuccinimide ester linkage is susceptible to hydrolysis, which cleaves the ester bond, yielding the less reactive Boc-valine carboxylate and N-hydroxysuccinimide.[6]
-
Reaction and Verification : Allow the mixture to stir at room temperature for at least 1 hour to ensure complete hydrolysis. After one hour, check the pH of the solution using a pH strip. The solution should be basic. If it is not, add more 1 M NaOH solution dropwise until the solution is basic and allow it to stir for another 30 minutes.
-
Neutralization : After confirming hydrolysis is complete, neutralize the solution by adding 1 M Hydrochloric Acid (HCl) dropwise while stirring. Monitor the pH with a pH strip. Adjust the final pH to be between 5.5 and 10.5.[16] This step is crucial to ensure the waste is not corrosive, which is a characteristic of hazardous waste.[14]
-
Final Collection : Transfer the neutralized aqueous solution into a designated hazardous waste container.
Waste Collection, Storage, and Labeling
All laboratories generating hazardous waste must establish a "Satellite Accumulation Area" (SAA) for the collection of chemical waste.[17] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Selection : Use a chemically compatible container, preferably plastic, with a secure, screw-top cap.[14] The container must be in good condition, with no cracks or signs of deterioration.[17]
-
Labeling : Label the waste container clearly with the words "Hazardous Waste" and a full description of the contents (e.g., "Hydrolyzed this compound solution, containing Boc-Valine, N-hydroxysuccinimide, Sodium Chloride, Water, and residual organic solvent").[18] Include the date accumulation started.
-
Storage : Store the waste container in the designated SAA. Keep the container closed at all times except when adding waste.[14][15]
-
Segregation : Ensure that the waste container is segregated from incompatible materials. For example, keep acidic and basic waste streams in separate secondary containment trays.[17]
-
Disposal Request : Once the container is full, or within one year of the start date, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[17][19]
Disposal of Contaminated Materials
Any materials contaminated with this compound, such as gloves, weigh boats, or paper towels, should be collected in a separate, sealed plastic bag or container labeled as "Solid Hazardous Waste: this compound contaminated debris."[6][20] This container should also be stored in the SAA.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures
Advance preparation is crucial for mitigating the impact of accidental spills or exposures.[7]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
-
Minor Spill (Solid) : If a small amount of solid is spilled, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place the material in a sealed, labeled container for disposal as hazardous waste.[20]
-
Minor Spill (Liquid) : Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated material into a sealed, labeled container for disposal.[21]
-
Major Spill : Evacuate the immediate area and alert laboratory personnel. Contact your institution's EH&S department or emergency response team immediately.
By integrating these scientifically grounded procedures into your laboratory's chemical hygiene plan, you contribute to a culture of safety and ensure that the vital work of research and development does not come at the cost of personal or environmental health.[22]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
